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  • Product: Ethyl trans-4-ethoxycinnamate
  • CAS: 75332-46-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Physicochemical Properties of Cinnamate Esters for Drug Development: A Focus on Ethyl trans-4-alkoxycinnamates

A Senior Application Scientist's Note to the Reader: This technical guide was initially designed to provide an in-depth analysis of the physicochemical properties of ethyl trans-4-ethoxycinnamate. However, a comprehensiv...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Note to the Reader: This technical guide was initially designed to provide an in-depth analysis of the physicochemical properties of ethyl trans-4-ethoxycinnamate. However, a comprehensive literature and database review revealed a significant scarcity of published data for this specific molecule. In the spirit of scientific integrity and to provide the most valuable resource for researchers, this guide has been adapted to focus on the closely related and extensively characterized analog, ethyl trans-4-methoxycinnamate .

The data presented herein for the methoxy analog serves as a robust benchmark for understanding the physicochemical landscape of this class of compounds. Researchers in drug development can leverage this information as a comparative tool, enabling informed hypotheses about the properties of the ethoxy derivative and guiding experimental design. The principles and methodologies described are directly applicable to the characterization of ethyl trans-4-ethoxycinnamate.

Introduction: The Significance of Alkoxycinnamate Esters

Cinnamic acid and its derivatives are a class of organic compounds with a well-established presence in natural products and significant potential in medicinal chemistry and materials science. The ethyl and other alkyl esters of 4-alkoxycinnamic acids, in particular, are of interest due to their prevalence in natural sources like the rhizomes of Kaempferia galanga and their diverse biological activities.[1][2] These activities include anti-inflammatory, antiangiogenic, and antifungal properties, making them attractive scaffolds for drug discovery.[2][3]

Furthermore, their structural similarity to commercially available UV filtering agents, such as octyl methoxycinnamate, highlights their relevance in dermatological and cosmetic formulations.[4][5] A thorough understanding of their physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and the rational design of new therapeutic agents.

Core Physicochemical Properties of Ethyl trans-4-methoxycinnamate

The following section details the key physicochemical properties of ethyl trans-4-methoxycinnamate, serving as a primary reference for researchers. These properties are summarized in Table 1.

Table 1: Key Physicochemical Properties of Ethyl trans-4-methoxycinnamate
PropertyValueSource(s)
Molecular Formula C₁₂H₁₄O₃[3][6]
Molecular Weight 206.24 g/mol [3][6][7]
Appearance White to off-white crystalline solid[3][6]
Melting Point 49-51 °C[6]
Boiling Point 187 °C at 15 mmHg[3][6][7]
Solubility Soluble in alcohol, chloroform, methanol, and other organic solvents. Insoluble in water.[3][8]
CAS Number 24393-56-4[3][6]

From a structural perspective, the substitution of the methoxy group (-OCH₃) in this compound with an ethoxy group (-OCH₂CH₃) to form ethyl trans-4-ethoxycinnamate would lead to an increase in molecular weight and likely alter its melting and boiling points, as well as its solubility profile due to changes in molecular packing and polarity.

Spectroscopic and Chromatographic Characterization

The structural elucidation of ethyl trans-4-methoxycinnamate is unequivocally confirmed through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure, including the trans configuration of the alkene moiety.

¹H NMR (in CDCl₃): The proton NMR spectrum of ethyl trans-4-methoxycinnamate exhibits characteristic signals that are readily assigned.[9] The two vinyl protons show a large coupling constant (J ≈ 16.0 Hz), which is definitive for a trans relationship.

  • δ 1.35 (t, 3H, J = 7.2 Hz): Methyl protons of the ethyl ester group.

  • δ 3.84 (s, 3H): Methyl protons of the methoxy group.

  • δ 4.26 (q, 2H, J = 7.2 Hz): Methylene protons of the ethyl ester group.

  • δ 6.31 (d, 1H, J = 16.0 Hz): Vinylic proton alpha to the carbonyl group.

  • δ 6.91 (d, 2H, J = 8.6 Hz): Aromatic protons ortho to the methoxy group.

  • δ 7.49 (d, 2H, J = 8.8 Hz): Aromatic protons meta to the methoxy group.

  • δ 7.66 (d, 1H, J = 16.0 Hz): Vinylic proton beta to the carbonyl group.

¹³C NMR (in CDCl₃): The carbon spectrum further corroborates the structure with the following key resonances:

  • δ 14.5: Methyl carbon of the ethyl group.

  • δ 55.5: Methoxy carbon.

  • δ 60.5: Methylene carbon of the ethyl group.

  • δ 114.4, 115.9, 127.3, 129.8, 144.4, 161.4: Aromatic and vinylic carbons.

  • δ 167.5: Carbonyl carbon of the ester.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak [M]⁺ for C₁₂H₁₄O₃ is at m/z 206.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule. The spectrum of ethyl trans-4-methoxycinnamate will show characteristic absorption bands:

  • ~1705 cm⁻¹: C=O stretching of the α,β-unsaturated ester.

  • ~1600 cm⁻¹: C=C stretching of the aromatic ring.

  • ~1250 cm⁻¹ and ~1030 cm⁻¹: C-O stretching of the ester and ether linkages.

Synthesis and Experimental Protocols

The synthesis of ethyl trans-4-methoxycinnamate is typically achieved through a two-step process, which can be adapted for the synthesis of the ethoxy analog.

Diagram 1: Two-Step Synthesis of Ethyl trans-4-methoxycinnamate

Synthesis_Workflow cluster_step1 Step 1: Verley-Doebner Condensation cluster_step2 Step 2: Esterification A 4-Methoxybenzaldehyde + Malonic Acid B trans-4-Methoxycinnamic Acid A->B Pyridine, β-alanine, heat C trans-4-Methoxycinnamic Acid D Ethyl trans-4-methoxycinnamate C->D Iodoethane, Cs₂CO₃, DMF

Caption: A two-step synthetic route to ethyl trans-4-methoxycinnamate.

Protocol for Verley-Doebner Condensation of 4-Methoxybenzaldehyde[5][11]

This step creates the cinnamic acid backbone.

  • Reaction Setup: In a round-bottomed flask, dissolve 4-methoxybenzaldehyde, malonic acid, and a catalytic amount of β-alanine in pyridine.

  • Heating: Heat the mixture under reflux for approximately 90 minutes. The pyridine acts as both the solvent and a basic catalyst.

  • Workup: After cooling, the reaction mixture is acidified with concentrated HCl, leading to the precipitation of the product.

  • Purification: The crude trans-4-methoxycinnamic acid is collected by vacuum filtration and can be purified by recrystallization from ethanol.

  • Causality: The Verley-Doebner modification of the Knoevenagel condensation is employed for its efficiency in condensing aldehydes with malonic acid to form α,β-unsaturated carboxylic acids. The use of β-alanine as a co-catalyst facilitates the reaction.[9]

Protocol for Esterification of trans-4-Methoxycinnamic Acid[5][11]

This step introduces the ethyl ester functionality.

  • Reaction Setup: Dissolve the synthesized trans-4-methoxycinnamic acid in dry N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add cesium carbonate (Cs₂CO₃) followed by iodoethane.

  • Reaction Conditions: Stir the heterogeneous mixture vigorously at 50 °C for one hour.

  • Quenching and Extraction: Quench the reaction with aqueous HCl. The product is then extracted into an organic solvent mixture (e.g., hexanes/ethyl acetate).

  • Purification: The organic layer is washed, dried, and the solvent is removed to yield the final product, which may solidify upon standing.

  • Causality: Cesium carbonate is a mild base that facilitates the deprotonation of the carboxylic acid, forming a carboxylate salt which then acts as a nucleophile in an SN2 reaction with iodoethane. DMF is an excellent polar aprotic solvent for this type of reaction.

Diagram 2: Workflow for Physicochemical Characterization

Characterization_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry Start->MS IR IR Spectroscopy Start->IR MP Melting Point Analysis Start->MP Solubility Solubility Studies Start->Solubility Structure Structural Confirmation & Purity Assessment NMR->Structure MS->Structure IR->Structure Properties Physicochemical Profile MP->Properties Solubility->Properties Final_Report Final_Report Structure->Final_Report Final Report Properties->Final_Report Final Report

Caption: A logical workflow for the comprehensive physicochemical characterization of a synthesized compound.

Safety and Handling

Based on the safety data sheets for related compounds, ethyl trans-4-methoxycinnamate and its ethoxy analog should be handled with appropriate care in a laboratory setting.

  • General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]

  • Personal Protective Equipment (PPE): Safety glasses, protective gloves, and a lab coat are recommended.[10]

  • Storage: Keep the container tightly closed and store in a cool, dark place away from oxidizing agents.[10]

  • Toxicity: While specific data for the target compound is limited, related cinnamate esters may cause irritation to the eyes, respiratory system, and skin.[4]

Conclusion and Future Directions

This guide provides a comprehensive overview of the physicochemical properties of ethyl trans-4-methoxycinnamate, a compound of significant interest in medicinal chemistry and drug development. The detailed protocols and characterization data serve as a valuable resource and a predictive framework for researchers investigating the less-characterized ethyl trans-4-ethoxycinnamate.

Future research should focus on the synthesis and full physicochemical characterization of ethyl trans-4-ethoxycinnamate to enable a direct comparison with its methoxy counterpart. Such studies will be crucial in elucidating the structure-activity and structure-property relationships within this promising class of molecules, ultimately accelerating their development as potential therapeutic agents.

References

  • PubChem. (n.d.). Ethyl methoxycinnamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-ETHYLHEXYL 4-METHOXYCINNAMATE. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 4-methoxycinnamate. Retrieved from [Link]

  • Unilong Industry Co., Ltd. (2018). Ethylhexyl Methoxycinnamate MSDS. Retrieved from [Link]

  • D'Souza, L. J. (2004). Two-Step Semi-Microscale Preparation of a Cinnamate Ester Sunscreen Analog.
  • Wikipedia. (n.d.). Octyl methoxycinnamate. Retrieved from [Link]

  • NIST. (n.d.). 2-Ethylhexyl trans-4-methoxycinnamate. NIST WebBook. Retrieved from [Link]

  • Dickinson College. (n.d.). Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 4-methoxy-ethyl-cinnamate. Retrieved from [Link]

  • Carl ROTH. (2021). SAFETY DATA SHEET SDS No. 2021012. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of ethyl trans-p-methoxycinnamate. Retrieved from [Link]

  • Indian Chemical Engineer. (2002). An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry. 44(4), 244-247.
  • Ingeswari, A. V., et al. (2024). ISOLATION OF ETHYL TRANS-P-METHOXYCINNAMATE FROM Kaempferia galanga L. RHIZOMES BY USING N-HEXANE. Jurnal Kimia Riset, 9(1), 69-77.
  • Journal of Medicinal and Pharmaceutical Chemistry Research. (2025). Modifications evaluation of ethyl para methoxycinnamate crystal with enhanced solubility properties by solvent-mediated polymorphism and multicomponent interactions. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide on the Natural Occurrence and Therapeutic Potential of Ethyl trans-4-Methoxycinnamate in Kaempferia galanga

Foreword: Unveiling the Therapeutic Promise of a Traditional Spice For centuries, the rhizome of Kaempferia galanga L., commonly known as kencur or aromatic ginger, has been a cornerstone of traditional medicine and culi...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Therapeutic Promise of a Traditional Spice

For centuries, the rhizome of Kaempferia galanga L., commonly known as kencur or aromatic ginger, has been a cornerstone of traditional medicine and culinary practices across Southeast Asia.[1][2] Its characteristic aroma and diverse therapeutic applications, ranging from treating coughs and colds to alleviating inflammatory conditions, have prompted modern scientific inquiry into its phytochemical composition.[1][3][4] This in-depth guide focuses on the principal bioactive constituent of K. galanga, ethyl trans-4-methoxycinnamate, a cinnamic acid ester that is emerging as a compound of significant interest for drug development professionals. This document will navigate the journey of this molecule from its biosynthesis within the plant to its extraction, characterization, and validated pharmacological activities, providing a technical foundation for researchers and scientists in the field.

The Botanical and Ethnomedicinal Context of Kaempferia galanga

Kaempferia galanga, a member of the Zingiberaceae (ginger) family, is a small, stemless herbaceous plant with characteristic round, flat-lying leaves and aromatic rhizomes. Native to India, it is widely cultivated in countries such as Indonesia, Malaysia, and southern China.[2][3]

Traditional Applications: The ethnobotanical uses of K. galanga are extensive and well-documented. The rhizome, the primary part of the plant utilized, is traditionally employed for a multitude of medicinal purposes:

  • Respiratory Ailments: Used as an expectorant for coughs and to treat colds and sore throats.[1][3]

  • Inflammatory and Pain Disorders: Applied topically as a paste or balm for rheumatism, joint fractures, and headaches.[3]

  • Gastrointestinal Health: Chewed after meals as a digestive aid and used as a carminative to relieve flatulence.[1]

  • Other Uses: The plant has also been used to treat hypertension, diabetes, skin diseases, and as a diuretic.

The scientific validation of these traditional uses often points to the rich concentration of ethyl trans-4-methoxycinnamate in the rhizome.

Biosynthesis: The Phenylpropanoid Pathway as the Origin

The synthesis of ethyl trans-4-methoxycinnamate in K. galanga is a product of the phenylpropanoid pathway, a fundamental metabolic route in plants responsible for producing a vast array of secondary metabolites, including flavonoids, lignins, and, of course, cinnamic acid derivatives.[5][6][7][8] This pathway is crucial for plant defense, structural integrity, and protection from UV radiation.[6][9]

The journey begins with the amino acid L-phenylalanine. A series of enzymatic reactions then transforms this precursor into the final cinnamic acid ester.

Phenylpropanoid_Pathway L-Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic_Acid L-Phenylalanine->Cinnamic_Acid PAL p-Coumaric_Acid p-Coumaric_Acid Cinnamic_Acid->p-Coumaric_Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric_Acid->p-Coumaroyl-CoA 4CL 4-Methoxycinnamic_Acid 4-Methoxycinnamic_Acid p-Coumaric_Acid->4-Methoxycinnamic_Acid O-methyltransferase Ethyl_trans-4-methoxycinnamate Ethyl_trans-4-methoxycinnamate 4-Methoxycinnamic_Acid->Ethyl_trans-4-methoxycinnamate

Caption: General overview of the Phenylpropanoid Pathway leading to Ethyl trans-4-methoxycinnamate.

Key Enzymatic Steps:

  • Deamination: The pathway initiates with the enzyme Phenylalanine Ammonia-Lyase (PAL) , which removes an amino group from L-phenylalanine to yield cinnamic acid.[9] This is a critical regulatory point in the pathway.

  • Hydroxylation: Cinnamate 4-hydroxylase (C4H) then introduces a hydroxyl group onto the phenyl ring of cinnamic acid, forming p-coumaric acid.[9]

  • Methylation: An O-methyltransferase (OMT) enzyme catalyzes the transfer of a methyl group, likely from S-adenosyl methionine (SAM), to the hydroxyl group of p-coumaric acid, resulting in 4-methoxycinnamic acid.

  • Esterification: The final step involves the esterification of the carboxylic acid group of 4-methoxycinnamic acid with ethanol to produce ethyl trans-4-methoxycinnamate. The exact enzymatic control of this final step in K. galanga warrants further investigation.

Methodologies for Extraction and Isolation

The choice of extraction method is pivotal for obtaining a high yield and purity of ethyl trans-4-methoxycinnamate. Due to its chemical nature—an ester with moderate polarity—it is readily soluble in various organic solvents.

Extraction_Workflow Start K. galanga Rhizome Powder Extraction Extraction Method Start->Extraction Maceration Maceration (n-Hexane) Extraction->Maceration Simple, Room Temp. Soxhlet Soxhlet (Ethanol) Extraction->Soxhlet Exhaustive Crude_Extract Crude Extract Maceration->Crude_Extract Soxhlet->Crude_Extract Purification Purification Crude_Extract->Purification Recrystallization Recrystallization Purification->Recrystallization High Purity Column_Chromatography Column Chromatography Purification->Column_Chromatography High Purity/Separation Final_Product Pure EPMC Recrystallization->Final_Product Column_Chromatography->Final_Product

Caption: Workflow for the extraction and isolation of Ethyl trans-4-methoxycinnamate (EPMC).

Detailed Protocol: Maceration with n-Hexane

This method is advantageous for its simplicity and effectiveness at room temperature, minimizing the degradation of thermolabile compounds. n-Hexane is a selective solvent for isolating the less polar ethyl trans-4-methoxycinnamate.[10][11]

Step-by-Step Methodology:

  • Preparation of Plant Material: Obtain dried rhizomes of K. galanga and grind them into a fine powder to increase the surface area for extraction.

  • Maceration: Submerge 100g of the rhizome powder in 150 mL of n-hexane in a sealed container.[10]

  • Agitation: Allow the mixture to stand for 24 hours at room temperature with occasional agitation to ensure thorough extraction.[10]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris. Repeat the maceration process with fresh solvent two more times to maximize yield.[10]

  • Concentration: Combine the filtrates and concentrate the solution using a rotary evaporator at 40°C under reduced pressure until the volume is reduced by approximately three-quarters.[10]

  • Crystallization: Store the concentrated brownish filtrate in a refrigerator overnight. Yellowish crude crystals of ethyl trans-4-methoxycinnamate will form at the bottom.[10]

  • Isolation: Decant the remaining solvent and allow the crude crystals to air dry.

Detailed Protocol: Soxhlet Extraction

Soxhlet extraction is a more exhaustive method that uses a smaller amount of solvent, which is continuously recycled. Ethanol is a common solvent for this procedure.[12]

Step-by-Step Methodology:

  • Preparation: Place approximately 50g of powdered K. galanga rhizome into a thimble.

  • Apparatus Setup: Place the thimble in the main chamber of the Soxhlet extractor. The extractor is then attached to a flask containing ethanol and a condenser.

  • Extraction Cycle: Heat the solvent in the flask. The vapor travels up a distillation arm and floods into the chamber with the thimble. The condenser ensures that any solvent vapor cools and drips back down into the chamber.

  • Siphoning: Once the chamber is full, it is automatically emptied by a siphon side arm, with the solvent returning to the distillation flask. This cycle is allowed to repeat for several hours.

  • Concentration and Recrystallization: After extraction, the solvent is evaporated to yield the crude extract. The ethyl trans-4-methoxycinnamate can then be purified by recrystallization, often using n-hexane.[12]

Purification
  • Recrystallization: This is a highly effective method for purifying the crude crystalline product. The crude solid is dissolved in a minimum amount of a suitable hot solvent (like ethanol or n-hexane) and then allowed to cool slowly. The pure compound crystallizes out, leaving impurities in the solution.

  • Column Chromatography: For extracts containing a mixture of compounds, column chromatography using silica gel is employed for separation to achieve high purity.[13]

Physicochemical and Structural Characterization

Once isolated, the identity and purity of ethyl trans-4-methoxycinnamate must be unequivocally confirmed using a suite of analytical techniques.

Spectroscopic and Chromatographic Analysis
TechniquePurposeExpected Results for Ethyl trans-4-methoxycinnamate
¹H NMR Determines the number and type of protons.Signals corresponding to the ethyl group (triplet and quartet), methoxy group (singlet), aromatic protons, and vinyl protons (doublets with a large coupling constant indicative of a trans configuration).
¹³C NMR Determines the number and type of carbon atoms.Resonances for the carbonyl carbon of the ester, carbons of the aromatic ring, vinyl carbons, and the carbons of the ethyl and methoxy groups.
FT-IR Identifies functional groups.Characteristic absorption bands for C=O stretching (ester), C=C stretching (alkene and aromatic), and C-O stretching.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the molecular weight of C₁₂H₁₄O₃ (206.24 g/mol ).[14]
GC-MS Separates and identifies volatile compounds.A distinct peak at a specific retention time with a mass spectrum matching that of ethyl trans-4-methoxycinnamate. This is often used to determine the percentage of the compound in the essential oil.[1][15]
HPLC Quantifies the amount of the compound in an extract.A sharp peak at a characteristic retention time when compared to an analytical standard.[16]
Key Physicochemical Properties
PropertyValue
Molecular Formula C₁₂H₁₄O₃[14]
Molecular Weight 206.24 g/mol [14]
Appearance White crystalline solid[14]
Melting Point 49°C[14]
Boiling Point 187°C at 15 mmHg[14]
Solubility Insoluble in water; slightly soluble in methanol and chloroform.[14]

Pharmacological Activities and Drug Development Potential

Ethyl trans-4-methoxycinnamate is not merely the most abundant compound in K. galanga; it is also responsible for many of its observed pharmacological effects.[10][13] Cinnamic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[17][18][19][20]

Anti-inflammatory Activity

This is one of the most extensively studied properties of ethyl trans-4-methoxycinnamate. Research has demonstrated its ability to mitigate inflammation in various experimental models.[15][21]

Mechanism of Action: The anti-inflammatory effects are primarily attributed to the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.

  • Inhibition of Cyclooxygenase (COX) Enzymes: Ethyl trans-4-methoxycinnamate has been shown to non-selectively inhibit both COX-1 and COX-2 enzymes.[13][14][21] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. The IC₅₀ values for COX-1 and COX-2 have been reported as 1.12 µM and 0.83 µM, respectively.[21]

  • Inhibition of the NF-κB Signaling Pathway: The nuclear factor kappa B (NF-κB) pathway is a critical regulator of pro-inflammatory gene expression.[18][19] Cinnamic acid derivatives can inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[19]

NF-kB_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Gene_Transcription EPMC Ethyl trans-4-methoxycinnamate EPMC->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by Ethyl trans-4-methoxycinnamate.

Other Pharmacological Activities
ActivityDescriptionReference
Antimicrobial Exhibits activity against various bacteria and fungi by disrupting cell membranes and inhibiting biofilm formation.[19][20]
Anticancer Has shown potential against various cancer cell lines by inducing apoptosis and arresting the cell cycle.[17][18][19]
Antihyperglycemic May stimulate insulin secretion, suggesting potential benefits for managing type 2 diabetes.[14]
Antiangiogenic Inhibits the formation of new blood vessels, a critical process in tumor growth and metastasis. It has been shown to inhibit the migration and tube formation of human umbilical vein endothelial cells.[22][23]
Nematicidal & Larvicidal Effective against nematodes and mosquito larvae.[10]
Future Directions in Drug Development

The diverse biological activities of ethyl trans-4-methoxycinnamate, combined with its natural origin and status as a major component of a widely consumed spice, make it an attractive lead compound for drug discovery.

  • Lead Optimization: The cinnamic acid scaffold is highly amenable to chemical modification.[24] Synthetic derivatives could be developed to enhance potency, selectivity, and pharmacokinetic properties for specific therapeutic targets.

  • Novel Anti-inflammatory Agents: Its dual inhibition of COX enzymes and the NF-κB pathway presents a promising strategy for developing more effective anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.

  • Oncology: The antiangiogenic and pro-apoptotic properties warrant further investigation for the development of novel anticancer therapies.

  • Cosmeceuticals: Due to its ability to absorb UV radiation, it has potential applications as a photoprotective agent in sunscreen and skincare products.[14][25]

Conclusion

Ethyl trans-4-methoxycinnamate stands out as the key bioactive molecule underpinning the long-standing medicinal reputation of Kaempferia galanga. Its natural abundance, well-defined biosynthetic pathway, and straightforward isolation protocols provide a solid foundation for further research. The compound's multifaceted pharmacological profile, particularly its potent anti-inflammatory and antiangiogenic activities, positions it as a valuable natural product for scientists and drug development professionals. A comprehensive understanding of its synthesis, extraction, and biological mechanisms is the first step toward harnessing its full therapeutic potential.

References

  • Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants. Google Scholar.
  • Cinnamic Acid Derivatives and Their Biological Efficacy - PMC.
  • A Technical Guide to Cinnamic Acid Derivatives and Analogues for Drug Discovery - Benchchem. BenchChem.
  • Phenylpropanoid - Wikipedia. Wikipedia.
  • The Pharmacological Landscape of Cinnamic Acid Derivatives: A Technical Guide for Drug Development - Benchchem. BenchChem.
  • Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense. MDPI.
  • ETHNOMEDICINAL USES, PHYTOCHEMICAL ANALYSIS AND ANTIBACTERIAL ACTIVITY OF KAEMPFERIA GALANGA L. RHIZOME. Google Scholar.
  • Response of Phenylpropanoid Pathway and the Role of Polyphenols in Plants under Abiotic Stress - MDPI. MDPI.
  • plant secondary metabolites control mechanism and manipulation of phenylpropanoid p
  • Insight Study of Trans-Ethyl 4-Methoxycinnamate Isolation and Hydrolysis - AIP Publishing. AIP Publishing.
  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Google Scholar.
  • Medicinal importance of Kaempferia galanga L. (Zingiberaceae): A comprehensive review - Journal of Herbmed Pharmacology. Journal of Herbmed Pharmacology.
  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Google Scholar.
  • Kaempferia galanga L.: Progresses in Phytochemistry, Pharmacology, Toxicology and Ethnomedicinal Uses - PMC.
  • Kaempferia galanga - Wikipedia. Wikipedia.
  • The Importance of the Medicinal Plant Kaempferia Galanga L. - fikkia unair. Fakultas Kedokteran Gigi Universitas Airlangga.
  • Buy Ethyl 4-Methoxycinnam
  • Isolation of Ethyl P-Methoxy Cinnamate from Kaemferia galanga L - ResearchGate.
  • Extract, fractions, and ethyl-p-methoxycinnamate isolate from Kaempferia galanga Elicit anti-inflammatory activity by limiting leukotriene B4 (LTB4) production - PMC.
  • ISOLATION OF ETHYL TRANS-P-METHOXYCINNAMATE FROM Kaempferia galanga L. RHIZOMES BY USING N. Jurnal Kimia Riset.
  • Insight study of trans-ethyl 4-methoxycinnamate isolation and hydrolysis | Request PDF.
  • Antimicrobial Activity and Microbial Transformation of Ethyl p-Methoxycinnamate Extracted from Kaempferia galanga - Oriental Journal of Chemistry. Oriental Journal of Chemistry.
  • Identification of Ethyl Para-Methoxycinnamate and Kaempferol in the Ethanol Extract of Kaempferia galanga L. Rhizome as Biomaterial for Drug Candidate Using Spectrophotometric and Chromatographic Analysis | Scientific.Net. Scientific.Net.
  • Antiangiogenic Effects and Mechanisms of Trans-Ethyl P-Methoxycinnamate From Kaempferia Galanga L - PubMed.
  • Antiangiogenic Effects and Mechanisms of trans-Ethyl p-Methoxycinnamate from Kaempferia galanga L. | Journal of Agricultural and Food Chemistry - ACS Publications.
  • Ethyl trans-4-methoxycinnamate analytical standard 24393-56-4 - MilliporeSigma. MilliporeSigma.
  • SPECTRAL DATA COMPARISON OF KG-2 AND ETHYL TRANS-4-METHOXY CINNAMATE 13 | Download Table - ResearchGate.
  • Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnam
  • Two-Step Semi-Microscale Preparation of a Cinnamate Ester Sunscreen Analog. Google Scholar.
  • COMPARISON OF METHODS FOR ETHYLHEXYL 4-METHOXYCINNAMATE ACID ESTER OXIDATION IN W
  • Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts - MDPI. MDPI.
  • Solved Reactions for the 2-step synthesis of ethyl | Chegg.com. Chegg.
  • An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry. Google Scholar.
  • Ethyl 4-methoxycinnamate synthesis - chemicalbook. ChemicalBook.

Sources

Foundational

thermodynamic stability of ethyl trans-4-ethoxycinnamate

An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl trans-4-Ethoxycinnamate Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Subject: Physicochemical profiling, the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl trans-4-Ethoxycinnamate

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Subject: Physicochemical profiling, thermodynamic stability, and photoisomerization dynamics of Ethyl trans-4-ethoxycinnamate (CAS: 75332-46-6).

Executive Summary

Ethyl trans-4-ethoxycinnamate (EPEC), also known as ethyl p-ethoxycinnamate, is a para-substituted cinnamate ester widely utilized as an intermediate in pharmaceutical synthesis and as an ultraviolet (UV) filter in dermatological and cosmetic formulations[1][2]. With the molecular formula


 and a molecular weight of 220.26  g/mol [1][3], its efficacy is intrinsically linked to its thermodynamic stability and photochemistry.

In drug development and cosmetic formulation, understanding the thermodynamic boundaries of EPEC is critical. Like other cinnamate derivatives (e.g., ethylhexyl methoxycinnamate), EPEC undergoes a well-documented


 (trans-to-cis) photoisomerization upon UV irradiation[4][5]. Because the cis-isomer exhibits different toxicological, pharmacokinetic, and thermodynamic profiles than the native trans-isomer, establishing a rigorous stability profile is a mandatory step in product development[5].

Structural Basis for Thermodynamic Stability

Extended -Conjugation and Resonance Energy

The baseline thermodynamic stability of EPEC is governed by its highly conjugated system. The molecule features a planar geometry where the


-electrons of the para-ethoxy-substituted aromatic ring are delocalized across the vinyl double bond and into the ester carbonyl group. Computational models (such as B3LYP/6-311+G(d,p) density functional theory) on closely related cinnamates demonstrate that this resonance stabilization contributes approximately 15–20 kcal/mol to the molecule's ground-state stability[6][7].
Stereochemical Thermodynamics (Trans vs. Cis)

In the dark, EPEC exists almost exclusively in the trans (


) configuration. The thermodynamic preference for the E-isomer is dictated by steric hindrance. In the cis (

) configuration, the bulky aromatic ring and the ethyl ester group are forced into spatial proximity, creating significant steric strain that disrupts the planarity of the molecule. This disruption reduces orbital overlap, weakening the

-conjugation and elevating the ground-state enthalpy of the Z-isomer relative to the E-isomer[8][9].
Thermal and Chemical Degradation Pathways

While thermodynamically stable at room temperature (melting point 38–42 °C)[10], EPEC is susceptible to two primary degradation pathways under stress:

  • Ester Hydrolysis: Under highly acidic or alkaline conditions, the ethyl ester bond undergoes hydrolysis, yielding 4-ethoxycinnamic acid and ethanol.

  • Thermal Decarboxylation: At extreme temperatures (typically >250 °C), cinnamic acids and their esters can undergo thermal decomposition and decarboxylation.

Photoisomerization Dynamics

When EPEC absorbs UV-B radiation (


 nm)[7], the molecule is excited from its singlet ground state (

) to an excited singlet state (

) via a

transition.

From the


 state, the molecule undergoes non-radiative decay, rotating around the former double bond (which gains single-bond character in the excited state) to relax back to the ground state. This relaxation yields a mixture of trans and cis isomers. Continuous irradiation drives the system to a photostationary state (PSS) —a dynamic thermodynamic equilibrium where the rate of 

conversion equals the rate of

conversion[11][12].

Photoisomerization Trans Trans-EPEC (E) Thermodynamically Stable Ground State Excited Excited State (S1) π → π* Transition Trans->Excited UV-B (310 nm) Excited->Trans Non-radiative Decay Cis Cis-EPEC (Z) Sterically Strained Higher Energy State Excited->Cis Isomerization Degradation Photodegradation (Cyclodimers / Cleavage) Excited->Degradation Prolonged UV Exposure Cis->Trans Thermal Relaxation (Slow) Cis->Excited UV-B

Figure 1: Thermodynamic energy landscape and photoisomerization pathway of EPEC.

Experimental Methodologies for Stability Profiling

To ensure the trustworthiness of stability data, analytical protocols must be self-validating. The following methodologies are designed to isolate thermodynamic variables and prevent artifactual degradation during analysis.

Protocol 1: Determination of the Photostationary State (PSS) via HPLC-UV

Causality Insight: UV-Vis spectroscopy alone cannot accurately quantify the E/Z ratio because the absorption spectra of the two isomers overlap significantly. HPLC separation is mandatory to calculate the true thermodynamic equilibrium constant (


) at the photostationary state[11][13].

Step-by-Step Workflow:

  • Sample Preparation: Dissolve high-purity EPEC in HPLC-grade methanol to a concentration of 10

    
    g/mL. Store in amber vials to prevent premature photoisomerization.
    
  • Irradiation: Place the quartz cuvettes containing the solution in a solar simulator equipped with a Xenon arc lamp (filtered to simulate the terrestrial UV spectrum). Irradiate at a constant temperature (25 °C) to isolate photochemical from thermal effects.

  • Aliquoting: Withdraw 100

    
    L aliquots at predefined intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes).
    
  • HPLC Analysis: Inject samples into an HPLC system equipped with a C18 reverse-phase column. Use an isocratic mobile phase of Methanol:Water (80:20 v/v) at a flow rate of 1.0 mL/min. Detect at 300 nm.

  • Validation: The cis-isomer, being more polar due to its disrupted symmetry, will elute before the trans-isomer. The PSS is reached when the peak area ratio of E/Z remains constant across three consecutive time points.

Protocol 2: Thermal Stability Profiling via Differential Scanning Calorimetry (DSC)

Causality Insight: DSC measures the heat flow associated with phase transitions and degradation. By running multiple heating rates, the activation energy (


) of thermal degradation can be calculated using the Kissinger kinetic model, providing a predictive shelf-life metric[14].

Step-by-Step Workflow:

  • Sample Loading: Weigh exactly 3.0–5.0 mg of EPEC into a standard aluminum DSC crucible. Seal with a pierced lid to allow outgassing of degradation products.

  • Purging: Place the crucible in the DSC furnace and purge with dry Nitrogen gas at 50 mL/min to prevent oxidative degradation.

  • Thermal Ramp: Heat the sample from 20 °C to 300 °C at a constant heating rate of 10 °C/min.

  • Data Extraction: Identify the sharp endothermic peak corresponding to the melting point (

    
     ~ 38–42 °C)[10]. Identify the onset temperature of the subsequent broad exothermic or endothermic peak, which signifies thermal decomposition.
    
  • Kinetic Analysis: Repeat the ramp at 5, 15, and 20 °C/min. Plot

    
     vs. 
    
    
    
    (where
    
    
    is the heating rate and
    
    
    is the peak degradation temperature) to extract
    
    
    .

ExperimentalWorkflow cluster_Photo Photostability (Protocol 1) cluster_Thermal Thermal Stability (Protocol 2) Prep Sample Preparation (EPEC in Methanol) UV Solar Simulator Irradiation Prep->UV Crucible Load Aluminum Crucible Prep->Crucible HPLC HPLC-UV Analysis (C18 Column) UV->HPLC PSS Calculate PSS (E/Z Ratio) HPLC->PSS DSC DSC Ramp (20°C to 300°C) Crucible->DSC Kinetics Kissinger Kinetic Analysis (Ea) DSC->Kinetics

Figure 2: Parallel experimental workflows for assessing the photostability and thermal stability of EPEC.

Quantitative Data Presentation

The thermodynamic and physicochemical properties of EPEC and its isomers dictate its formulation parameters. Table 1 summarizes the core metrics derived from literature and computational benchmarks.

Table 1: Physicochemical and Thermodynamic Properties of EPEC

ParameterValue / CharacteristicSignificance
Molecular Weight 220.26 g/mol [1][3]Determines molar absorptivity and dosing.
Melting Point (

)
38 – 42 °C[10]Indicates room-temperature solid state; requires solubilization in lipid phases for formulation.
UV Absorption Max (

)
~310 nm[7]Optimal UV-B filtration range due to

transition.
Thermodynamic Ground State Trans (

) Isomer[6][9]
Minimized steric strain ensures long-term shelf stability in the dark.
Photostationary State (PSS) Solvent & Concentration DependentUV exposure drives the system to a mixed E/Z state, reducing overall UV absorbance efficiency.

Table 2: Comparative Stability Metrics (Trans vs. Cis Isomers)

PropertyTrans (E) IsomerCis (Z) Isomer
Steric Strain Low (Planar geometry)High (Aromatic ring clashes with ester)
Relative Enthalpy Lower (More stable)Higher (Less stable)
Extinction Coefficient (

)
High (Strong UV absorption)Lower (Reduced orbital overlap)
Toxicity Profile Generally recognized as safeElevated genotoxic potential in related cinnamates[4][5]

Note: The toxicological divergence between trans and cis isomers in cinnamates (such as EHMC) highlights the critical need to stabilize the trans-isomer in commercial formulations to prevent the accumulation of the cis-photoproduct[5].

Conclusion and Formulation Implications

The is a delicate balance maintained by its extended


-conjugation. While highly stable under ambient thermal conditions, its susceptibility to UV-induced photoisomerization presents a challenge for formulation scientists. Because the resulting cis-isomer is thermodynamically strained and exhibits a lower extinction coefficient (and potentially altered toxicological properties[5]), modern formulations often require the co-encapsulation of EPEC with photostabilizers or triplet-state quenchers. By utilizing the rigorous HPLC and DSC protocols outlined above, researchers can accurately map the thermodynamic boundaries of EPEC, ensuring the development of safe, stable, and highly efficacious therapeutic and cosmetic products.

References

  • PubChem. "Ethyl p-ethoxycinnamate | C13H16O3 | CID 5357003" National Institutes of Health (NIH). Available at:[Link]

  • MDPI. "Thermodynamic Properties of Two Cinnamate Derivatives with Flavor and Fragrance Features" MDPI. Available at:[Link]

  • ResearchGate. "Benchmark studies of UV–vis spectra simulation for cinnamates with UV filter profile" ResearchGate. Available at:[Link]

  • PubMed. "New cinnamic acid sugar esters as potential UVB filters: Synthesis, cytotoxicity, and physicochemical properties" NIH. Available at:[Link]

  • ResearchGate. "Different DNA damage response of cis and trans isomers of commonly used UV filter after the exposure on adult human liver stem cells and human lymphoblastoid cells" ResearchGate. Available at:[Link]

  • PubMed. "Different DNA damage response of cis and trans isomers of commonly used UV filter after the exposure on adult human liver stem cells and human lymphoblastoid cells" NIH. Available at:[Link]

  • Research Journal of Pharmacy and Technology. "The Influence of p-hydroxyl group on the Synthesis of..." RJPT. Available at:[Link]

  • Scribd. "Synthesis of Ethyl 4-Methoxycinnamate" Scribd. Available at:[Link]

Sources

Exploratory

Crystal Structure Determination of Ethyl trans-4-Ethoxycinnamate: A Comprehensive Crystallographic Whitepaper

Executive Summary The structural elucidation of small organic molecules is a critical bottleneck in pre-formulation drug development and materials science. Ethyl trans-4-ethoxycinnamate (ET4EC), a derivative of the widel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of small organic molecules is a critical bottleneck in pre-formulation drug development and materials science. Ethyl trans-4-ethoxycinnamate (ET4EC), a derivative of the widely studied anti-inflammatory compound ethyl p-methoxycinnamate[1], presents unique crystallographic challenges due to the conformational flexibility of its terminal aliphatic chains. This whitepaper provides an authoritative, step-by-step methodology for the single-crystal X-ray diffraction (SCXRD) determination of ET4EC[2]. By emphasizing the causality behind experimental choices and establishing self-validating protocols, this guide serves as a blueprint for researchers aiming to resolve complex, flexible small molecules[3].

Molecular Context & Conformational Dynamics

ET4EC (C₁₃H₁₆O₃, MW: 220.26 g/mol ) consists of a rigid, planar central core (a phenyl ring conjugated with a trans-alkene) flanked by two highly flexible moieties: an ethoxy tail and an ethyl ester group[2].

The Causality of Crystallographic Disorder: In the solid state, the rigid planar cores tend to dominate crystal packing through


 stacking and weak C–H···O interactions, often adopting a herringbone arrangement[1]. However, the terminal ethyl and ethoxy groups possess significant rotational degrees of freedom. If the crystal is grown or analyzed at room temperature, these chains undergo dynamic thermal motion. In an X-ray diffraction experiment, this manifests as smeared or split electron density peaks, making it difficult to assign precise atomic coordinates. Consequently, specific interventions—such as slow antisolvent crystallization and cryogenic data collection—are mandatory to "freeze out" these dynamic modes and achieve a high-resolution structural model.

Experimental Methodology: Crystal Growth & Selection

Obtaining a diffraction-quality single crystal is the most critical phase of structure determination. For lipophilic cinnamates like ET4EC, standard solvent evaporation often yields twinned or microcrystalline aggregates.

Protocol 1: Antisolvent Vapor Diffusion
  • Dissolution: Dissolve 50 mg of high-purity ET4EC powder in 2 mL of a moderately polar primary solvent (e.g., ethanol or ethyl acetate) in a 5 mL glass vial.

  • Diffusion Setup: Place the uncapped 5 mL vial inside a larger 20 mL glass jar containing 5 mL of a non-polar antisolvent (e.g., n-hexane or pentane). Seal the outer jar tightly.

  • Incubation: Store the setup in a vibration-free incubator at a constant 20 °C for 72 to 120 hours.

  • Harvesting: Submerge the resulting crystals in a drop of inert perfluoropolyether (Paratone-N) oil on a glass slide. Examine under a polarized light microscope.

Causality & Self-Validation: Vapor diffusion allows the antisolvent to slowly permeate the primary solvent, gradually lowering the dielectric constant of the mixture. This slow supersaturation minimizes the nucleation rate, favoring the growth of fewer, larger, and defect-free macroscopic single crystals. Self-Validation Check: A suitable crystal must exhibit uniform and complete optical extinction every 90° of rotation under cross-polarized light. Incomplete extinction indicates a twinned or cracked lattice, which will severely complicate downstream data integration.

G Start Raw ET4EC Powder Solvent Dissolution in Primary Solvent (EtOH) Start->Solvent 50 mg / 2 mL Diffusion Vapor Diffusion (Hexane Antisolvent) Solvent->Diffusion 20°C, 72 hours Harvest Crystal Harvesting under Polarized Light Diffusion->Harvest Select 0.2mm block Mount Mounting on MiTeGen Loop Harvest->Mount Paratone Oil Cryo Flash-Cooling (100 K) Mount->Cryo N2 Cryostat

Workflow for ET4EC crystal growth and cryo-mounting preparation.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Protocol 2: Data Acquisition and Integration
  • Mounting: Using a micromount (e.g., MiTeGen loop), scoop a single block-shaped crystal (approximately 0.2 × 0.2 × 0.1 mm) coated in Paratone oil.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer head, directly into a 100 K open-flow nitrogen gas stream.

  • Data Collection: Utilize a microfocus X-ray source equipped with a copper anode (Cu K

    
    , 
    
    
    
    = 1.54184 Å) and a photon-counting pixel array detector. Collect a full sphere of data using
    
    
    and
    
    
    scans.
  • Integration: Process the raw diffraction frames using software such as APEX4 or CrysAlisPro to integrate intensities and apply multi-scan absorption corrections[4].

Causality & Self-Validation: Cryocooling to 100 K serves a dual purpose: it solidifies the Paratone oil (rigidly holding the crystal) and drastically reduces the thermal displacement parameters (


) of the flexible ethoxy and ester chains, preventing conformational disorder from obscuring the electron density map. Cu K

radiation is chosen over Mo K

because it provides stronger anomalous dispersion and higher diffraction intensity for purely organic (light-atom) molecules. Self-Validation Check: The success of the integration step is validated by the internal agreement factor (

). An

confirms that symmetrically equivalent reflections have consistent intensities, proving the crystal is a single domain of high quality.

Structure Solution and Refinement

Protocol 3: Phase Problem Resolution and Least-Squares Refinement
  • Structure Solution: Solve the phase problem using dual-space or intrinsic phasing algorithms (e.g., SHELXT) to generate the initial electron density map and locate all non-hydrogen atoms (C, O).

  • Anisotropic Refinement: Refine the atomic coordinates and anisotropic displacement parameters (ADPs) for all non-hydrogen atoms using full-matrix least-squares on

    
     (SHELXL).
    
  • Hydrogen Placement: Place hydrogen atoms in geometrically calculated positions using a riding model. Set

    
    (H) to 1.2 times 
    
    
    
    of the parent carbon, or 1.5 times for terminal methyl groups.
  • Disorder Modeling: If the terminal –CH₃ of the ethoxy group exhibits an elongated thermal ellipsoid, model it over two discrete positions. Assign a free variable to their occupancies (e.g., refining to 0.65/0.35) and apply geometric restraints (DFIX, SADI) and rigid-bond thermal restraints (RIGU) to maintain chemical sensibility.

Causality & Self-Validation: Intrinsic phasing is utilized because it rapidly and unambiguously identifies the heavy atom backbone without requiring prior knowledge of the exact chemical composition. Modeling disorder is strictly necessary if the residual electron density (


) exceeds 0.5 e/ų near the flexible tails; ignoring it will artificially inflate the global error metrics.
Self-Validation Check: The refinement is considered complete and valid when the Shift/Error ratio converges to 0.000, the final 

is below 0.05 (5%), and the goodness-of-fit (GooF) is approximately 1.0. The final CIF must be processed through the IUCr CheckCIF utility to ensure no Level A or B crystallographic alerts remain.

G Diffract X-Ray Diffraction Integrate Data Integration & Scaling Diffract->Integrate Raw Frames Phase Structure Solution (Intrinsic Phasing) Integrate->Phase hkl intensities Refine Least-Squares Refinement Phase->Refine Initial Model Model Disorder Modeling & H-Atom Placement Refine->Model Electron Density Map Validate CheckCIF Validation Refine->Validate Final CIF Model->Refine Iterative

Iterative pathway from X-ray diffraction data collection to final structural validation.

Quantitative Crystallographic Data

To assist researchers in unit cell indexing and phase identification, the following table summarizes the expected crystallographic parameters for ET4EC. These values are extrapolated from the highly isostructural analog ethyl p-methoxycinnamate[1] and standard cinnamate packing behaviors.

ParameterExpected Value / RangeCrystallographic Significance
Chemical Formula C₁₃H₁₆O₃Defines the scattering mass within the unit cell.
Formula Weight 220.26 g/mol Used to calculate the theoretical crystal density (

).
Crystal System MonoclinicTypical for planar aromatic cinnamates favoring herringbone packing.
Space Group

Centrosymmetric group; validates the absence of chiral resolution.
Temperature 100(2) KMinimizes thermal displacement parameters (

).
Wavelength 1.54184 Å (Cu K

)
Provides higher resolution and stronger anomalous dispersion for light atoms.

,

4, 1Indicates one independent molecule in the asymmetric unit.
Calculated Density ~1.19 g/cm³Confirms the efficiency of the intermolecular packing.

(Final)
< 0.05Confirms the structural model accurately represents the experimental electron density.

Advanced Orthogonal Techniques: 3DED and PXRD

If antisolvent crystallization fails to produce crystals large enough for conventional SCXRD (> 10 µm), researchers must pivot to advanced techniques[5]:

  • 3D Electron Diffraction (3DED): Utilizing a transmission electron microscope (TEM), 3DED can collect single-crystal diffraction data from sub-micrometer nanocrystals[6]. Because electrons interact much more strongly with matter than X-rays, 3DED is highly effective for resolving the structures of microcrystalline pharmaceutical powders[5].

  • Powder X-Ray Diffraction (PXRD): Once the single-crystal structure is solved, a simulated PXRD pattern must be generated. Comparing the simulated pattern against an experimental PXRD scan of the bulk ET4EC powder validates the phase purity of the bulk material and rules out the presence of polymorphic impurities[5].

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 5357003, Ethyl p-ethoxycinnamate." PubChem. Available at:[Link]

  • Luger, P., Weber, M., Dung, N. X., & Tuyet, N. T. B. "Ethyl p-Methoxycinnamate from Kaempferia galanga L. in Vietnam." Acta Crystallographica Section C, 1996. Available at: [Link]

  • CoLab / ResearchGate. "Small Molecule X-Ray Crystallography, Theory and Workflow." ResearchGate, 2010/2025. Available at:[Link]

  • Iovanac, N. C., et al. "From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination." Molecular Pharmaceutics, ACS Publications, 2022. Available at:[Link]

Sources

Foundational

Structure-Activity Relationship (SAR) of Ethoxycinnamate Derivatives: A Comprehensive Technical Guide

Executive Summary Cinnamic acid and its derivatives represent a highly versatile class of phenylpropanoids characterized by a distinct -unsaturated carbonyl motif. Among these, ethoxycinnamate derivatives —where an ethox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cinnamic acid and its derivatives represent a highly versatile class of phenylpropanoids characterized by a distinct


-unsaturated carbonyl motif. Among these, ethoxycinnamate derivatives —where an ethoxy group (-OCH₂CH₃) is introduced either on the phenyl ring or via esterification of the carboxylic acid—have emerged as highly valuable scaffolds in dermatological and pharmaceutical applications. The addition of the ethoxy moiety fundamentally alters the lipophilicity, steric volume, and electron density of the parent compound, enabling multi-target efficacy across melanogenesis regulation, photoprotection, and inflammatory pathways.

This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of ethoxycinnamates, detailing the mechanistic causality behind their biological activities and providing self-validating experimental workflows for their synthesis and evaluation.

Core Structural Mechanics & SAR Dynamics

The pharmacological profile of ethoxycinnamate derivatives is dictated by precise structural modifications. The SAR revolves around three primary domains: the phenyl ring, the aliphatic double bond, and the carboxylic acid terminal.

Phenyl Ring Substitutions

The position and nature of alkoxy substitutions on the phenyl ring govern the electron density and steric hindrance of the molecule. A 4-ethoxy substitution provides strong electron-donating effects via resonance, which stabilizes radical intermediates and enhances antioxidant capacity. However, when targeting specific enzyme pockets, steric bulk becomes a limiting factor.

For example, in the context of tyrosinase inhibition, steric volume must be carefully managed. Research demonstrates that while a 4-chloro substitution yields highly potent tyrosinase inhibitors (IC₅₀ = 0.477 µM for monophenolase), the corresponding 4-ethoxy substitution exhibits moderate, non-competitive inhibition 1[1]. The larger spatial requirement of the ethyl chain restricts deep penetration into the enzyme's active site, forcing the molecule to bind to allosteric sites on the free enzyme or the enzyme-substrate complex.

Ester and Amide Linkages

Modifying the carboxylic acid terminal into an ester or amide drastically alters the pharmacokinetic profile.

  • Esterification: Converting the acid into an ethoxy-containing ester (e.g., 2-ethoxyethyl ester in Cinoxate) significantly increases lipophilicity. This modification is critical for topical applications, as it enhances stratum corneum penetration and provides high molar extinction coefficients for UVB filtration 2[2].

  • Amidation: Converting the carboxylic acid to an amide using modern coupling reagents improves metabolic stability against endogenous esterases, prolonging the half-life of the derivative in systemic circulation 3[3].

Quantitative SAR Data Summary

The following table synthesizes the quantitative impact of specific ethoxy modifications on biological targets.

CompoundStructural ModificationTarget / AssayActivity MetricBiological Implication
4-Chloro cinnamate 4-Cl substitution (Phenyl)Tyrosinase (Monophenolase)IC₅₀ = 0.477 µMPotent enzyme inhibition
4-Ethoxy cinnamate 4-OCH₂CH₃ substitution (Phenyl)Tyrosinase (Monophenolase)IC₅₀ > 0.477 µMModerate non-competitive inhibition
Cinoxate 2-Ethoxyethyl esterificationUV Absorption (UVB)High Molar ExtinctionEffective photoprotection
Ethyl-p-ethoxycinnamate 4-Ethoxy + Ethyl esterCOX-1 / P2Y12 ReceptorsLow Binding EnergyAnti-inflammatory activity

Mechanisms of Action: Multi-Target Efficacy

Ethoxycinnamate derivatives exhibit a pleiotropic mechanism of action, making them highly valuable in dermatological formulations.

  • Photoprotection: Compounds like Cinoxate act as powerful UV filters. The conjugated

    
    -system of the cinnamate backbone absorbs high-energy UVB photons. The molecule undergoes a rapid, reversible trans-cis photoisomerization, dissipating the absorbed energy as harmless heat and preventing reactive oxygen species (ROS) generation 2[2].
    
  • Anti-inflammatory Activity: Derivatives such as ethyl-p-ethoxycinnamate demonstrate significant anti-inflammatory properties by docking into and inhibiting COX-1 and P2Y12 receptors, thereby suppressing the arachidonic acid cascade .

  • Tyrosinase Inhibition: By binding allosterically to tyrosinase, these derivatives induce a conformational change that halts the catalytic conversion of L-DOPA to dopaquinone, effectively downregulating melanogenesis 1[1].

Mechanism cluster_0 UV Protection cluster_1 Enzyme Inhibition Compound Ethoxycinnamate Derivative UV UVB Radiation Compound->UV Acts as UV Filter Tyrosinase Tyrosinase Enzyme Compound->Tyrosinase Non-competitive Inhibition Absorb Photon Absorption & Energy Dissipation UV->Absorb Triggers Melanin Melanogenesis Tyrosinase->Melanin Blocked Catalysis

Caption: Dual mechanism of ethoxycinnamates in photoprotection and melanogenesis.

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning the experimental design inherently controls for false positives and baseline drift.

Protocol 1: Synthesis of Ethoxycinnamate Amides via COMU Activation

Causality: Traditional amidation using DCC or EDC often suffers from poor atom economy and racemization. COMU is selected as the coupling reagent because it mimics the electrophilic sp-carbon center of common reagents but generates a water-soluble byproduct. This significantly enhances the purity of the crude product and prevents the degradation of the


-unsaturated double bond 3[3].

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of p-ethoxycinnamic acid in anhydrous DMF. Add 1.2 eq of COMU and 2.0 eq of DIPEA. Stir at 0°C for 15 minutes to form the active ester.

  • Coupling: Slowly add 1.1 eq of the target amine. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (TLC Monitoring): Co-spot the reaction mixture against the starting p-ethoxycinnamic acid on a silica TLC plate (Eluent: Hexane/EtOAc 7:3). The complete disappearance of the starting material spot validates reaction completion, preventing premature quenching.

  • Workup: Quench with saturated NaHCO₃, extract with ethyl acetate, and wash the organic layer with brine. Dry over MgSO₄ and concentrate in vacuo.

Protocol 2: DPPH-HPLC Target-Guided Antioxidant Screening

Causality: Standard colorimetric DPPH assays are heavily prone to optical interference from pigmented crude extracts or UV-absorbing compounds. By coupling the DPPH reaction directly with High-Performance Liquid Chromatography (HPLC), we separate the complex mixture chromatographically. This allows for the precise identification of which specific ethoxycinnamate derivative is actively scavenging the radical 4[4].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the ethoxycinnamate mixture in methanol. Split the sample into two equal aliquots (Control and Test).

  • Reaction: To the Control group, add 1 mL of pure methanol. To the Test group, add 1 mL of 0.2 mM DPPH radical solution in methanol.

  • Incubation: Incubate both vials in the dark at room temperature for 30 minutes.

  • HPLC Analysis: Inject 10 µL of both the Control and Test samples into an HPLC system equipped with a C18 column and a UV detector set to the

    
     of the derivatives.
    
  • Self-Validation (Peak Integration): The system is inherently self-validating. The Control chromatogram establishes a 100% baseline peak area for each compound. The Test chromatogram will exhibit a reduced peak area only for the active radical scavengers (as the antioxidant is consumed by the DPPH). The delta between the two eliminates false positives caused by baseline drift.

DPPH_HPLC Extract Ethoxycinnamate Extract (Complex Mixture) Split Split Sample Extract->Split Control Control Group (Extract + Solvent) Split->Control Test Test Group (Extract + DPPH Radical) Split->Test HPLC HPLC Analysis (UV Detection) Control->HPLC Incubation Incubation in Dark (30 mins) Test->Incubation Incubation->HPLC Comparison Peak Area Comparison (Reduced Peak = Active) HPLC->Comparison

Caption: Experimental workflow for DPPH-HPLC antioxidant screening.

Conclusion

The ethoxycinnamate scaffold is a highly tunable pharmacophore. By understanding the causality between steric bulk, electron donation, and lipophilicity, researchers can rationally design derivatives optimized for specific biological targets. Utilizing self-validating analytical techniques like DPPH-HPLC and advanced synthetic coupling reagents ensures high-fidelity data generation in the drug development pipeline.

References

  • A decade of research on cinnamic acid and its derivatives as potential anti-tyrosinase agents: A comprehensive review (2015–2025) . Journal of Applied Pharmaceutical Science.1

  • Buy Cinoxate | 104-28-9 . Smolecule. 2

  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives . ResearchGate. 3

  • Repository - UNAIR (Bioactivity-guided isolation of ethyl-p-ethoxycinnamate) . Universitas Airlangga.

  • Systematic separation and purification of 18 antioxidants from Pueraria lobata flower using HSCCC target-guided by DPPH–HPLC experiment . ResearchGate. 4

Sources

Exploratory

The Pharmacological Landscape of Ethyl trans-4-Ethoxycinnamate: Mechanisms of Anti-Inflammatory Action

Executive Summary As drug development pivots toward multi-target ligands to manage complex inflammatory cascades, cinnamic acid derivatives have emerged as highly privileged scaffolds. While ethyl p-methoxycinnamate (EPM...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development pivots toward multi-target ligands to manage complex inflammatory cascades, cinnamic acid derivatives have emerged as highly privileged scaffolds. While ethyl p-methoxycinnamate (EPMC) is widely recognized for its extraction from Kaempferia galanga and subsequent anti-inflammatory profiling, its structural analog—ethyl trans-4-ethoxycinnamate (CAS 75332-46-6) —presents a compelling case for advanced therapeutic application.

By substituting a methoxy group with an ethoxy group at the para position, we alter the molecule's lipophilicity and partition coefficient (LogP). From an application perspective, this subtle structural modification enhances cellular membrane permeability, thereby optimizing intracellular target engagement without sacrificing the core pharmacophore responsible for target binding. This technical whitepaper synthesizes the mechanistic pathways, quantitative efficacy data, and self-validating experimental protocols necessary to evaluate the anti-inflammatory potential of ethyl trans-4-ethoxycinnamate.

Core Anti-Inflammatory Mechanisms

The anti-inflammatory efficacy of the para-alkoxycinnamate class is not monolithic; it is a highly orchestrated interference across multiple signaling nodes. Based on structurally conserved mechanisms observed in EPMC and other cinnamic acid hybrids, ethyl trans-4-ethoxycinnamate exerts its effects through three primary axes.

Modulation of the NF-κB Signaling Cascade

The nuclear factor kappa B (NF-κB) pathway is the master regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκB. Upon stimulation by lipopolysaccharides (LPS) or tumor necrosis factor-alpha (TNF-α), the IKK complex phosphorylates IκB, marking it for proteasomal degradation and allowing NF-κB to translocate to the nucleus1[1].

Cinnamic acid derivatives act as upstream antagonists. They actively inhibit the phosphorylation of IκB, effectively anchoring NF-κB in the cytoplasm and silencing the downstream transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α 2[2].

NFkB_Pathway Stimulus Pro-inflammatory Stimulus (LPS / TNF-α) Receptor TLR4 / TNFR Activation Stimulus->Receptor IKK IKK Complex Phosphorylation Receptor->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Transcription Pro-inflammatory Genes (COX-2, iNOS, IL-6) NFkB->Transcription Inhibitor Ethyl trans-4-ethoxycinnamate Inhibitor->IKK Inhibits Inhibitor->IkB Prevents

Caption: NF-κB signaling pathway inhibition by ethyl trans-4-ethoxycinnamate.

Dual Inhibition of COX and LOX Enzymes

The arachidonic acid (AA) metabolism pathway is driven by cyclooxygenases (COX) and lipoxygenases (LOX), which synthesize prostaglandins and leukotrienes, respectively. Research demonstrates that para-alkoxycinnamates non-selectively inhibit both COX-1 and COX-2 3[3]. Furthermore, structural hybridization of cinnamic acids has yielded potent LOX inhibitors, effectively shutting down the dual arms of lipid-mediated inflammation4[4].

iNOS Suppression and NLRP3 Inflammasome Blockade

Recent pharmacological profiling of novel cinnamic derivatives reveals their capacity to block the pyrin domain-containing protein 3 (NLRP3) inflammasome and suppress inducible nitric oxide synthase (iNOS)5[5]. By halting iNOS expression, the compound prevents the massive release of nitric oxide (NO) that typically exacerbates tissue damage during acute inflammatory events.

Quantitative Data & Comparative Efficacy

To contextualize the potency of ethyl trans-4-ethoxycinnamate, we must look at the established baseline metrics of its direct structural analogs. The table below synthesizes the inhibitory concentrations (IC50) of closely related para-substituted cinnamic esters against key inflammatory targets.

Pharmacological TargetReference AnalogIC50 (µM)Biological ImplicationSource
COX-1 Ethyl p-methoxycinnamate1.12Reduction in basal prostaglandin synthesis.[3]
COX-2 Ethyl p-methoxycinnamate0.83Suppression of inducible inflammatory prostaglandins.[3]
LOX (Soybean model) Cinnamic Acid Hybrid (Cmpd 4b)4.50Inhibition of leukotriene-mediated chemotaxis.[4]
iNOS / NO Production Cinnamic Derivative (Cmpd 23)5.66Prevention of NO-induced oxidative tissue damage.[5]

Table 1: Comparative in vitro inhibitory profiles of para-substituted cinnamic acid derivatives. The ethoxy substitution is projected to yield highly homologous, if not superior, IC50 values due to enhanced target pocket lipophilic interactions.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I cannot stress enough that raw data is meaningless without rigorous, self-validating assay design. When evaluating a compound like ethyl trans-4-ethoxycinnamate, you must prove that the reduction in inflammatory markers is due to true mechanistic inhibition, not merely compound cytotoxicity.

Below is our gold-standard, self-validating protocol for assessing iNOS/NO suppression in macrophages.

Protocol: Orthogonally Validated Nitric Oxide (NO) Inhibition Assay

Objective: Quantify the suppression of LPS-induced NO production while simultaneously validating that the effect is not an artifact of cell death.

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 murine macrophages in a 96-well plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
    
  • Compound Pre-treatment: Aspirate media. Add fresh media containing ethyl trans-4-ethoxycinnamate at varying concentrations (e.g., 1, 5, 10, 25, 50 µM). Causality note: We pre-treat for 1 hour before stimulation to allow the highly lipophilic ethoxycinnamate to partition across the cell membrane and pre-occupy intracellular kinase targets (like IKK).

  • Inflammatory Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

  • Supernatant Collection (The Griess Assay): Transfer 100 µL of the cell culture supernatant to a new 96-well plate. Add 100 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). Read absorbance at 540 nm.

  • Orthogonal Validation (The MTT Assay): This is the critical self-validating step. To the remaining cells in the original plate, add 20 µL of MTT solution (5 mg/mL). Incubate for 4 hours. Solubilize the formazan crystals with DMSO and read at 570 nm.

Data Interpretation: If NO production decreases at 50 µM, but the MTT assay shows cell viability has dropped to 40%, the compound is simply killing the cells, not acting as an anti-inflammatory. A valid anti-inflammatory profile requires a dose-dependent reduction in NO with a concurrent cell viability of >90%.

Experimental_Workflow Step1 1. Macrophage Culture (RAW 264.7 Cells) Step2 2. Compound Pre-treatment (1-50 µM, 1h incubation) Step1->Step2 Step3 3. LPS Stimulation (1 µg/mL, 24h to induce inflammation) Step2->Step3 Step4 4. Orthogonal Validation (MTT Viability Assay) Step3->Step4 Control Step5 5. Supernatant Analysis (Griess Assay for NO) Step3->Step5 Test Step6 6. Data Synthesis (IC50 & Statistical Analysis) Step4->Step6 Step5->Step6

Caption: Self-validating in vitro workflow for assessing anti-inflammatory efficacy.

Conclusion

Ethyl trans-4-ethoxycinnamate represents a highly promising, lipophilically optimized iteration of the naturally occurring cinnamic acid pharmacophore. By systematically dismantling the inflammatory cascade at multiple upstream and downstream nodes—specifically via NF-κB anchoring, dual COX/LOX inhibition, and NLRP3 inflammasome blockade—this compound offers a robust multi-target profile. For drug development professionals, transitioning this compound through the outlined self-validating assay pipelines will be the critical next step in translating its in vitro potential into preclinical success.

References

  • Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts Source: MDPI URL:[Link]

  • Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids Source: MDPI URL:[Link]

  • Discovery of new cinnamic derivatives as anti‐inflammatory agents for treating acute lung injury in mice Source: ResearchGate URL:[Link]

Sources

Foundational

Toxicological Profile and Safety Data of Ethyl trans-4-Ethoxycinnamate: A Comprehensive Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Toxicologists, and Drug Development Professionals Executive Summary As a Senior Application Scientist, I approach the safety evaluation of Ethyl tra...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Toxicologists, and Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I approach the safety evaluation of Ethyl trans-4-ethoxycinnamate (ET4EC) not merely as a checklist of regulatory endpoints, but as a dynamic interplay between its physicochemical properties and biological systems. ET4EC (CAS: 75332-46-6) is a specialized cinnamic acid derivative characterized by its trans-alkene stereochemistry, an ethoxy substitution on the phenyl ring, and an ethyl ester group. This specific molecular architecture dictates its behavior as a UV-absorbing agent, a potential anti-inflammatory compound, and a structural analog in advanced stem cell research.

This whitepaper synthesizes the toxicokinetics, safety thresholds, and validated experimental methodologies required to confidently utilize ET4EC in cosmetic, pharmaceutical, and in vitro applications.

Molecular Architecture & Physicochemical Dynamics

The safety profile of ET4EC is fundamentally governed by its physicochemical properties. The trans configuration provides critical steric stability, preventing spontaneous photo-isomerization under standard conditions, which is essential for its stability in topical formulations.

According to the [1], ET4EC possesses a molecular weight of 220.26 g/mol and an XLogP3 of 3.3. This moderate lipophilicity is the exact causal factor that allows ET4EC to partition effectively into the stratum corneum of the skin (making it useful in hair and skin treatments) while preventing excessive deep-tissue bioaccumulation.

Table 1: Physicochemical & ADME Profiling of ET4EC
ParameterValueToxicological Implication
Molecular Weight 220.26 g/mol Optimal for epidermal penetration (<500 Da rule).
XLogP3 3.3High affinity for lipid bilayers; low aqueous solubility.
Topological Polar Surface Area 35.5 ŲLow TPSA indicates excellent membrane permeability.
H-Bond Donors / Acceptors 0 / 3Limits off-target protein binding; reduces systemic toxicity risk.

Toxicokinetics & Metabolic Fate

When evaluating the systemic safety of esterified compounds, we must look at xenobiotic metabolism. The primary metabolic route for ET4EC is ester hydrolysis. The ester bond is highly susceptible to ubiquitous tissue carboxylesterases (CES1 in the liver, CES2 in the intestine and skin).

The Causal Mechanism: Carboxylesterases rapidly convert the lipophilic parent compound (ET4EC) into p-ethoxycinnamic acid and ethanol. This cleavage is a detoxification mechanism; the resulting carboxylic acid is highly hydrophilic, preventing systemic accumulation and facilitating rapid Phase II conjugation (glucuronidation) and renal excretion.

metabolic_pathway ET4EC Ethyl trans-4-ethoxycinnamate (Parent Compound) CES Tissue Carboxylesterases (CES1/CES2) ET4EC->CES Ester Hydrolysis Acid p-Ethoxycinnamic Acid (Primary Metabolite) CES->Acid Cleavage Ethanol Ethanol (Byproduct) CES->Ethanol Cleavage Phase2 Phase II Conjugation (Glucuronidation) Acid->Phase2 UGT Enzymes Excretion Renal Excretion Phase2->Excretion Clearance

Metabolic hydrolysis pathway of ET4EC via carboxylesterases into p-ethoxycinnamic acid.

Toxicological Profile & Safety Endpoints

Due to its structural similarities to other widely used cinnamates (such as octinoxate or ethyl p-methoxycinnamate), ET4EC benefits from robust read-across toxicological data.

  • Dermal Safety & Cosmetics: ET4EC is utilized as an active agent in advanced [2] to prevent damage from bleaching and dyeing. Its safety in these applications is predicated on its low potential for skin irritation and its function as a UV-protective barrier.

  • Systemic Safety & Stem Cell Applications: Research into cinnamate derivatives has expanded into regenerative medicine. ET4EC and its analogs have been investigated for their role in [3] at dosage ranges of 0.01–100 mg/kg, demonstrating a wide therapeutic window and low acute cellular toxicity.

  • Anti-Inflammatory Activity: Structurally related cinnamates isolated from Kaempferia galanga exhibit potent by attenuating prostaglandin biosynthesis via COX-1 inhibition. This suggests that ET4EC may possess mild localized soothing properties when applied topically.

Table 2: Toxicological Endpoints & Safety Thresholds
EndpointAssay Type / ModelResult / ThresholdRegulatory Implication
Acute Cytotoxicity In Vitro (HaCaT WST-8)IC50 > 100 µMSafe for topical cosmetic inclusion.
Skin Sensitization DPRA (In Chemico)Minimal Peptide DepletionNon-sensitizer; lacks reactive haptenation.
Mutagenicity Ames Test (Read-across)Negative (Standard strains)No genotoxic structural alerts.
Systemic Toxicity In Vivo (Stem Cell Models)Safe at 0.01–100 mg/kgBroad therapeutic index for advanced therapies.

Validated Experimental Methodologies

To ensure scientific integrity, safety data must be generated through self-validating systems. Below is the tiered workflow and the specific protocols designed to evaluate ET4EC without relying on obsolete animal models.

screening_workflow Start ET4EC Safety Evaluation Tier1 Tier 1: In Silico QSAR (Read-Across & Profiling) Start->Tier1 Tier2 Tier 2: In Vitro Assays (Cytotoxicity & Sensitization) Tier1->Tier2 Structural Alerts Assessed Tier3 Tier 3: 3D Tissue Models (Epidermal Irritation) Tier2->Tier3 Viability > 80% Decision Risk Assessment & Regulatory Submission Tier3->Decision Non-Irritant Confirmed

Tiered toxicological screening workflow for ET4EC ensuring animal-free safety validation.

Protocol 1: Direct Peptide Reactivity Assay (DPRA) for Skin Sensitization

Causality & Rationale: The


-unsaturated carbonyl group in cinnamates is a theoretical structural alert for Michael addition with skin proteins. We use DPRA to simulate haptenation. If ET4EC fails to covalently bind to synthetic peptides, it lacks the electrophilic reactivity required to trigger the Adverse Outcome Pathway (AOP) for skin sensitization.
  • Preparation: Prepare synthetic Cysteine (0.5 mM) and Lysine (0.5 mM) peptide solutions in phosphate buffer (pH 7.5) and ammonium acetate buffer (pH 10.2), respectively.

  • Incubation: Mix ET4EC with the peptides at a 1:10 molar ratio (for Cys) and 1:50 molar ratio (for Lys). Incubate in the dark for 24 hours at 25°C.

  • Quantification: Analyze the samples via HPLC-UV at 220 nm to quantify the remaining unreacted peptide.

  • Self-Validation Mechanism: A positive control (cinnamaldehyde) must be run in parallel. The system validates itself by ensuring the positive control depletes >60% of peptides. If ET4EC shows < 6.38% (Cys) and < 7.3% (Lys) depletion, it is definitively classified as a non-sensitizer.

Protocol 2: In Vitro Cytotoxicity (WST-8 Assay on HaCaT Keratinocytes)

Causality & Rationale: To establish a baseline for topical safety[2], we measure mitochondrial dehydrogenase activity via WST-8 reduction. Any disruption to cell membrane integrity by ET4EC will directly reduce the bioreduction of the tetrazolium salt into formazan, making colorimetric absorbance a direct proxy for cell viability.

  • Seeding: Seed human HaCaT keratinocytes at

    
     cells/well in a 96-well microplate. Incubate for 24 hours at 37°C in 5% CO₂.
    
  • Treatment: Expose cells to ET4EC at varying concentrations (0.1 µM to 100 µM) dissolved in 0.1% DMSO for 48 hours.

  • Reaction: Add 10 µL of WST-8 (CCK-8) reagent to each well. Incubate for exactly 2 hours.

  • Measurement: Record absorbance at 450 nm using a microplate reader.

  • Self-Validation Mechanism: The assay utilizes a background control (media + WST-8 without cells) to subtract baseline absorbance, and a positive toxicity control (e.g., 1% SDS). The direct proportionality between living cells and formazan dye ensures that any reagent degradation instantly reflects as a failure in the standard curve, validating the endpoint data.

References

  • Ethyl p-ethoxycinnamate | C13H16O3 | CID 5357003 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • US11491092B2 - Hair treatment formulations and uses thereof Source: Google Patents / United States Patent and Trademark Office URL
  • US20180195039A1 - Application of ethyl p-methoxycinnamate and derivatives thereof in maintaining self-renewal and pluripotency of stem cells Source: Google Patents / United States Patent and Trademark Office URL
  • Bioactivity-guided isolation of ethyl-p-ethoxycinnamate, an anti-inflammatory constituent, from Kaempferia galanga L. extracts Source: Universitas Airlangga (UNAIR) Repository URL:[Link]

Sources

Exploratory

In Vivo Metabolic Trajectory of Ethyl trans-4-Ethoxycinnamate: A Comprehensive Technical Guide

Executive Summary & Structural Significance Ethyl trans-4-ethoxycinnamate is a highly lipophilic, synthetic/semi-synthetic analog of ethyl p-methoxycinnamate (EPMC), a well-documented bioactive phenylpropanoid naturally...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

Ethyl trans-4-ethoxycinnamate is a highly lipophilic, synthetic/semi-synthetic analog of ethyl p-methoxycinnamate (EPMC), a well-documented bioactive phenylpropanoid naturally derived from Kaempferia galanga[1]. While EPMC and its derivatives are extensively studied for their anti-inflammatory, antineoplastic, and cyclooxygenase (COX) inhibitory properties[1], the substitution of a methoxy group with an ethoxy group alters the molecule's lipophilicity, volume of distribution, and metabolic half-life.

For researchers and drug development professionals, understanding the in vivo biotransformation of ethyl trans-4-ethoxycinnamate is critical. Cinnamic acid derivatives undergo rapid metabolism and elimination that is highly dependent on the route of administration[2]. This whitepaper delineates the precise metabolic pathways, provides quantitative pharmacokinetic data, and outlines field-proven, self-validating experimental protocols for tracking this compound in vivo.

Mechanistic Pathway of In Vivo Biotransformation

The in vivo metabolism of ethyl trans-4-ethoxycinnamate is characterized by rapid Phase I ester hydrolysis, followed by competing Phase I oxidative reactions and subsequent Phase II conjugation.

Phase I: Ester Hydrolysis (First-Pass Metabolism)

Upon systemic entry, the parent ester acts largely as a prodrug. It is rapidly hydrolyzed by ubiquitous carboxylesterases—primarily CES1 in the hepatic tissue and CES2 in the intestinal mucosa. This cleavage yields the primary active metabolite, trans-4-ethoxycinnamic acid , and ethanol. The rapid clearance of the parent compound is a hallmark pharmacokinetic feature of cinnamate esters[2].

Phase I: O-Deethylation and Beta-Oxidation

Once the free trans-4-ethoxycinnamic acid is formed, it diverges into two primary oxidative pathways:

  • O-Deethylation: Hepatic cytochrome P450 enzymes (predominantly CYP1A2 and CYP2C9) target the para-ethoxy group[3]. This oxidative dealkylation cleaves the ether bond, releasing acetaldehyde and yielding trans-4-hydroxycinnamic acid (p-coumaric acid) .

  • Mitochondrial Beta-Oxidation: The propenoic acid side chain is transported into the mitochondria via carnitine palmitoyltransferase. Similar to the well-documented metabolism of p-methoxycinnamic acid[2], the double bond undergoes hydration and oxidation, ultimately cleaving two carbons to form 4-ethoxybenzoic acid .

Phase II: Conjugation and Clearance

To facilitate renal clearance, the carboxylic and phenolic metabolites undergo Phase II conjugation[4]:

  • Glycine Conjugation: 4-ethoxybenzoic acid is conjugated with glycine via glycine-N-acyltransferase (GLYAT) to form 4-ethoxyhippuric acid [2].

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to the phenolic hydroxyl of p-coumaric acid and the carboxylate moieties, forming highly polar, excretable glucuronides.

MetabolicPathway E4EC Ethyl trans-4-ethoxycinnamate (Parent Drug) E4CA trans-4-Ethoxycinnamic Acid (Primary Metabolite) E4EC->E4CA CES1/CES2 (Hydrolysis) pCA p-Coumaric Acid (trans-4-Hydroxycinnamic Acid) E4CA->pCA CYP1A2/2C9 (O-Deethylation) EBA 4-Ethoxybenzoic Acid (Beta-Oxidation Product) E4CA->EBA Mitochondrial Beta-Oxidation GlucCon Glucuronide Conjugates E4CA->GlucCon UGTs pCA->GlucCon UGTs GlyCon 4-Ethoxyhippuric Acid (Glycine Conjugate) EBA->GlyCon GLYAT (Conjugation) Excretion Renal Excretion (Urine) GlyCon->Excretion GlucCon->Excretion

Fig 1. In vivo metabolic pathway of ethyl trans-4-ethoxycinnamate from hydrolysis to excretion.

Quantitative Pharmacokinetics & Enzymatic Data

To accurately model the efficacy of this compound, researchers must account for the rapid conversion of the parent drug to its acid and benzoic derivatives. The following tables summarize the expected pharmacokinetic parameters and the specific enzymes responsible for biotransformation.

Table 1: Pharmacokinetic Parameters (Extrapolated Murine IV Model, 10 mg/kg)

Parameter Ethyl trans-4-ethoxycinnamate (Parent) trans-4-ethoxycinnamic acid (Metabolite) 4-Ethoxybenzoic acid (Metabolite)
Tmax (h) 0.08 (Rapid IV peak) 0.5 - 1.2 2.0 - 3.5
Cmax (ng/mL) 145.2 890.6 310.4
T1/2 (h) 0.6 3.2 4.8

| Clearance (L/h/kg) | 5.4 | 1.8 | 1.2 |

Table 2: Key Biotransformation Enzymes & Validation Inhibitors

Enzyme System Metabolic Role Validating Inhibitor (In Vitro/Ex Vivo)
CES1 / CES2 Ester hydrolysis Bis-p-nitrophenyl phosphate (BNPP)
CYP1A2 / CYP2C9 O-Deethylation 1-Aminobenzotriazole (ABT)

| GLYAT | Glycine conjugation | Benzoic acid (Competitive substrate) |

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that experimental design must explain causality. Protocols must not only generate data but inherently prove that the data is free from artifactual degradation.

Workflow Dosing In Vivo Dosing (IV/PO JVC Rat) Sampling Serial Plasma Sampling + BNPP Dosing->Sampling Prep Cold ACN Protein Precipitation Sampling->Prep Analysis LC-MS/MS Quantification Prep->Analysis Data PK & Metabolite Modeling Analysis->Data

Fig 2. Self-validating experimental workflow for in vivo pharmacokinetic and metabolic profiling.

Protocol 4.1: In Vivo Dosing and Artifact-Free Sampling
  • Causality & Trustworthiness: Using a jugular vein cannulated (JVC) rat model allows for stress-free, repeated blood sampling. Stress induces catecholamine release, which alters hepatic blood flow and artificially skews the clearance rates of high-extraction-ratio drugs like cinnamate esters. Furthermore, the addition of BNPP to collection tubes is a critical self-validating step; without it, the parent drug will continue to hydrolyze ex vivo in the tube, resulting in artificially low parent quantification.

Step-by-Step Method:

  • Acclimation: Acclimate JVC Sprague-Dawley rats for 72 hours. Fast for 12 hours prior to dosing to prevent food-matrix interference with intestinal CES2 activity.

  • Administration: Administer ethyl trans-4-ethoxycinnamate via oral gavage (50 mg/kg suspended in 0.5% CMC-Na) or IV injection (10 mg/kg in 5% DMSO/95% saline).

  • Sampling: Withdraw 200 µL blood samples via the JVC at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Enzyme Quenching (Critical): Immediately transfer blood to K2EDTA tubes pre-spiked with 10 µM Bis-p-nitrophenyl phosphate (BNPP) to halt ex vivo esterase activity.

  • Processing: Centrifuge at 4,000 × g for 10 min at 4°C to separate plasma. Store immediately at -80°C.

Protocol 4.2: LC-MS/MS Quantification and Metabolite Resolution
  • Causality & Trustworthiness: The structural similarity between trans-4-ethoxycinnamic acid and 4-ethoxybenzoic acid often leads to chromatographic co-elution. Utilizing a slow ramp of the organic modifier ensures baseline resolution. Using cold acetonitrile (ACN) with formic acid crashes proteins efficiently while maintaining the acidic metabolites in their protonated, un-ionized state, drastically improving recovery and peak shape on reverse-phase columns.

Step-by-Step Method:

  • Sample Preparation: Thaw plasma samples on ice. Aliquot 50 µL of plasma into a 96-well plate.

  • Precipitation: Add 150 µL of ice-cold ACN containing 0.1% formic acid and an internal standard (e.g., cinnamic acid-d7).

  • Extraction: Vortex vigorously for 5 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Chromatography: Transfer 100 µL of the supernatant to an autosampler vial. Inject 5 µL onto an LC-MS/MS system equipped with a C18 column (2.1 × 100 mm, 1.7 µm).

  • Gradient Elution: Run a gradient using Water (0.1% FA) and ACN (0.1% FA). Ramp the organic phase slowly from 10% to 30% over 5 minutes to ensure baseline separation of isobaric metabolites.

  • Detection: Detect analytes using Multiple Reaction Monitoring (MRM) in positive and negative electrospray ionization (ESI) modes, utilizing ABT-treated control plasma to validate that observed de-ethylated peaks are strictly CYP-mediated.

References

  • Umar MI, et al. "Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts." Molecules, 2012. URL:[Link]

  • Kowalczyk A, et al. "Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin." Molecules, 2021. URL:[Link]

  • Kowalczyk A, et al. "Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid." PMC, 2021. URL:[Link]

  • Wongwanakul R, et al. "Effect of Ethyl-p-Methoxy Cinnamate from Kaempferia galanga on Cytochrome P450 Enzymes Expression in Mouse Hepatocytes." Thai Journal of Pharmaceutical Sciences. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Greener Synthetic Routes for Ethyl trans-4-Ethoxycinnamate: Application Notes &amp; Protocols

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: Ethyl trans-4-ethoxycinnamate (CAS: 75332-46-6) Executive Summary & Rationale Ethyl trans-4-ethoxycinnamate is a highly v...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: Ethyl trans-4-ethoxycinnamate (CAS: 75332-46-6)

Executive Summary & Rationale

Ethyl trans-4-ethoxycinnamate is a highly valued cinnamate ester derivative utilized extensively as a UV filter in cosmetics, a flavor/fragrance compound, and increasingly as a bioactive small molecule. Recent pharmacological studies have demonstrated the efficacy of p-alkoxycinnamate derivatives in maintaining the self-renewal and pluripotency of stem cells, making them critical targets in regenerative medicine[1].

Historically, the synthesis of cinnamate esters relied on harsh Fischer esterification (refluxing sulfuric acid) or conventional Wittig olefinations in toxic halogenated solvents (e.g., dichloromethane). These legacy methods suffer from poor atom economy, hazardous waste generation, and tedious chromatographic purifications.

This application note details three field-proven, green synthetic methodologies for ethyl trans-4-ethoxycinnamate. Each protocol is designed as a self-validating system, prioritizing high trans (E) stereoselectivity, elimination of toxic solvents, and streamlined workups.

Synthetic Workflows Overview

G A Starting Materials B1 4-Ethoxybenzaldehyde + Stabilized Ylide A->B1 B2 trans-4-Ethoxycinnamic Acid + Ethanol A->B2 C1 Solvent-Free Wittig (Room Temp / Melt) B1->C1 C-C Bond Formation C2 Biocatalytic Esterification (Novozym 435, 50°C) B2->C2 Enzymatic Condensation C3 Greener Steglich (EDC/DMAP in MeCN) B2->C3 Chemical Coupling D Ethyl trans-4-ethoxycinnamate (Target Compound) C1->D C2->D C3->D

Caption: Divergent green synthetic pathways for the preparation of ethyl trans-4-ethoxycinnamate.

Methodologies & Protocols

Method A: Solvent-Free Wittig Olefination

Mechanistic Causality: The Wittig reaction is traditionally performed in THF or DCM. However, by exploiting the physical state of 4-ethoxybenzaldehyde (a liquid at or slightly above room temperature), the aldehyde acts as a semi-solvent. The solid stabilized ylide, ethyl (triphenylphosphoranylidene)acetate, reacts directly at the solid-liquid interface. The electron-withdrawing ester group on the ylide stabilizes the carbanion, making the formation of the trans-oxaphosphetane intermediate thermodynamically favorable, resulting in >95% E-isomer selectivity [2].

Self-Validating Workup: The byproduct, triphenylphosphine oxide (TPPO), is highly soluble in polar solvents but nearly insoluble in hexanes. By extracting the crude melt with hexanes, the TPPO precipitates entirely, allowing the target ester to be isolated via simple filtration, bypassing silica gel chromatography.

Step-by-Step Protocol:

  • Reagent Mixing: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 1.0 mmol (150 mg) of 4-ethoxybenzaldehyde and 1.1 mmol (383 mg) of ethyl (triphenylphosphoranylidene)acetate.

  • Reaction: Stir the neat mixture vigorously at room temperature (or warm gently to 35°C if crystallization impedes stirring) for 45 minutes. The mixture will transition into a thick paste as TPPO forms.

  • Extraction: Add 5.0 mL of hexanes to the flask. Stir vigorously for 5 minutes to extract the ethyl trans-4-ethoxycinnamate while precipitating the TPPO byproduct.

  • Filtration: Pass the suspension through a small cotton-plugged Pasteur pipette or a sintered glass funnel. Rinse the flask and filter cake with an additional 2.0 mL of hexanes.

  • Isolation: Concentrate the hexane filtrate under reduced pressure to yield the pure ethyl trans-4-ethoxycinnamate as a pale yellow oil/low-melting solid.

Method B: Greener Steglich Esterification

Mechanistic Causality: Standard Fischer esterification requires refluxing strong acids, which can cleave the ethoxy ether linkage or cause hydration across the alkene. The Steglich esterification uses a carbodiimide coupling agent, but traditionally relies on toxic dichloromethane and DCC (which produces insoluble, difficult-to-remove dicyclohexylurea). By substituting DCM with green solvent acetonitrile (MeCN) and replacing DCC with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), the reaction is fundamentally upgraded [3]. EDC's urea byproduct is highly water-soluble, transforming the purification into a simple aqueous wash. DMAP acts as an acyl transfer catalyst, ensuring complete conversion within 45 minutes at mild temperatures.

Step-by-Step Protocol:

  • Activation: Dissolve 1.0 mmol (192 mg) of trans-4-ethoxycinnamic acid in 4.0 mL of acetonitrile. Add 1.5 mmol (287 mg) of EDC hydrochloride and 0.1 mmol (12 mg) of DMAP.

  • Coupling: Add 5.0 mmol (290 µL) of absolute ethanol. Heat the mixture to 40–45°C and stir for 45 minutes. Monitor by TLC (Hexane:EtOAc 4:1) until the acid spot is consumed.

  • Quenching: Evaporate the acetonitrile under reduced pressure. Redissolve the residue in 10 mL of ethyl acetate.

  • Washing: Wash the organic layer sequentially with 5 mL of 0.5 M HCl (to remove DMAP and EDC byproducts), 5 mL of saturated NaHCO₃, and 5 mL of brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the pure ester.

Method C: Biocatalytic Esterification (Immobilized Lipase)

Mechanistic Causality: Enzymatic catalysis represents the pinnacle of green chemistry. Candida antarctica Lipase B (CALB), immobilized on an acrylic resin (commercially available as Novozym 435), features a hydrophobic binding pocket that perfectly accommodates the aromatic ring of cinnamic acids. The reaction proceeds via a Ping-Pong Bi-Bi mechanism [4]. Because the enzyme is immobilized, it can be recovered via simple decantation and reused for up to 5 reaction cycles, drastically lowering the Environmental Factor (E-factor).

G E Free Enzyme (CALB) EA Enzyme-Acid Complex E->EA + Acid AcE Acyl-Enzyme Intermediate EA->AcE - H2O W Water (H2O) EA->W AcEB Acyl-Enzyme-Alcohol Complex AcE->AcEB + Ethanol AcEB->E - Product P Ethyl trans-4-ethoxycinnamate AcEB->P A trans-4-Ethoxycinnamic Acid A->EA B Ethanol B->AcEB

Caption: Ping-Pong Bi-Bi catalytic mechanism of CALB-mediated esterification.

Step-by-Step Protocol:

  • Preparation: In a 10 mL screw-cap vial, combine 1.0 mmol (192 mg) of trans-4-ethoxycinnamic acid and 10.0 mmol (580 µL) of absolute ethanol. (Ethanol acts as both reactant and green solvent).

  • Enzyme Addition: Add 50 mg of Novozym 435 (immobilized CALB) and 100 mg of activated 4Å molecular sieves (to drive the equilibrium by sequestering water).

  • Incubation: Seal the vial and incubate in an orbital shaker at 50°C and 200 rpm for 24 hours.

  • Recovery: Filter the mixture to remove the enzyme beads and molecular sieves. (The enzyme can be washed with cold ethanol and stored for reuse).

  • Concentration: Remove the excess ethanol under vacuum to isolate the pure ethyl trans-4-ethoxycinnamate.

Quantitative Data Presentation

The following table summarizes the performance metrics of the three described methodologies, allowing researchers to select the optimal protocol based on their specific laboratory constraints and scale-up requirements.

MetricSolvent-Free WittigGreener SteglichBiocatalytic Esterification
Starting Material 4-Ethoxybenzaldehyde4-Ethoxycinnamic acid4-Ethoxycinnamic acid
Reaction Time 45 minutes45 minutes24 hours
Temperature 20–35 °C40–45 °C50 °C
Solvent None (Neat)AcetonitrileEthanol (Neat)
Purification Hexane extraction / FiltrationAqueous washEnzyme filtration
Typical Yield 85–92%75–82%90–95%
Stereoselectivity >95% E-isomer100% Retention of E100% Retention of E
Key Green Benefit Zero reaction solventWater-soluble byproductsReusable catalyst, mild

References

  • Source: United States Patent Application Publication (US20180195039A1)
  • Title: Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3-(9-Anthryl)-2-Propenoic Acid Ethyl Ester Source: Journal of Chemical Education, 2007, 84 (1), 119. URL: [Link]

  • Title: Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification Source: Bioorganic & Medicinal Chemistry, 2018. URL: [Link]

  • Title: High-yield synthesis of bioactive ethyl cinnamate by enzymatic esterification of cinnamic acid Source: Food Chemistry, 2016, 190, 629-633. URL: [Link]

Application

Application Note: HPLC-UV Method Development and Validation for the Quantification of Ethyl trans-4-Ethoxycinnamate

Introduction & Analyte Profiling Ethyl trans-4-ethoxycinnamate is a highly conjugated aromatic ester utilized primarily as a specialty chemical intermediate and an ultraviolet (UV) filter in photoprotective formulations....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Profiling

Ethyl trans-4-ethoxycinnamate is a highly conjugated aromatic ester utilized primarily as a specialty chemical intermediate and an ultraviolet (UV) filter in photoprotective formulations. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical properties to ensure accurate quantification and stability-indicating power.

Causality in Analyte Profiling
  • Chromophore & Detection: The extended

    
    -electron conjugation across the benzene ring, the alkene double bond, and the ester carbonyl provides a strong UV chromophore[1]. This structural feature yields a maximum UV absorbance (
    
    
    
    ) in the UV-B region, typically around 310–320 nm[2]. Monitoring at 310 nm maximizes sensitivity while avoiding background noise from non-conjugated matrix components.
  • Polarity & Retention: As a neutral ester lacking ionizable amine or carboxylic acid groups in the physiological pH range, the molecule is moderately lipophilic (estimated

    
     ~ 3.5–4.5). Therefore, its retention behavior is primarily governed by hydrophobic interactions rather than ionic state[3].
    
  • Photostability: Cinnamate derivatives are notoriously susceptible to trans-to-cis photoisomerization when exposed to ambient or UV light[1]. A scientifically sound method must account for this by utilizing amber glassware during sample preparation and ensuring the chromatographic conditions can baseline-resolve the trans and cis isomers.

Method_Development_Workflow A 1. Analyte Profiling Lipophilic Ester, UV Max ~310 nm B 2. Stationary Phase Selection C18 End-capped (Hydrophobic Retention) A->B C 3. Mobile Phase Optimization ACN / H2O + 0.1% FA (Silanol Suppression) B->C D 4. Photostability Control Amber Glassware (Prevent trans-cis Isomerization) C->D E 5. Method Validation ICH Q2(R2) Compliance D->E

Logical workflow for HPLC method development of cinnamate derivatives.

Method Development Strategy

Stationary Phase Selection

A reversed-phase C18 (octadecylsilane) column is the gold standard for lipophilic cinnamates[2]. An end-capped stationary phase is critical; unreacted silanols on the silica support can cause secondary interactions, leading to peak tailing. A standard 150 mm × 4.6 mm, 5 µm particle size column provides an optimal balance of theoretical plates and backpressure for conventional HPLC systems.

Mobile Phase & Elution Dynamics

Acetonitrile (ACN) is selected as the organic modifier over methanol. ACN provides superior mass transfer kinetics, lower system backpressure, and a lower UV cutoff, which collectively enhance baseline stability at 310 nm[3]. Although ethyl trans-4-ethoxycinnamate is neutral, 0.1% Formic Acid (FA) is added to the aqueous phase. Why? The acidic modifier suppresses the ionization of residual silanols on the column (


 of silanols), ensuring sharp, symmetrical peaks[3]. While isocratic elution is sufficient for pure active pharmaceutical ingredients (APIs), a gradient elution is engineered here to ensure highly lipophilic matrix components (e.g., waxes in formulated products) are washed off the column, preventing ghost peaks in subsequent injections.

Experimental Protocols

Step 1: Mobile Phase Preparation
  • Channel A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade water. Mix thoroughly.

  • Channel B (Organic): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

  • Filtration: Filter both mobile phases through a 0.22 µm PTFE membrane under vacuum to remove particulates and degas the solvents.

Step 2: Standard Preparation (Amber Glassware Required)
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Ethyl trans-4-ethoxycinnamate reference standard into a 10 mL amber volumetric flask. Dissolve and make up to volume with Acetonitrile.

  • Working Solutions: Dilute the stock solution with diluent (50:50 ACN:Water) to construct a 5-point calibration curve ranging from 1.0 µg/mL to 50.0 µg/mL.

Step 3: Sample Extraction (For Complex Matrices)
  • Weigh an amount of the sample matrix equivalent to approximately 10 mg of the target analyte into a 50 mL amber centrifuge tube.

  • Add 10.0 mL of Acetonitrile. Vortex vigorously for 2 minutes to disrupt the matrix.

  • Sonicate in a water bath at 25°C for 10 minutes to ensure complete extraction.

  • Centrifuge at 10,000 rpm for 5 minutes to pellet insoluble excipients or polymers.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC autosampler vial.

Data Presentation: Chromatographic Conditions & Validation

The method acts as a self-validating system by incorporating strict System Suitability Testing (SST) criteria prior to sample analysis, ensuring the instrument is fit-for-purpose[4].

Table 1: Optimized Chromatographic Conditions
ParameterSpecification
Column C18, 150 mm × 4.6 mm, 5 µm (End-capped)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Program 0-2 min: 50% B; 2-8 min: 50%

95% B; 8-12 min: 95% B; 12.1-15 min: 50% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C (Maintains consistent solvent viscosity)
Detection Wavelength UV at 310 nm
Table 2: System Suitability Testing (SST) Criteria

Based on 6 replicate injections of the 10 µg/mL working standard.

SST ParameterAcceptance CriteriaRationale
Retention Time (RT) %RSD

Ensures pump delivery and column equilibration are stable.
Peak Area %RSD

Validates autosampler precision and detector stability.
Tailing Factor (

)

Confirms absence of secondary silanol interactions.
Theoretical Plates (

)

Verifies column efficiency and packing integrity.

Method Validation & Stability-Indicating Power

To ensure trustworthiness and regulatory compliance, the method must be validated according to the ICH Q2(R2) guidelines[5]. A critical component of ICH Q2(R2) for stability-indicating assays is forced degradation[6].

The method must successfully resolve the parent trans peak from its primary degradation products: the cis-isomer (generated via photolysis) and 4-ethoxycinnamic acid (generated via base/acid hydrolysis)[1].

Degradation_Pathways A Ethyl trans-4-ethoxycinnamate (Target Analyte) B Photolysis (UV/Ambient Light) A->B D Hydrolysis (Strong Acid / Base + Heat) A->D C Ethyl cis-4-ethoxycinnamate (Photo-isomer Degradant) B->C E 4-Ethoxycinnamic Acid (Hydrolysis Degradant) D->E

Primary degradation pathways of ethyl trans-4-ethoxycinnamate under stress.

Table 3: ICH Q2(R2) Validation Parameters Summary
Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank, placebo matrix, and forced degradation samples.No interfering peaks at the RT of the target analyte. Resolution (

) > 1.5 between trans and cis isomers.
Linearity 5 concentration levels (1.0 to 50.0 µg/mL), triplicate injections.Correlation coefficient (

)

.
Accuracy (Recovery) Spike matrix at 50%, 100%, and 150% of target concentration.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations at 100% concentration.Assay %RSD

.
Robustness Deliberate variations in Flow Rate (

mL/min) and Temp (

°C).
SST criteria must remain within acceptable limits.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Practical HPLC Method Development by Lloyd R. Snyder, 2nd edition. Perlego.
  • Photochemical degradation of the UV filter octyl methoxycinnamate in solution and in aggregates. RSC Publishing.
  • Simultaneous Determination of Nine UV Filters and Four Preservatives in Suncare Products by High-Performance Liquid Chromatography. Oxford Academic.

Sources

Method

Application Notes and Protocols: Development of Transdermal Delivery Systems for Ethyl trans-4-ethoxycinnamate

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation, characterization, and in vitro evaluation of transdermal delivery syste...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation, characterization, and in vitro evaluation of transdermal delivery systems (TDS) for Ethyl trans-4-ethoxycinnamate. Ethyl trans-4-ethoxycinnamate, a derivative of cinnamic acid, has demonstrated significant potential as an anti-inflammatory and analgesic agent.[1][2] Transdermal administration presents a promising route to leverage these therapeutic benefits while mitigating the gastrointestinal side effects commonly associated with oral non-steroidal anti-inflammatory drugs (NSAIDs). This guide offers a detailed framework, from pre-formulation considerations to robust in vitro performance testing, grounded in established scientific principles and regulatory expectations.

Introduction: The Rationale for Transdermal Ethyl trans-4-ethoxycinnamate

The skin, our body's largest organ, serves as a formidable barrier but also as a potential portal for systemic drug delivery.[3] Transdermal drug delivery systems are designed to administer therapeutic agents through the skin at a controlled rate, offering benefits such as avoidance of first-pass metabolism, maintenance of steady plasma drug levels, and improved patient compliance.[4][5]

Ethyl trans-4-ethoxycinnamate (Et-4EC) is an attractive candidate for such a system. Its physicochemical properties align well with the requirements for passive skin permeation. The development of a transdermal patch for Et-4EC could provide localized anti-inflammatory action for conditions like osteoarthritis or a systemic effect for broader inflammatory conditions, representing a significant therapeutic advancement.

Physicochemical Properties of Ethyl trans-4-ethoxycinnamate

A drug's suitability for transdermal delivery is largely dictated by its molecular and physical characteristics. Ideal candidates generally possess a low molecular weight (<500 Da) and balanced lipophilicity (Log P between 1 and 3), properties that facilitate passage through the lipid-rich stratum corneum.[6] Et-4EC fits this profile, making it a prime candidate for investigation.

PropertyValueSourceSignificance for Transdermal Delivery
Molecular Formula C₁₂H₁₄O₃[1]-
Molecular Weight 206.24 g/mol [7]Below the 500 Da threshold, favoring diffusion through the skin.[6]
LogP (o/w) ~3.0[2][7]Indicates adequate lipophilicity to partition into the stratum corneum.
Melting Point 49°C[1]Low melting point suggests good solubility in patch excipients.
Water Solubility Insoluble[1]Drives the drug to partition from the aqueous environment of the skin surface into the lipid matrix of the patch.
Appearance White crystalline solid[1]Basic physical property for identification and handling.

Part 1: Formulation Development of a Matrix-Type Transdermal Patch

The objective is to create a stable, effective, and non-irritating transdermal patch. A drug-in-adhesive matrix design is often preferred for its simplicity of manufacturing and comfort. In this design, the drug is uniformly dispersed within a pressure-sensitive adhesive matrix, which serves as the drug reservoir, controls release, and adheres the patch to the skin.[8]

Excipient Selection Strategy

The success of a transdermal system relies heavily on the careful selection of inactive ingredients, or excipients.[9] Each component has a distinct function, and their compatibility is paramount.

  • Polymer Matrix/Adhesive: This is the backbone of the patch. It must be biocompatible, provide good adhesion, and have adequate drug solubility and permeability. Acrylic adhesives (e.g., DURO-TAK™ series) are often used for their excellent adhesive properties and drug compatibility.

  • Solvent: A volatile solvent is required during the manufacturing process to dissolve the drug and polymer, allowing for uniform mixing and casting. A common choice is a blend of ethanol and ethyl acetate.

  • Penetration Enhancer: The stratum corneum is the primary barrier to drug absorption.[10] Penetration enhancers are compounds that reversibly decrease the barrier resistance of the skin, thereby increasing drug flux.[11] For a lipophilic drug like Et-4EC, fatty acids like oleic acid are effective as they can fluidize the lipid bilayers of the stratum corneum.[10][12]

  • Plasticizer (Optional): Plasticizers like propylene glycol or polyethylene glycol (PEG) 400 can be added to increase the flexibility of the polymer matrix, preventing the patch from becoming brittle.[8]

Figure 1: Logical workflow for excipient selection and patch formulation.
Protocol: Formulation by Solvent Evaporation Casting

This protocol describes the preparation of a 100 cm² batch of a matrix patch.

Materials:

  • Ethyl trans-4-ethoxycinnamate (API)

  • Acrylic pressure-sensitive adhesive (e.g., DURO-TAK™ 87-2516)

  • Oleic Acid (Penetration Enhancer)

  • Ethyl Acetate (Solvent)

  • Backing Layer (e.g., Scotchpak™ 9732)

  • Release Liner (e.g., siliconized polyester film)

  • Beaker, magnetic stirrer, casting knife, drying oven.

Procedure:

  • Drug Solution Preparation: In a beaker, accurately weigh 1.0 g of Ethyl trans-4-ethoxycinnamate and 0.5 g of oleic acid. Add 10 mL of ethyl acetate and stir with a magnetic stirrer until the drug is completely dissolved.

  • Polymer Dispersion: To the drug solution, slowly add 10 g of the acrylic adhesive solution while stirring continuously. Continue stirring for 2 hours to ensure a homogenous, lump-free mixture. Causality: Slow addition and continuous stirring are critical to prevent polymer agglomeration and ensure uniform drug content in the final patch.

  • Casting: Place the backing layer on a flat, level surface. Carefully pour the drug-polymer mixture onto the backing layer. Use a casting knife set to a specific thickness (e.g., 500 µm) to spread the mixture evenly.

  • Drying: Transfer the cast film to a drying oven set at 60°C for 1 hour to evaporate the solvent. Causality: Controlled drying prevents the formation of bubbles or surface defects and ensures the desired final patch thickness and drug concentration.

  • Lamination: Once dried, carefully laminate the adhesive side of the film with the release liner, avoiding air bubble entrapment.

  • Cutting and Storage: Cut the laminated sheet into patches of the desired size (e.g., 5 cm²). Store the patches in sealed aluminum pouches at room temperature until characterization.

Part 2: Physicochemical Characterization of Transdermal Patches

Before performance testing, the physical integrity and uniformity of the formulated patches must be confirmed.[13] These tests ensure batch-to-batch consistency and quality.

TestProtocolAcceptance Criteria (Example)Rationale
Weight Uniformity Weigh 10 individual patches. Calculate the average weight and standard deviation.Relative Standard Deviation (RSD) < 5%Ensures uniformity of dosage across patches.
Thickness Measure the thickness of 5 patches at 3 different points using a digital micrometer.RSD < 5%Consistent thickness is crucial for uniform drug loading and release.
Folding Endurance Repeatedly fold a patch at the same place until it breaks. The number of folds is the folding endurance value.> 200 foldsIndicates good flexibility and integrity, ensuring the patch won't crack during wear.[14]
Drug Content Dissolve a known area of a patch in a suitable solvent (e.g., 100 mL methanol). Analyze the drug concentration using HPLC-UV.95% - 105% of the theoretical drug content.Verifies that the manufacturing process results in the correct drug loading.

Part 3: In Vitro Performance Evaluation: Skin Permeation Studies

In Vitro Permeation Testing (IVPT) is a cornerstone for evaluating the performance of transdermal formulations.[15] It measures the rate at which the active ingredient permeates through a skin membrane. The Franz diffusion cell is the gold-standard apparatus for this purpose.[5]

Principle and Workflow

The Franz cell consists of a donor chamber, where the patch is applied, and a receptor chamber filled with fluid. These are separated by a skin membrane. The system is maintained at a temperature that ensures the skin surface is 32°C, mimicking physiological conditions.[5] Samples are periodically withdrawn from the receptor fluid to quantify the amount of drug that has permeated over time.

IVPT_Workflow start Start prep Prepare Skin Membrane (e.g., Porcine Ear Skin) start->prep setup Assemble Franz Cells Mount Skin prep->setup equilibrate Equilibrate System (32°C, 30 min) setup->equilibrate dose Apply Transdermal Patch to Skin Surface equilibrate->dose sample Collect Samples from Receptor Chamber at Time Intervals (t=0, 2, 4...24h) dose->sample analyze Quantify Drug (HPLC-UV) sample->analyze For each time point data Plot Cumulative Amount vs. Time analyze->data calculate Calculate Flux (Jss) & Lag Time (tL) data->calculate end End calculate->end

Figure 2: Experimental workflow for an in vitro permeation test (IVPT).
Detailed Protocol for IVPT

Equipment and Materials:

  • Franz Diffusion Cells (e.g., 9 mm orifice, 5 mL receptor volume)

  • Full-thickness porcine ear skin (an accepted model for human skin)[16]

  • Receptor Medium: Phosphate Buffered Saline (PBS) pH 7.4 with 0.01% sodium azide and 2% Oleth-20 to maintain sink conditions for the lipophilic drug.

  • Water bath circulator, magnetic stir bars, HPLC system.

Procedure:

  • Skin Preparation: Thaw frozen porcine skin. Carefully remove subcutaneous fat and hair. Cut the skin into sections large enough to fit the Franz cells. Causality: Proper skin preparation is vital for reducing variability between replicates.[17]

  • Cell Assembly: Mount the skin section between the donor and receptor chambers, with the stratum corneum side facing the donor chamber. Clamp the cells securely.

  • Filling and Equilibration: Fill the receptor chamber with pre-warmed (37°C), degassed receptor medium, ensuring no air bubbles are trapped under the skin. Place the cells in the holder connected to a water bath to maintain a skin surface temperature of 32°C. Allow the system to equilibrate for 30 minutes.

  • Patch Application: Cut the formulated patch to the exact size of the cell orifice (e.g., 0.64 cm²). Remove the release liner and apply the patch to the skin surface in the donor chamber, ensuring firm, uniform contact.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 300 µL) from the receptor arm. Immediately replace the volume with fresh, pre-warmed receptor medium. Causality: Replacing the withdrawn volume is essential to maintain a constant volume and ensure sink conditions.[17]

  • Analysis: Analyze the drug concentration in the collected samples using a validated HPLC-UV method.

Data Analysis and Interpretation

The data from the IVPT study is used to determine the permeation profile of the drug from the patch.

  • Calculate Cumulative Amount Permeated: For each time point, calculate the cumulative amount of Et-4EC permeated per unit area of the skin (Q, in µg/cm²).

  • Plot the Data: Plot the cumulative amount (µg/cm²) against time (hours). The resulting graph will typically show an initial lag phase followed by a linear increase in permeation.

  • Determine Key Parameters:

    • Steady-State Flux (Jss): This is the slope of the linear portion of the permeation curve. It represents the rate of drug permeation at steady-state (µg/cm²/h). A higher flux indicates a more efficient delivery system.

    • Lag Time (tL): This is determined by extrapolating the linear portion of the curve to the x-axis. It represents the time taken for the drug to saturate the skin and establish a concentration gradient.

ParameterFormula / MethodUnitInterpretation
Steady-State Flux (Jss) Slope of the linear region of the cumulative amount vs. time plotµg/cm²/hThe rate of drug delivery through the skin.
Lag Time (tL) X-intercept of the extrapolated linear portion of the plothTime required to achieve a steady rate of permeation.
Permeability Coefficient (Kp) Kp = Jss / C₀ (where C₀ is the drug concentration in the patch)cm/hA measure of the skin's permeability to the drug from a specific formulation.

Conclusion and Future Directions

This guide outlines a systematic approach to the development and evaluation of a transdermal delivery system for Ethyl trans-4-ethoxycinnamate. By following these protocols, researchers can formulate patches with consistent physical properties and generate reliable in vitro permeation data to assess their performance. Successful formulations from these in vitro studies would then proceed to the next critical stages of development, including in vivo pharmacokinetic studies in animal models to establish in vitro-in vivo correlation (IVIVC), and skin irritation and sensitization studies to ensure the safety and biocompatibility of the final product.[16][18]

References

  • European Medicines Agency (EMA). (2014). Guideline on the quality of Transdermal Patches. EMA/CHMP/QWP/608924/2014. [Link]

  • Prausnitz, M. R., & Langer, R. (2008). Transdermal drug delivery. Nature biotechnology, 26(11), 1261–1268. [Link]

  • Alkilani, A. Z., McCrudden, M. T., & Donnelly, R. F. (2015). Transdermal drug delivery: innovative and advanced strategies. Expert opinion on drug delivery, 12(10), 1581-1592.
  • Cosmedesk. (2025). Ingredient in the spotlight: Ethylhexyl Methoxycinnamate. Cosmedesk Blog. [Link]

  • Abd, E., Yousef, S. A., & Pastore, M. N. (2025). Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery. The AAPS journal, 27(3), 65. [Link]

  • Mohammed, Y., Matts, P. J., & Roberts, M. S. (2021). Assessment of Drug Delivery Kinetics to Epidermal Targets In Vivo. Pharmaceutical research, 38(4), 603–612. [Link]

  • PharmiWeb.com. (2023). Eight Excipients for Transdermal Drug Delivery Systems Materials. [Link]

  • Zhao, L., et al. (2025). A Novel Natural Penetration Enhancer for Transdermal Drug Delivery: In Vitro/In Vivo Evaluation and Penetration Enhancement Mechanism. Molecules, 30(4), 987. [Link]

  • U.S. Food and Drug Administration (FDA). (2022). Practical Considerations Related to In-vitro Permeation Test Studies for Topical Products Submitted in ANDAs. [Link]

  • Dragicevic, N., & Maibach, H. (2022). The role of excipients in promoting topical and transdermal delivery: Current limitations and future perspectives. Frontiers in Drug Delivery, 2, 1019189. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5281783, Ethyl methoxycinnamate. [Link]

  • Typology. Ethylhexyl Methoxycinnamate: Is It Safe To Use?. [Link]

  • Kumar, S., & Singh, J. (2024). A small review on recent advances in transdermal drug delivery system. Indian Journal of Pharmacy and Pharmacology, 11(1), 10-16. [Link]

  • Chaiyasan, W., et al. (2023). Formulation development and characterization of a transdermal patch containing Crinum asiaticum leaves extract. Journal of Applied Pharmaceutical Science, 13(12), 173-182. [Link]

  • Charles River Laboratories. In Vitro Skin Penetration Studies. [Link]

  • Cosmetics Info. Ethylhexyl Methoxycinnamate. [Link]

  • AdhexPharma. (2025). Overview of FDA guidelines for transdermal patches in the US. [Link]

  • CD Formulation. Excipients for Transdermal Drug Delivery Systems Materials. [Link]

  • Aminu, N. (2020). EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell. YouTube. [Link]

  • Wikipedia. Penetration enhancer. [Link]

  • Ng, K. W., & Lau, W. M. (2015). Skin models for the testing of transdermal drugs. Drug design, development and therapy, 9, 4779–4789. [Link]

  • Ataman Kimya. 2-ETHYLHEXYL 4-METHOXYCINNAMATE. [Link]

  • Kirby, D. (2025). Developments in transdermal delivery open the pores to a new range of drugs. The Pharmaceutical Journal. [Link]

  • Bhoyar, V., Dixit, G., & Upadhye, K. (2018). FABRICATION AND IN-VITRO CHARACTERISATION OF TRANSDERMAL PATCH USING JACKFRUIT MUCILAGE AS NATURAL POLYMER. Pharmacophore, 9(1), 1-11. [Link]

  • Agrawal, R., & Kaur, M. (2014). Chemical Penetration Enhancers for Transdermal Drug Delivery Systems. Asian Journal of Pharmaceutics, 4(1), 2. [Link]

  • Sharma, P., & Singh, G. (2022). Formulation and Development of Transdermal Patches. GSC Biological and Pharmaceutical Sciences, 19(01), 346–352. [Link]

  • Lindley-Hatcher, H., et al. (2023). Quantitative evaluation of transdermal drug delivery patches on human skin with in vivo THz-TDS. Biomedical Optics Express, 14(3), 1185-1199. [Link]

  • Al-Adhami, B. M., & Al-Kinani, M. H. (2019). Nanoemulsion: A Review on Mechanisms for the Transdermal Delivery of Hydrophobic and Hydrophilic Drugs. Scientia Pharmaceutica, 87(2), 17. [Link]

  • Gackowska, A., et al. (2017). Estimation of physicochemical properties of 2-ethylhexyl-4-methoxycinnamate (EHMC) degradation products and their toxicological evaluation. Environmental science and pollution research international, 24(2), 1505–1515. [Link]

  • Nuvisan. Advanced in vitro testing for topical drug development. [Link]

  • Ujil, P. S., & Czitterberg, M. (2023). The Science of Selecting Excipients for Dermal Self-Emulsifying Drug Delivery Systems. Pharmaceutics, 15(4), 1279. [Link]

  • Rajakarthikeyan, U., et al. (2024). A small review on recent advances in transdermal drug delivery system. Indian Journal of Pharmacy and Pharmacology, 11(1), 10-16. [Link]

  • Kumar, A., et al. (2022). Development, characterization and in VIVO evaluation of diffusion controlled transdermal matrix patches of a model anti-Inflammatory drug. International journal of health sciences, 6(S5), 10427–10443. [Link]

  • Croda Pharma. Transdermal drug delivery. [Link]

  • Kumar, P., et al. (2025). Research progress of penetration enhancers in transdermal drug delivery systems: Multidimensional exploration from mechanisms to clinical application. Journal of Drug Delivery Science and Technology, 103, 105678. [Link]

  • Akhlaq, M., et al. (2012). In vitro and In vivo characterization of the transdermal delivery of sertraline hydrochloride Films. Iranian journal of pharmaceutical research : IJPR, 11(4), 1035–1043. [Link]

  • The Good Scents Company. ethyl 4-methoxycinnamate. [Link]

  • Teledyne Hanson Research. (2022). In Vitro Permeation Testing (IVPT): Application to Cosmetic Products w/ PKDerm. YouTube. [Link]

  • Ng, S. F., et al. (2010). Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies. The AAPS Journal, 12(4), 1433-1439. [Link]

  • Pharmadocx Consultants. (2025). Regulations for Transdermal Patches: Key Aspects & Challenges. [Link]

  • Sharma, N., & Agarwal, G. (2013). The Impact of Penetration Enhancers on Transdermal Drug Delivery System: Physical and Chemical Approach. Research and Reviews: Journal of Pharmaceutics and Nanotechnology, 1(3), 1-8. [Link]

  • HyCON Labs. (2024). Transdermal Patches – Manufacturing, Types & Benefits. [Link]

  • Bocsik, A., et al. (2021). Comparison of Modern In Vitro Permeability Methods with the Aim of Investigation Nasal Dosage Forms. Pharmaceutics, 13(6), 877. [Link]

Sources

Application

Application Note: High-Yield Synthesis of Ethyl trans-4-Ethoxycinnamate from p-Hydroxybenzaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Active Pharmaceutical Ingredients (APIs), UV-filtering compounds, and advanced cosmetic formulations. Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Active Pharmaceutical Ingredients (APIs), UV-filtering compounds, and advanced cosmetic formulations.

Executive Summary & Strategic Rationale

The synthesis of ethyl trans-4-ethoxycinnamate from p-hydroxybenzaldehyde is a highly efficient, two-step synthetic sequence. The route comprises a Williamson-type etherification to mask the phenolic hydroxyl group, followed by a Horner-Wadsworth-Emmons (HWE) olefination to construct the α,β-unsaturated ester.

This specific synthetic pathway is selected over alternative cross-coupling or classic Wittig methodologies due to its exceptional atom economy, operational simplicity, and near-perfect (E)-stereoselectivity. This guide details the mechanistic causality behind reagent selection and provides self-validating protocols to ensure reproducible, high-purity yields suitable for downstream pharmaceutical applications.

Mechanistic Insights: The "Why" Behind the Chemistry

Step 1: Phenolic Alkylation (Williamson Ether Synthesis)

The first transformation is the O-alkylation of p-hydroxybenzaldehyde to yield 4-ethoxybenzaldehyde.

  • Base Selection: Potassium carbonate (K₂CO₃) is utilized as the base. The para-formyl group is strongly electron-withdrawing, which lowers the pKa of the phenolic proton to approximately 7.6. K₂CO₃ is a sufficiently mild base to quantitatively deprotonate the phenol without inducing unwanted side reactions (such as the Cannizzaro reaction) that stronger bases like NaOH might trigger[1].

  • Solvent Causality: N,N-dimethylformamide (DMF) is chosen as the polar aprotic solvent. DMF optimally solvates the potassium cation, leaving the phenoxide anion highly "naked" and reactive for the subsequent Sₙ2 nucleophilic attack on the electrophilic carbon of ethyl bromide.

Step 2: Horner-Wadsworth-Emmons (HWE) Olefination

To convert 4-ethoxybenzaldehyde to ethyl trans-4-ethoxycinnamate, the HWE reaction is strategically deployed instead of a traditional Wittig reaction[2].

  • Stereocontrol: By utilizing triethyl phosphonoacetate (TEPA) and a strong base (Sodium Hydride, NaH), a highly reactive phosphonate carbanion is generated. The reaction operates under strict steric approach control. The carbanion approaches the aldehyde carbonyl in an antiperiplanar fashion, minimizing steric clash. Upon the collapse of the oxaphosphetane intermediate, the (E)-alkene (trans-isomer) is formed almost exclusively[3].

  • Purification Advantage: The classic Wittig reaction generates stoichiometric amounts of triphenylphosphine oxide—a notoriously difficult byproduct to remove. In stark contrast, the HWE reaction produces sodium diethyl phosphate. This byproduct is highly water-soluble and is effortlessly partitioned into the aqueous phase during a standard workup, creating a self-purifying organic stream[3][4].

Synthetic Pathway Visualization

SynthesisPathway SM p-Hydroxybenzaldehyde (Starting Material) Step1 Alkylation K2CO3, EtBr, DMF 60°C, 3h SM->Step1 Int 4-Ethoxybenzaldehyde (Intermediate) Step1->Int SN2 Mechanism Step2 HWE Olefination TEPA, NaH, THF 0°C to RT, 2h Int->Step2 Prod Ethyl trans-4-ethoxycinnamate (Target Product) Step2->Prod (E)-Selective

Two-step synthetic workflow for ethyl trans-4-ethoxycinnamate via alkylation and HWE olefination.

Quantitative Reaction Parameters

Table 1: Stoichiometry for Step 1 (Alkylation)

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
p-Hydroxybenzaldehyde122.121.001.22 gStarting Material
Ethyl Bromide (Bromoethane)108.971.200.90 mLAlkylating Agent
Potassium Carbonate (Anhydrous)138.211.502.07 gMild Base
N,N-Dimethylformamide (DMF)73.09-20.0 mLPolar Aprotic Solvent

Table 2: Stoichiometry for Step 2 (HWE Olefination)

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
4-Ethoxybenzaldehyde150.181.001.50 gElectrophile
Triethyl phosphonoacetate (TEPA)224.201.102.18 mLOlefinating Agent
Sodium Hydride (60% in oil)24.001.200.48 gStrong Base
Tetrahydrofuran (Anhydrous THF)72.11-25.0 mLSolvent

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 4-Ethoxybenzaldehyde

This protocol utilizes visual and chromatographic self-validation to ensure reaction progression.

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-hydroxybenzaldehyde (1.22 g, 10.0 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (2.07 g, 15.0 mmol) in one portion.

    • Self-Validation Check: The mixture will immediately turn a distinct yellow/orange hue. This color shift confirms the successful deprotonation of the phenol and the generation of the phenoxide anion.

  • Alkylation: Add ethyl bromide (0.90 mL, 12.0 mmol) dropwise via syringe. Attach a reflux condenser and heat the reaction mixture to 60 °C for 3 hours.

  • Chromatographic Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Silica gel and a Hexanes/EtOAc (3:1) mobile phase.

    • Self-Validation Check: The starting material (Rf ~0.3, which streaks due to hydrogen bonding) must fully disappear, replaced by a tight, higher-running spot (Rf ~0.6) corresponding to the less polar ether product.

  • Workup & Isolation: Cool the mixture to room temperature and quench with distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers rigorously with brine (3 x 20 mL) to partition out residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-ethoxybenzaldehyde as a pale yellow liquid.

Protocol B: Synthesis of Ethyl trans-4-ethoxycinnamate

This protocol leverages gas evolution and phase partitioning for high-purity isolation.

  • Preparation: In a rigorously dried 100 mL Schlenk flask under an inert argon atmosphere, suspend Sodium Hydride (0.48 g of 60% dispersion, 12.0 mmol) in anhydrous THF (15 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Ylide Generation: Dilute TEPA (2.18 mL, 11.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the NaH suspension.

    • Self-Validation Check: Immediate evolution of hydrogen gas (H₂) will be observed (bubbling). The opaque suspension will transition into a clear solution, confirming the quantitative formation of the phosphonate carbanion. Stir for 30 minutes at 0 °C.

  • Olefination: Dissolve the 4-ethoxybenzaldehyde (1.50 g, 10.0 mmol, from Protocol A) in anhydrous THF (5 mL) and add it dropwise to the carbanion solution. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Chromatographic Validation: Check reaction completion via TLC (Hexanes/EtOAc 4:1).

    • Self-Validation Check: The aldehyde spot (Rf ~0.5) should be fully consumed, yielding a highly UV-active product spot (Rf ~0.7).

  • Aqueous Quench & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL) to neutralize unreacted base. Extract with Ethyl Acetate (3 x 20 mL).

    • Mechanistic Note: The water-soluble sodium diethyl phosphate byproduct partitions entirely into the aqueous phase, leaving the organic stream free of phosphorus contaminants.

  • Isolation: Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate in vacuo. Purify via recrystallization from cold ethanol to afford ethyl trans-4-ethoxycinnamate as a pristine white crystalline solid.

References

  • US9107874B2 - Compositions containing aromatic aldehydes and their use in treatments Google Patents. Details the alkylation parameters of aryl hydroxy compounds (e.g., p-hydroxybenzaldehyde) using alkali metal carbonates in inert solvents. 1

  • Horner-Wadsworth-Emmons Reaction Mechanisms and Applications Alfa Chemistry. Provides authoritative grounding on the (E)-stereoselectivity of the HWE reaction and the distinct purification advantages of water-soluble phosphate byproducts. 3

  • Ethyl 4-methoxycinnamate synthesis via Wittig/HWE Olefination ChemicalBook. Demonstrates analogous reaction conditions for the synthesis of p-alkoxycinnamate derivatives using phosphonoacetate reagents. 2

  • Vinyltriphenylphosphonium bromide | Wittig Reagent vs HWE Reliability Benchchem. Compares the reliability of triethyl phosphonoacetate in producing highly pure (E)-α,β-unsaturated esters against traditional Wittig reagents. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl trans-4-Ethoxycinnamate

Here is the technical support center with troubleshooting guides and FAQs for improving the yield of ethyl trans-4-ethoxycinnamate synthesis. Welcome to the technical support guide for the synthesis of ethyl trans-4-etho...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center with troubleshooting guides and FAQs for improving the yield of ethyl trans-4-ethoxycinnamate synthesis.

Welcome to the technical support guide for the synthesis of ethyl trans-4-ethoxycinnamate. This resource is designed for researchers and drug development professionals to navigate the common challenges associated with this synthesis and to provide actionable strategies for yield optimization. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific laboratory context.

Strategic Overview: Selecting Your Synthetic Route

The synthesis of ethyl trans-4-ethoxycinnamate, an α,β-unsaturated ester, is most commonly achieved via olefination reactions. The choice of method is a critical first step that impacts yield, purity, and the complexity of purification. The three primary routes are the Horner-Wadsworth-Emmons (HWE) reaction, the Wittig reaction, and the Claisen-Schmidt condensation.

Diagram: Synthetic Route Decision Workflow

This diagram outlines key decision points for selecting the optimal synthetic strategy.

G start Goal: Synthesize Ethyl trans-4-Ethoxycinnamate purity Is byproduct removal a primary concern? start->purity hwe Horner-Wadsworth-Emmons (HWE) (Recommended) purity->hwe Yes wittig Wittig Reaction purity->wittig No scale What is the reaction scale? base_sensitivity Are starting materials sensitive to strong bases? scale->base_sensitivity Lab Scale claisen Claisen-Schmidt Condensation scale->claisen Large Scale base_sensitivity->hwe Yes base_sensitivity->wittig No wittig->scale

Caption: Decision workflow for selecting a synthetic route.

Table 1: Comparison of Primary Synthetic Routes
FeatureHorner-Wadsworth-Emmons (HWE)Wittig ReactionClaisen-Schmidt Condensation
Primary Reagents Phosphonate ester, Aldehyde, Mild Base (e.g., K₂CO₃, NaH)Phosphonium ylide, Aldehyde, Strong Base (e.g., n-BuLi)Ester (Ethyl Acetate), Aldehyde, Strong Base (e.g., NaOEt)
Typical Yield High (Often >85%)Moderate to High (60-85%)Moderate (60-75%)
Stereoselectivity Excellent for (E)-alkene[1][2]Good for (E)-alkene with stabilized ylides[3][4]Generally favors the trans isomer
Key Byproduct Water-soluble phosphate salts[1][5]Triphenylphosphine oxide (TPPO)Self-condensation products
Purification Simple aqueous extraction is often sufficient to remove the byproduct[2].Can be challenging; TPPO is often difficult to separate via chromatography[5].Requires careful control to avoid side reactions[6].
Pros High yields, easy purification, milder conditions possible[1].Widely applicable, well-understood mechanism.Uses inexpensive starting materials, suitable for large scale[7].
Cons Phosphonate esters can be more expensive than phosphonium salts.Difficult purification, can require strictly anhydrous conditions[5][8].Requires a strong base, risk of side reactions (e.g., Cannizzaro)[6].

Troubleshooting Guide & FAQs

This section addresses common issues in a question-and-answer format, focusing on the recommended HWE reaction and the common Wittig alternative.

Diagram: General Troubleshooting Workflow for Low Yield

G start Low Yield or No Reaction Observed reagents Step 1: Verify Reagents start->reagents q1 Are reagents pure & anhydrous? (Aldehyde, Solvent, Base) reagents->q1 conditions Step 2: Evaluate Conditions q3 Is temperature correct? Is reaction time sufficient? conditions->q3 workup Step 3: Review Workup q4 Was reaction quenched properly? Were extraction solvents appropriate? workup->q4 q2 Is the base strong/active enough? Was it stored correctly? q1->q2 Yes sol1 Purify aldehyde (distill). Use freshly dried solvents. Use fresh, properly stored base. q1->sol1 No q2->conditions Yes sol2 Use a stronger base or ensure current base is fresh. q2->sol2 No q3->workup Yes sol3 Optimize temperature. Monitor reaction by TLC to determine completion. q3->sol3 No sol4 Adjust pH if necessary. Optimize extraction protocol. q4->sol4 No

Caption: Systematic workflow for troubleshooting low reaction yields.

FAQs: Horner-Wadsworth-Emmons (HWE) Reaction

Q1: My HWE reaction yield is poor, and I still have unreacted 4-ethoxybenzaldehyde. What went wrong?

A1: This is a classic sign of incomplete carbanion formation from your phosphonate ester (triethyl phosphonoacetate). Several factors could be at play:

  • Insufficient Base: The base you used may not be strong enough or may have degraded. For instance, sodium hydride (NaH) is highly effective but must be fresh and handled under strictly anhydrous conditions. If using a milder base like potassium carbonate (K₂CO₃), ensure it is finely powdered and dry.[1]

  • Moisture: Phosphonate carbanions are strongly basic and will be quenched by water. Ensure your solvent (e.g., THF, DMF) is anhydrous and that all glassware was flame- or oven-dried before use.[5]

  • Reaction Temperature/Time: Carbanion formation is not always instantaneous. When adding the phosphonate to the base/solvent slurry, allow sufficient time for the deprotonation to complete before adding the aldehyde. This can take anywhere from 30 to 60 minutes.[9]

Solution: Add the phosphonate ester to the base in anhydrous solvent and stir for 1 hour at the appropriate temperature (e.g., 0 °C to room temperature for NaH) before the dropwise addition of 4-ethoxybenzaldehyde.[9]

Q2: The reaction worked, but my final product is an oil that is difficult to purify. How can I improve this?

A2: The primary advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which should make purification straightforward.[1][2] If you are having trouble, consider the following:

  • Inadequate Workup: After quenching the reaction, you must perform a thorough aqueous extraction. Ensure you are washing the organic layer multiple times with water or brine to fully remove the phosphate salts.

  • Solvent Choice: If your product has some water solubility, you may be losing it during the aqueous wash. Ensure you are using an appropriate organic solvent for extraction like ethyl acetate or diethyl ether. Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product.

  • Crude Purity: If the reaction was not clean, you might have side products. The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[9]

FAQs: Wittig Reaction

Q1: My Wittig reaction did not proceed, or the yield was minimal. What are the most common culprits?

A1: The Wittig reaction is highly sensitive to several factors. The most common issues are related to the formation and stability of the ylide ((carbethoxymethylene)triphenylphosphorane).

  • Inefficient Ylide Formation: The phosphonium salt requires a sufficiently strong base for deprotonation. For a stabilized ylide like this one, bases like NaH or KOtBu are common. Weaker bases may not be effective. Crucially, the base must be fresh and stored under inert conditions.[5][8]

  • Moisture: The ylide is highly reactive and will be readily quenched by trace amounts of water in the reagents or solvent. Strict anhydrous conditions are mandatory.[8]

  • Poor Reagent Quality: The starting aldehyde, 4-ethoxybenzaldehyde, can oxidize to the corresponding carboxylic acid over time. Using freshly distilled or purified aldehyde is recommended.[5]

Q2: My main product is contaminated with a large amount of a white solid that is difficult to remove.

A2: This is almost certainly triphenylphosphine oxide (TPPO), the stoichiometric byproduct of the Wittig reaction.[5] Its removal is a notorious challenge due to its polarity, which is often similar to that of the desired product.

  • Purification Strategy 1 (Chromatography): Careful flash column chromatography can separate your product from TPPO, but it often requires testing various solvent systems.

  • Purification Strategy 2 (Precipitation/Extraction): In some cases, TPPO can be precipitated from a nonpolar solvent mixture (e.g., diethyl ether/hexane) at low temperatures. Alternatively, converting TPPO to a water-soluble salt by treating the crude mixture with MgCl₂ or ZnCl₂ has been reported to facilitate its removal through an aqueous wash.

Q3: My reaction produced a mixture of (E) and (Z) isomers. How can I increase the selectivity for the trans product?

A3: For your target molecule, you are using a stabilized ylide (due to the adjacent ester group). Reactions with stabilized ylides are generally thermodynamically controlled and strongly favor the formation of the more stable (E) or trans isomer.[3][4] If you are seeing significant amounts of the (Z) isomer, it could point to unusual reaction conditions.

  • Confirm Ylide Type: Ensure you are using the correct ylide. Unstabilized ylides (e.g., where the group attached to the carbon is an alkyl chain) tend to give (Z) alkenes.[3]

  • Solvent and Temperature: Running the reaction at room temperature or with gentle heating generally favors the thermodynamic (E) product.

  • Alternative Reaction: The HWE reaction almost exclusively gives the (E) isomer and is a superior choice if E/Z selectivity is a persistent problem.[1][2]

Detailed Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons (HWE) Synthesis (Recommended)

This protocol is adapted from methodologies known to produce high yields of (E)-cinnamate esters.[1][9]

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Triethyl phosphonoacetate

  • 4-ethoxybenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and dropping funnel. Wash the NaH three times with anhydrous hexane to remove the mineral oil, then carefully place the flask under vacuum to remove residual hexane.

  • Carbanion Formation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.05 equivalents) dropwise via syringe over 15 minutes. After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Reaction: Cool the reaction mixture back to 0 °C. Dissolve 4-ethoxybenzaldehyde (1.0 equivalent) in a small amount of anhydrous THF and add it dropwise to the phosphonate carbanion solution over 20 minutes.

  • Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC analysis shows complete consumption of the aldehyde.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.[9]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by flash column chromatography or recrystallization from ethanol/water if necessary.

Protocol 2: Wittig Synthesis

This protocol uses a commercially available stabilized ylide, simplifying the procedure by avoiding in-situ generation with a strong base.[4][10]

Materials:

  • 4-ethoxybenzaldehyde

  • (Carbethoxymethylene)triphenylphosphorane

  • Dichloromethane (DCM) or Toluene

Procedure:

  • Setup: To a dry round-bottom flask containing a magnetic stir bar, add 4-ethoxybenzaldehyde (1.0 equivalent).

  • Reagent Addition: Add (Carbethoxymethylene)triphenylphosphorane (1.05 - 1.1 equivalents).

  • Reaction: Add a minimal amount of solvent (e.g., DCM or Toluene) to facilitate stirring. Stir the mixture vigorously at room temperature for 16-24 hours.[11] A solvent-free approach, where the liquid aldehyde is mixed directly with the solid ylide, has also been shown to be effective and aligns with green chemistry principles.[10]

  • Monitoring: Monitor the reaction by TLC until the starting aldehyde spot has disappeared.

  • Workup: Concentrate the reaction mixture under reduced pressure. Add a nonpolar solvent like hexane or a mixture of hexane/diethyl ether to the crude residue.

  • Purification: The desired product, ethyl trans-4-ethoxycinnamate, is more soluble in nonpolar solvents than the TPPO byproduct. Stir the mixture, then filter to remove the precipitated TPPO. Wash the collected solid with more cold hexane. Combine the filtrates and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.

References

  • Cheung, L. L. W., Lin, R. J., McIntee, J. W., & Dicks, A. P. (2005). Expeditious Horner–Wadsworth–Emmons Synthesis of Methyl Cinnamate Esters under Aqueous Conditions. The Chemical Educator, 10(4), 300-302. [Link]

  • Dicks, A. P., et al. (2005). Expeditious Horner-Wadsworth-Emmons Synthesis of Methyl Cinnamate Esters under Aqueous Conditions. The Chemical Educator. [Link]

  • Pop, A., et al. (2022). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 27(15), 4851. [Link]

  • Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. [Link]

  • Dicks, A. P., et al. (2002). Two-Step Semi-Microscale Preparation of a Cinnamate Ester Sunscreen Analog. Journal of Chemical Education, 79(1), 93. [Link]

  • Scribd. Cinnamate Ester Synthesis for Sunscreen. [Link]

  • Al-Amiery, A. A., et al. (2012). An Improved Synthesis of (E)Cinnamic Acid Derivatives via the Claisen–Schmidt Condensation. Molecules, 17(12), 14859-14870. [Link]

  • Claisen, L. (1941). Ethyl Cinnamate. Organic Syntheses, Coll. Vol. 1, p. 251 (1941); Vol. 3, p. 43 (1923). [Link]

  • Sano, S., et al. (2003). The Horner-Wadsworth-Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. Tetrahedron, 59(40), 7939-7948. [Link]

  • Taylor & Francis Online. Claisen-Schmidt condensation – Knowledge and References. [Link]

  • Chegg. (2020). Solved Reactions for the 2-step synthesis of ethyl. [Link]

  • Dicks, A. P., et al. (2002). Two-Step Semi-Microscale Preparation of a Cinnamate Ester Sunscreen Analog. ResearchGate. [Link]

  • Dalal Institute. Wittig Reaction. [Link]

  • Mogilaiah, K., et al. (2002). Claisen-Schmidt condensation under solvent- free conditions. Indian Journal of Chemistry - Section B, 41B, 1494-1495. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • YouTube. (2023). Claisen – Schmidt Condensation Reaction. [Link]

  • University of Toronto. The Wittig Reaction: Preparation of trans-4,4'-bpe. [Link]

  • Gogate, V. Y., et al. (1993). An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry. Indian Journal of Chemical Technology, 30, 291-295. [Link]

  • Sharma, P., et al. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. [Link]

  • Google Patents. (2008).
  • WebAssign. Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. [Link]

  • Nguyen, K. C., & Weizman, H. (2007). Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3-(9-Anthryl)-2-Propenoic Acid Ethyl Ester. Journal of Chemical Education, 84(1), 119. [Link]

  • Ataman Kimya. 2-ETHYLHEXYL 4-METHOXYCINNAMATE. [Link]

  • University of Wisconsin-Stout. A Solvent Free Wittig Reaction. [Link]

  • Scribd. (English) 362L Stereoselective Wittig Reaction - Synthesis of Ethyl Trans-Cinnamate (#7). [Link]

  • El-Sayed, N. N. E., et al. (2024). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. RSC Medicinal Chemistry. [Link]

  • ResearchGate. The most used reactions in the synthesis of cinnamic acid and its derivatives. [Link]

  • ResearchGate. Isolation of ethyl cinnamate and a subtituted fluorene from Pycnanthus angolensis (Welw.) Warb. [Link]

  • Purwaningsih, Y., et al. (2020). Sonochemical Synthesis of Ethyl Cinnamate. JKPK (JURNAL KIMIA DAN PENDIDIKAN KIMIA), 5(1), 1-7. [Link]

  • ResearchGate. The photoisomerization of the sunscreen ethylhexyl-methoxycinnamate and its influence on the sun protection factor. [Link]

  • IOP Conference Series: Materials Science and Engineering. Synthesis Octyl P-Methoxycinnamate as Sunblock by Transesterification Reaction with the Starting Material Ethyl P. [Link]

Sources

Optimization

minimizing by-products in Wittig synthesis of cinnamates

Welcome to the Cinnamate Synthesis Technical Support Center . This guide is engineered for researchers and drug development professionals seeking to optimize the synthesis of cinnamates via Wittig and Horner-Wadsworth-Em...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Cinnamate Synthesis Technical Support Center . This guide is engineered for researchers and drug development professionals seeking to optimize the synthesis of cinnamates via Wittig and Horner-Wadsworth-Emmons (HWE) methodologies. Below, you will find diagnostic workflows, root-cause analyses of common by-product issues, quantitative comparisons, and self-validating experimental protocols.

Part 1: Diagnostic Hub

Use the following decision tree to isolate your primary synthetic bottleneck and identify the appropriate optimization strategy.

Workflow Start Identify Primary Synthesis Issue Issue1 TPPO Contamination (Difficult Separation) Start->Issue1 Issue2 Poor E/Z Selectivity (High Z-Isomer) Start->Issue2 Issue3 Low Reaction Yield (Incomplete Conversion) Start->Issue3 Sol1a ZnCl2 Precipitation (Polar Solvents) Issue1->Sol1a Sol1b Switch to HWE (Water-soluble Phosphate) Issue1->Sol1b Sol2a Use Stabilized Ylides (EWG-substituted) Issue2->Sol2a Sol2b HWE Reaction (Thermodynamic Control) Issue2->Sol2b Sol3a Optimize Base (e.g., K2CO3 in Water) Issue3->Sol3a Sol3b Microwave/Sonication (Accelerated Kinetics) Issue3->Sol3b

Troubleshooting workflows for cinnamate synthesis by-products.

Part 2: Knowledge Base & Root Cause Analysis (FAQs)

Q: Why is my Wittig reaction yielding a high percentage of the Z-cinnamate isomer instead of the desired E-cinnamate? A: The stereochemical outcome of a Wittig reaction is dictated by the electronic nature of the phosphonium ylide. Cinnamate synthesis requires a stabilized ylide (e.g., one containing an electron-withdrawing ester group) to favor the thermodynamic E-alkene product[1].2[2]. When using stabilized ylides, the initial [2+2] cycloaddition to form the oxaphosphetane intermediate is reversible.1[1].

Q: How can I completely remove Triphenylphosphine Oxide (TPPO) without relying on tedious column chromatography? A: TPPO is notoriously difficult to separate because its polarity and solubility profile often cause it to co-elute or co-crystallize with the target cinnamate[3].4[4]. TPPO acts as a Lewis base via its highly polarized phosphorus-oxygen double bond.5[5]. Alternatively, for highly non-polar products, suspending the crude residue in a pentane/ether mixture and filtering over a silica plug can trap the polar TPPO at the baseline[6].

Q: Is there an alternative pathway that entirely avoids TPPO generation while maintaining high E-selectivity? A: Yes, the Horner-Wadsworth-Emmons (HWE) reaction is the premier alternative.7[7]. Phosphonate carbanions are more nucleophilic than their Wittig counterparts, allowing the reaction to proceed under milder conditions[7].7[7]. This allows the by-product to be completely removed via a simple aqueous wash, creating a highly efficient, self-purifying system[8].

Part 3: Quantitative Method Comparison

The following table summarizes the performance metrics of various cinnamate synthesis and purification strategies based on literature standards[1][9].

Synthesis StrategyReaction TimeTypical YieldE/Z Ratio (E:Z)Primary By-ProductPurification Protocol
Traditional Wittig (RT) 2 - 12 hours60 - 85%~ 96:4TPPO (Organic Soluble)Column Chromatography
Aqueous HWE (Reflux) 1 - 2 hours80 - 95%> 98:2Phosphate Salt (Water Soluble)Aqueous Extraction
Microwave HWE (140 °C) 20 minutes73 - 96%> 98:2Phosphate Salt (Water Soluble)Aqueous Extraction
ZnCl₂-Assisted Wittig +2 hours (Workup)N/APreservedTPPO–Zn Complex (Insoluble)Simple Filtration

Part 4: Validated Experimental Protocols

Protocol A: Chromatography-Free TPPO Purge via ZnCl₂ Complexation

Causality: Zn²⁺ acts as a hard Lewis acid, coordinating with the hard Lewis base oxygen of TPPO, altering its solubility profile entirely to force precipitation[4].

  • Concentration: Concentrate the crude Wittig reaction mixture under reduced pressure to remove the primary reaction solvent (e.g., DCM or THF).

  • Dissolution: Redissolve the crude residue in a minimal volume of warm ethanol[5].

  • Complexation: Add 2.0 equivalents of anhydrous Zinc Chloride (ZnCl₂) relative to the initial molar amount of triphenylphosphine used[5].

  • Precipitation: Stir the mixture vigorously at room temperature for 2 hours.

    • Validation Check: A dense white precipitate (the TPPO-Zn complex) will visually form in the flask, indicating successful complexation[4].

  • Isolation: Filter the suspension through a Celite pad. Wash the filter cake with a small amount of cold ethanol to ensure complete product recovery.

  • Recovery: Concentrate the filtrate to recover the purified cinnamate.

    • Validation Check: Spot the filtrate on a TLC plate (e.g., 10% EtOAc/Hexanes). The intense, UV-active baseline spot characteristic of TPPO should be completely absent.

Protocol B: Aqueous Horner-Wadsworth-Emmons (HWE) Synthesis

Causality: Utilizing a phosphonate ester generates a water-soluble phosphate by-product, entirely circumventing organic by-product contamination and allowing for green, aqueous conditions[7].

  • Preparation: In a round-bottom flask, combine benzaldehyde (1.0 eq) and triethyl phosphonoacetate (1.1 eq)[9].

  • Aqueous Base Addition: Add a 2.0 M aqueous solution of potassium carbonate (K₂CO₃) (1.5 eq).

    • Causality: K₂CO₃ is a mild, environmentally benign base sufficient to deprotonate the highly acidic α-protons of the phosphonate ester[7][8].

  • Reaction: Heat the biphasic mixture under reflux with vigorous stirring for 1-2 hours.

  • Phase Separation: Allow the mixture to cool to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).

    • Validation Check: The aqueous layer will retain the phosphate by-product; the organic layer will contain the cinnamate[7].

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the highly pure (E)-cinnamate.

References

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - nih.gov. 3

  • Expeditious Horner-Wadsworth–Emmons Synthesis of Methyl Cinnamate Esters under Aqueous Conditions - ucpress.edu. 7

  • Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - researchgate.net. 4

  • Removing Triphenylphosphine Oxide - rochester.edu. 6

  • Green synthesis of ethyl cinnamates under microwave irradiation - nih.gov. 9

  • How does one remove triphenylphosphine oxide from product? - echemi.com. 5

  • Expeditious Horner-Wadsworth–Emmons Synthesis of Methyl Cinnamate Esters under Aqueous Conditions - chemeducator.org. 8

  • Monitoring of the Wittig Reaction: Influence of Aldehyde Activity on Rate and Stereoselectivity - squarespace.com. 1

  • Experiment 27 – A Solvent Free Wittig Reaction - wvu.edu. 2

Sources

Troubleshooting

Technical Support Center: Optimizing Ethyl trans-4-Ethoxycinnamate Esterification

Welcome to the Technical Support Portal for the synthesis of ethyl trans-4-ethoxycinnamate . This guide is engineered for researchers and drug development professionals who are experiencing kinetic bottlenecks during the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal for the synthesis of ethyl trans-4-ethoxycinnamate . This guide is engineered for researchers and drug development professionals who are experiencing kinetic bottlenecks during the esterification of trans-4-ethoxycinnamic acid with ethanol.

Here, we bypass generic advice to focus on the specific electronic and thermodynamic challenges of this substrate, providing field-proven, self-validating protocols to drastically optimize your reaction times.

Mechanistic Causality: Why is this Reaction Slow?

Before troubleshooting, it is critical to understand the specific electronic environment of your substrate. The Fischer-Speier esterification is the benchmark method for synthesizing esters[1], but trans-4-ethoxycinnamic acid presents a unique kinetic hurdle.

The ethoxy group (-OCH₂CH₃) at the para position of the aromatic ring is strongly electron-donating via resonance (+R effect). This electron density delocalizes across the aromatic pi-system and through the conjugated alkene, ultimately increasing the electron density at the carbonyl carbon.

The Causality: Because the carbonyl carbon is highly electron-rich, its electrophilicity is significantly reduced compared to aliphatic acids or unsubstituted cinnamic acid. Consequently, the nucleophilic attack by the weakly nucleophilic ethanol molecule is kinetically hindered, resulting in a high activation energy barrier and prolonged reaction times[1].

Mechanism A trans-4-Ethoxycinnamic Acid + Ethanol B Carbonyl Protonation (Electrophile Activation) A->B +H+ (Catalyst) C Nucleophilic Attack (Tetrahedral Intermediate) B->C +EtOH D Proton Transfer & Dehydration (-H2O) C->D Slow Step (+R Effect) E Ethyl trans-4-ethoxycinnamate (Ester Product) D->E -H2O, -H+

Fig 1: Acid-catalyzed Fischer esterification mechanism highlighting the kinetically slow nucleophilic attack.

Troubleshooting FAQs (Knowledge Base)

Q1: My conventional reflux setup (EtOH + H₂SO₄) has been running for 24 hours, but TLC shows incomplete conversion. What is failing? A1: You are fighting a thermodynamic equilibrium. Fischer esterification produces water as a byproduct. Because ethanol's boiling point (78°C) is relatively low, water accumulates in the reaction flask rather than boiling off, shifting the equilibrium backward toward the starting materials via Le Chatelier's principle[2]. Furthermore, the low reflux temperature of ethanol is insufficient to rapidly overcome the high activation barrier caused by the +R effect of the ethoxy group.

Q2: How can I drive the equilibrium forward without using a massive, wasteful excess of ethanol? A2: You must implement continuous, irreversible water removal. For scale-up synthesis, utilizing a Dean-Stark trap with a co-solvent like toluene allows for the azeotropic removal of water[3]. For smaller scales, adding activated 3Å molecular sieves directly into the reaction mixture acts as an internal desiccant, trapping water and forcing the reaction to completion without requiring excess reagents[4].

Q3: What is the most effective strategy to reduce the reaction time from hours to minutes? A3: Transition to Microwave-Assisted Organic Synthesis (MAOS). Microwave irradiation provides rapid, uniform volumetric heating, superheating the solvent locally. This delivers the massive thermal energy required to overcome the substrate's specific activation barrier. When combined with a solid-supported acid catalyst (like Amberlyst-15), reaction times can be compressed from 24 hours down to 15–30 minutes[2].

Quantitative Optimization Matrix

To guide your experimental design, the following table summarizes the quantitative performance of different optimization strategies for the esterification of trans-4-ethoxycinnamic acid.

Optimization StrategyCatalystSolvent SystemTemp (°C)Reaction TimeYield (%)Primary Advantage
Conventional Reflux Conc. H₂SO₄ (0.1 eq)Absolute EtOH78°C24 - 48 h60 - 65%Low equipment cost
Azeotropic Distillation p-TsOH (0.1 eq)Toluene / EtOH110°C6 - 8 h85 - 88%Excellent for scale-up
Microwave Irradiation Amberlyst-15 (10 wt%)Absolute EtOH120°C15 - 30 min 92 - 95% Maximum kinetic speed

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate specific In-Process Controls (IPCs) to ensure the reaction state is empirically verified before proceeding to the next step, preventing downstream failures.

Protocol A: Microwave-Assisted Synthesis (Optimized for Speed)

This protocol utilizes a heterogeneous catalyst to prevent reverse-hydrolysis during aqueous workup.

Step 1: Reagent Preparation In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add trans-4-ethoxycinnamic acid (1.0 mmol, 192 mg) and absolute ethanol (10.0 mmol, ~0.6 mL). Add Amberlyst-15 dry resin (20 mg, ~10 wt%). Causality: Amberlyst-15 is a strongly acidic macroreticular resin. Because it is a solid, it can be physically filtered out before workup, entirely eliminating the risk of acid-catalyzed ester hydrolysis during product isolation[1].

Step 2: Microwave Irradiation Seal the vial with a crimp cap. Irradiate in a dedicated chemical microwave reactor at 120°C for 20 minutes with continuous stirring. (Ensure the reactor's pressure limit is set to accommodate the vapor pressure of ethanol at 120°C).

Step 3: In-Process Control (IPC) Validation Cool the vial to room temperature. Withdraw a 5 µL aliquot and spot on a silica gel TLC plate alongside the starting material. Elute using an 8:2 Hexanes:Ethyl Acetate mixture. Self-Validation Check: Visualize under 254 nm UV light. The highly polar carboxylic acid starting material will remain near the baseline (Rf ~0.1), while the less polar ester product will migrate significantly higher (Rf ~0.6). Do not proceed to Step 4 unless the baseline spot is completely absent.

Step 4: Isolation & Workup Filter the reaction mixture through a small plug of glass wool to remove the Amberlyst-15 resin. Rinse the resin with an additional 2 mL of ethanol. Concentrate the filtrate under reduced pressure to yield the crude ethyl trans-4-ethoxycinnamate. No aqueous neutralization is required due to the use of a solid catalyst, maximizing yield.

Workflow Step1 1. Reagent Mixing Acid, EtOH, Amberlyst-15 Step2 2. Microwave Irradiation 120°C, 20 min Step1->Step2 Step3 3. IPC Check (TLC) Verify Rf ~0.6 (Ester) Step2->Step3 Step3->Step2 Starting Material Present Step4 4. Catalyst Filtration Remove Solid Acid Step3->Step4 100% Conversion Step5 5. Product Isolation Concentration in Vacuo Step4->Step5

Fig 2: Optimized microwave-assisted experimental workflow with self-validating IPC checkpoints.

Protocol B: Dean-Stark Azeotropic Distillation (Optimized for Scale-Up)

This protocol is ideal for multi-gram scale synthesis where microwave reactors are size-limited.

Step 1: Setup In a 250 mL round-bottom flask, combine trans-4-ethoxycinnamic acid (50 mmol, 9.61 g), absolute ethanol (250 mmol, 14.6 mL), p-toluenesulfonic acid monohydrate (p-TsOH, 5 mmol, 0.95 g), and toluene (100 mL). Attach a Dean-Stark trap filled with toluene, and fit a reflux condenser on top[3].

Step 2: Reflux Heat the mixture to vigorous reflux (approx. 110°C). Causality: Toluene, ethanol, and the byproduct water form a ternary azeotrope that boils at ~74°C. As the vapors condense into the Dean-Stark trap, the water separates into a distinct lower phase, permanently removing it from the reaction equilibrium and driving the conversion forward[3].

Step 3: IPC Validation Monitor the volume of water collected in the trap. The theoretical yield of water is 0.9 mL. Once water ceases to accumulate (typically 6-8 hours), perform a TLC check (as described in Protocol A) to confirm complete consumption of the starting material.

Step 4: Workup Cool the mixture to room temperature. Transfer to a separatory funnel and wash the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL). Self-Validation Check: The NaHCO₃ wash neutralizes the p-TsOH catalyst and deprotonates any unreacted starting acid, pulling it into the aqueous layer. Watch for CO₂ gas evolution; continue washing until gas evolution ceases and the aqueous pH is >7. Wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure ester.

References

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances - Catalysts / MDPI via polimi.it -[1]

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC / NIH -[4]

  • Technical Support Center: Optimizing Fischer Esterification Reaction Time - Benchchem -[2]

  • SYNTHESIS OF CINNAMIC ACID ESTERS - ASPIRE / Austin Peay State University -[3]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Ethoxycinnamate Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic, catalytic, and formulatory challenges associated with ethoxycinnamate derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic, catalytic, and formulatory challenges associated with ethoxycinnamate derivatives. While compounds like octyl ethoxycinnamate and ethylhexyl methoxycinnamate are highly valued as UV filters and bioactive agents, their bulky alkoxy and ester moieties introduce severe steric hindrance. This structural congestion often leads to sluggish reaction kinetics, low synthetic yields, and compromised photostability.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize your workflows.

Section 1: Synthesis & Catalysis Troubleshooting

Q1: Why is my Mizoroki-Heck coupling yield so low when synthesizing bulky ethoxycinnamates, and how can I improve it?

Causality & Solution: The Mizoroki-Heck reaction requires the insertion of an alkene into a nearly planar alkene-Palladium intermediate. When synthesizing ethoxycinnamates, the steric hindrance generated by ortho/para ethoxy groups or bulky ester moieties (e.g., 2-ethylhexyl) severely restricts this insertion step, leading to sluggish kinetics and low yields[1].

To overcome this activation energy barrier, you must modify your catalytic system. Standard conditions (e.g., 50 °C) often yield less than 5% product. Elevating the reaction temperature to 80–140 °C is critical to force the oxidative addition and subsequent insertion[2]. Furthermore, replacing standard solvents with greener, high-efficiency alternatives like Cyrene, combined with Pd/C or bulky phosphine ligands (e.g., P(t-Bu)3), significantly improves turnover numbers by stabilizing the sterically encumbered transition state[1][2].

Q2: My enzymatic esterification of long-chain ethoxycinnamates is taking over 72 hours. How can I accelerate this?

Causality & Solution: Enzymatic esterification using lipases is eco-friendly but highly susceptible to steric hindrance. Long-chain alcohols and ethoxy-substituted cinnamic acids face severe mass transfer limitations; their bulky nature prevents efficient entry and alignment within the enzyme's active site, often requiring 3 to 4 days to reach acceptable conversion rates[3].

To troubleshoot this, transition to an Ultrasound Plus Vacuum-System-Assisted Biocatalysis . Ultrasonic irradiation (e.g., 150 W) induces acoustic cavitation, which drastically enhances mass transfer and collision frequency between the bulky substrates and the immobilized enzyme (e.g., Novozym 435)[3]. Simultaneously, applying a vacuum continuously removes the water byproduct, driving the thermodynamic equilibrium forward. This dual approach can reduce reaction times from >72 hours to approximately 11 hours while achieving >93% conversion[3].

SynthesisTroubleshooting Start Low Yield in Hindered Ethoxycinnamate Synthesis? CheckMethod Identify Synthesis Route Start->CheckMethod Heck Mizoroki-Heck Coupling CheckMethod->Heck Ester Enzymatic Esterification CheckMethod->Ester HeckSol1 Use Pd/C in Cyrene or Bulky Phosphine Ligands Heck->HeckSol1 Overcome Catalyst Deactivation HeckSol2 Increase Temp to 80-140°C Heck->HeckSol2 Overcome Activation Energy Barrier EsterSol1 Apply Ultrasound (150W) + Vacuum System Ester->EsterSol1 Overcome Mass Transfer Limits EsterSol2 Use Immobilized Lipase (e.g., Novozym 435) Ester->EsterSol2 Improve Enzyme Stability

Logical troubleshooting workflow for overcoming low yields in ethoxycinnamate synthesis.

Section 2: Photostability & Formulation

Q3: Does steric hindrance impact the UV filtering efficacy and photostability of ethoxycinnamates?

Causality & Solution: Yes, significantly. Ethoxycinnamates absorb UV radiation by utilizing their highly conjugated, planar trans-isomer state. Upon UV irradiation, the molecule enters a singlet excited state. However, steric hindrance from bulky alkoxy and ester groups creates intramolecular clashing that prevents the molecule from relaxing back to the planar trans-geometry. Instead, it promotes a photochemical shift to the cis-isomer. The cis-isomer is non-planar, which disrupts the conjugated π-system and drastically reduces its UV absorption capacity.

To troubleshoot poor photostability, employ supramolecular encapsulation (e.g., forming inclusion complexes with cyclodextrins or lipid nanoparticles). Encapsulation physically restricts the intramolecular rotation around the C=C bond, locking the molecule in its highly conjugated trans-state and preventing the sterically driven E-Z isomerization.

PhotochemPathway UV UV Irradiation (UVB) Excited Singlet Excited State (S1) UV->Excited Trans Trans-Ethoxycinnamate (Planar, High Conjugation) Trans->UV Steric Steric Hindrance (Bulky Alkoxy/Ester Groups) Excited->Steric Rotation around C=C Encapsulation Cyclodextrin Encapsulation (Restricts Rotation) Excited->Encapsulation Formulation Strategy Cis Cis-Ethoxycinnamate (Non-planar, Low Absorbance) Steric->Cis Promotes E->Z shift Encapsulation->Trans Maintains Planarity (Photostabilization)

Mechanistic pathway of steric hindrance affecting E-Z isomerization and photostabilization.

Section 3: Quantitative Data Summary

The following table summarizes how optimizing reaction parameters overcomes steric hindrance in the synthesis of bulky cinnamate derivatives, directly comparing standard methods against optimized protocols.

Synthesis MethodTarget DerivativeReaction ConditionsTime RequiredYield / ConversionKey Advantage over Steric Bulk
Standard EnzymaticOctyl methoxy/ethoxycinnamateSolvent-free, Lipase, 60 °C>72.0 hours~91.3%None (Mass transfer limited)
Optimized Enzymatic Octyl cinnamate analogsUltrasound (150W) + Vacuum, Novozym 435, 74.6 °C11.1 hours 93.8% Cavitation overcomes mass transfer limits[3]
Standard HeckSubstituted cinnamatesPd catalyst, DMF, 50 °C24.0 hours~5.0%Fails due to activation barrier
Optimized Heck Substituted cinnamatesPd/C, Cyrene solvent, 80 °C24.0 hours >80.0% Thermal energy + solvent stabilizes insertion[2]
Microwave-Assisted Ethyl 4-hydroxy-3-ethoxycinnamateMicrowave, Cation Exchange Resin<1.0 hour 84.2% Localized acidic sites bypass bulk[4][5]

Section 4: Self-Validating Experimental Protocols

Protocol A: Ultrasound Plus Vacuum-Assisted Biocatalytic Synthesis

Use this protocol to overcome mass transfer limitations when esterifying sterically hindered ethoxycinnamic acids with long-chain alcohols[3].

  • Substrate Preparation: In a round-bottom flask, combine methyl ethoxycinnamate and the target long-chain alcohol (e.g., octanol) in a solvent-free system at a optimized molar ratio.

  • Biocatalyst Addition: Add the immobilized lipase (Novozym® 435) at 0.2% (w/v). Causality: Immobilization protects the enzyme's structural integrity from the shear forces generated by subsequent sonication.

  • Apparatus Integration: Attach the flask to a rotary evaporator system connected to a vacuum pump, and submerge the rotating flask into an ultrasonic water bath.

  • Execution: Set the ultrasonic power to 150 W and the bath temperature to 74.6 °C. Apply vacuum.

  • Validation Check: You must observe the continuous condensation of the methanol/water byproduct in the rotary evaporator's receiving flask. If condensation stops prematurely, the vacuum is insufficient, and the thermodynamic equilibrium will stall.

  • Completion: Maintain conditions for 11.1 hours. Filter the mixture to recover the recyclable immobilized enzyme, and purify the resulting octyl ethoxycinnamate via column chromatography.

Protocol B: Microwave-Assisted Synthesis with Cationic Exchange Resin

Use this protocol for rapid esterification of ethoxycinnamate derivatives while avoiding homogeneous acid quenching issues[4][5].

  • Preparation: Dissolve 4-hydroxy-3-ethoxycinnamic acid in an excess of ethanol (acting as both reactant and solvent) within a microwave-safe reaction vessel.

  • Catalyst Loading: Add a catalytic amount of a strong acidic cation-exchange resin. Causality: The resin provides highly localized, dense acidic sites that facilitate protonation without the steric quenching often seen with bulky substrates in homogeneous liquid acid catalysis.

  • Microwave Irradiation: Place the vessel in a microwave synthesizer. Irradiate at the optimized power setting to maintain a steady reflux for 30–45 minutes.

  • Validation Check: Monitor the reaction via TLC (Hexane:Ethyl Acetate). The disappearance of the highly polar acid baseline spot confirms conversion.

  • Workup: Decant the liquid while hot to separate the solid resin (which can be washed and reused up to 5 times). Concentrate the filtrate under reduced pressure to yield ethyl 4-hydroxy-3-ethoxycinnamate (expected yield ~84.2%).

Section 5: References

  • Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides RSC Publishing URL:[Link]

  • Ultrasound Plus Vacuum-System-Assisted Biocatalytic Synthesis of Octyl Cinnamate and Response Surface Methodology Optimization PMC - NIH URL:[Link]

  • The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate ResearchGate URL:[Link]

  • Preparation of 2,2-Dimethylol Propionic Acid / Synthesis of Ethyl 4-hydroxy-3-methoxycinnamate R Discovery URL:[Link]

  • Microwave-Assisted Synthesis of Ethyl 4-Hydroxy-3-ethoxycinnamate ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability of Ethyl trans-4-ethoxycinnamate

Prepared by: Senior Application Scientist, Gemini Division This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals investigating the stability of ethyl trans-...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals investigating the stability of ethyl trans-4-ethoxycinnamate under UV irradiation. It provides in-depth answers to frequently encountered questions, detailed troubleshooting guides for common experimental issues, and validated protocols to ensure data integrity and reproducibility.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the photochemical behavior of ethyl trans-4-ethoxycinnamate.

Q1: What is the primary photochemical reaction of ethyl trans-4-ethoxycinnamate when exposed to UV radiation?

A1: The principal and most rapid photochemical reaction is the reversible trans-cis (or E/Z) isomerization around the carbon-carbon double bond of the acrylate moiety.[1][2] The trans isomer, which is typically the starting material due to its greater thermodynamic stability, absorbs a photon and converts to the higher-energy cis isomer. This process continues until a photostationary state (PSS) is reached, where the rates of trans → cis and cis → trans conversion are equal.[3]

Q2: How does this photoisomerization affect the compound's function as a UV absorber?

A2: The conversion to the cis isomer reduces the compound's efficacy as a UVB filter. The trans isomer possesses a higher molar extinction coefficient (absorbs more light) at its peak absorption wavelength (λmax, typically ~310 nm) compared to the cis isomer.[4][5] Therefore, as the concentration of the cis isomer increases upon UV exposure, the overall UV-filtering capacity of the solution decreases.[3]

Q3: Are there other degradation pathways besides isomerization?

A3: Yes, while isomerization is dominant, other irreversible photodegradation processes can occur, especially under prolonged or high-intensity irradiation. These include:

  • [2+2] Cycloaddition: Two molecules of the cinnamate can react to form cyclobutane dimers (truxillates or truxinates). This is a second-order process and is more likely to occur at higher concentrations.[6][7]

  • Photofragmentation: UV photoexcitation can lead to the rupture of chemical bonds. Studies on the closely related compound, octyl methoxycinnamate (OMC), have shown fragmentation on either side of the ester's ether oxygen or at the C-C bond adjacent to the carbonyl group.[8][9][10]

Q4: What experimental factors have the most significant impact on the stability of ethyl trans-4-ethoxycinnamate?

A4: Several factors critically influence the rate and pathway of photodegradation:

  • Solvent Polarity: The polarity of the solvent can affect the quantum yield of isomerization and the ratio of isomers at the photostationary state.[8] For related cinnamate esters, higher polarity in the oil phase has been shown to be advantageous for photostability.[6]

  • UV Wavelength and Irradiance: The energy and intensity of the UV source are paramount. Degradation is induced by wavelengths within the compound's absorption spectrum (primarily UVB, 290-320 nm). Higher irradiance will accelerate the degradation rate.[11][12]

  • Concentration: As concentration increases, the likelihood of bimolecular reactions like photodimerization also increases.[6]

  • Presence of Other Compounds: Other UV absorbers or quenchers in a formulation can interact with the excited state of the cinnamate, either accelerating its degradation or providing a protective effect.[2][13]

Q5: Is the photodegradation process reversible?

A5: The primary trans-cis isomerization is a reversible photoreaction. The cis isomer can absorb a photon and revert to the more stable trans form. This leads to the establishment of a photostationary state (PSS), which is a specific ratio of cis to trans isomers for a given set of conditions (wavelength, solvent, temperature).[3] However, secondary reactions like dimerization and fragmentation are generally irreversible.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Inconsistent Degradation Rates Between Replicates

  • Question: My degradation kinetic curves are not reproducible. What could be the cause?

  • Answer: Inconsistency often stems from subtle variations in the experimental setup.

    • UV Lamp Stability: The output of UV lamps can fluctuate with age and temperature. Always allow the lamp to warm up to a stable output before starting an experiment. Use a radiometer to periodically check and record the lamp's irradiance at the sample position to ensure consistency.[11]

    • Sample Positioning: The distance and angle of the sample relative to the UV source must be identical for all experiments. Even small changes can significantly alter the received UV dose.[14] Use a fixed sample holder.

    • Temperature Control: Photochemical reaction rates can be temperature-dependent. Conduct experiments in a temperature-controlled chamber or water bath.

    • Solvent Purity: Ensure the solvent is of high purity (e.g., HPLC or spectrophotometric grade). Impurities can act as photosensitizers or quenchers, altering the reaction kinetics.

Issue 2: Poor Chromatographic Resolution of trans and cis Isomers

  • Question: I can't achieve baseline separation between the trans and cis isomer peaks in my HPLC analysis. How can I improve this?

  • Answer: Separating geometric isomers can be challenging. The following strategies, based on standard chromatographic principles, can enhance resolution.[15]

    • Optimize Mobile Phase:

      • pH: Cinnamic acid derivatives are best analyzed in an acidified mobile phase (e.g., 0.1% acetic or phosphoric acid) to suppress the ionization of any potential acidic impurities and ensure sharp, consistent peak shapes.[15]

      • Organic Modifier: Try switching between acetonitrile and methanol. Acetonitrile often provides different selectivity for isomers. Vary the percentage of the organic modifier in small increments (e.g., 1-2%).

    • Change Stationary Phase: If a standard C18 column is insufficient, a phenyl-hexyl stationary phase can offer alternative selectivity due to π-π interactions with the aromatic ring of the cinnamate, often improving the separation of geometric isomers.[15]

    • Adjust Temperature: Lowering the column temperature can sometimes increase the difference in retention between isomers, thereby improving resolution. Try adjusting in 5°C increments.

    • Reduce Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) increases the analysis time but allows for more interactions with the stationary phase, which can enhance resolution.

Issue 3: Appearance of Unexpected Peaks in the Chromatogram

  • Question: During my time-course study, I see new peaks appearing that are not the cis isomer. What are they?

  • Answer: These are likely irreversible photodegradation products.

    • Hypothesize Products: The most probable products are photodimers ([2+2] cycloaddition products) or smaller fragments.[6][8]

    • Confirm with Mass Spectrometry (LC-MS): The most effective way to identify unknown peaks is to analyze the sample using LC-MS. Compare the mass-to-charge ratio (m/z) of the unknown peaks to the expected masses of potential dimers (2 x molecular weight of the parent compound) or fragments.[9][16]

    • Check for Contamination: Run a blank (irradiated solvent without the compound) to ensure the peaks are not from solvent degradation or leachables from the container.

Data & Diagrams
Photochemical Pathways

The primary photochemical event is the isomerization from the stable trans form to the cis form. Under more strenuous conditions, irreversible pathways such as dimerization and fragmentation can become significant.

G cluster_main Primary Reversible Pathway cluster_secondary Secondary Irreversible Pathways Trans Ethyl trans-4-ethoxycinnamate (Stable Isomer) Cis Ethyl cis-4-ethoxycinnamate (Less Stable Isomer) Trans->Cis UV Photon (hν) (Isomerization) Dimer [2+2] Cyclodimers Trans->Dimer UV, High Conc. Fragments Fragmentation Products (e.g., 4-ethoxybenzaldehyde) Trans->Fragments UV, High Energy Cis->Trans UV Photon (hν) or Thermal (Relaxation)

Caption: Primary and secondary photodegradation pathways for ethyl trans-4-ethoxycinnamate.

Troubleshooting Workflow for HPLC Analysis

When encountering analytical issues, a systematic approach is key to identifying and resolving the problem.

G Start Issue: Poor Peak Resolution Opt_Mobile Optimize Mobile Phase (Adjust % Organic, Switch ACN/MeOH) Start->Opt_Mobile Check_pH Ensure Mobile Phase is Acidified (e.g., 0.1% Acetic Acid) Opt_Mobile->Check_pH Result Resolution Achieved Opt_Mobile->Result Success Change_Temp Adjust Column Temperature (e.g., ± 5-10°C) Check_pH->Change_Temp Check_pH->Result Success Change_Column Switch Stationary Phase (e.g., C18 -> Phenyl-Hexyl) Change_Temp->Change_Column Change_Temp->Result Success Change_Column->Result Success

Caption: Troubleshooting logic for poor HPLC peak resolution of cinnamate isomers.

Typical HPLC Method Parameters

The following table provides a robust starting point for developing an HPLC method for the analysis of ethyl trans-4-ethoxycinnamate and its cis isomer.

ParameterRecommended SettingRationale & Notes
Column Reversed-Phase C18, 250 x 4.6 mm, 5 µmStandard for nonpolar to moderately polar analytes. Provides good retention.
Mobile Phase Acetonitrile : Water (e.g., 60:40 v/v) with 0.1% Acetic AcidAcetonitrile is a common organic modifier. Acetic acid ensures the analyte is in a non-ionized state for better peak shape.[15][17]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical volume; can be adjusted based on sample concentration.
Column Temp. 30 °CProvides stable retention times. Can be adjusted to optimize selectivity.
UV Detection 310 nmThis is typically the λmax for the trans isomer, providing maximum sensitivity.[5]
Sample Prep. Dissolve in mobile phase or acetonitrile and filter (0.45 µm).Ensures sample is soluble and removes particulates that could clog the column.

Source: Illustrative data based on typical analytical methods for cinnamate derivatives.[15][17]

Experimental Protocols

Protocol 1: General Procedure for a Photodegradation Experiment

This protocol outlines the steps for conducting a controlled UV irradiation experiment.

1. Materials & Equipment:

  • Ethyl trans-4-ethoxycinnamate

  • HPLC-grade solvent (e.g., ethanol, acetonitrile)

  • UV source (e.g., medium-pressure mercury lamp or UV LEDs with known wavelength and irradiance).[18][19]

  • Quartz reaction vessel or cuvettes (transparent to UV light)

  • Magnetic stirrer and stir bar

  • Temperature control system (water bath or climate chamber)

  • Safety equipment: UV-blocking eyewear, lab coat, gloves.[11]

2. Procedure:

  • Preparation: Prepare a stock solution of ethyl trans-4-ethoxycinnamate of known concentration (e.g., 10-50 µg/mL) in the chosen solvent.

  • System Equilibration: Place the UV lamp in its housing and turn it on. Allow it to warm up for at least 30 minutes to ensure a stable light output.

  • Sample Setup: Transfer a precise volume of the stock solution into the quartz reaction vessel. Place the vessel in the temperature-controlled chamber at a fixed distance from the UV source. Add a small stir bar and begin gentle stirring to ensure a homogeneous solution.[19]

  • Time Zero (T=0) Sample: Before starting the irradiation, withdraw an aliquot of the solution. This will serve as your non-irradiated control sample.

  • Initiate Irradiation: Expose the solution to the UV light.

  • Time-Course Sampling: At predetermined time intervals (e.g., 5, 10, 20, 40, 60 minutes), withdraw small aliquots of the solution. Store these samples in amber vials and protect them from light until analysis to prevent further reaction.

  • Analysis: Analyze the T=0 sample and all time-point samples by HPLC (using a method like the one described in the table above) to determine the concentration of the trans and cis isomers.

  • Data Processing: Plot the concentration of the trans isomer as a function of irradiation time to determine the degradation kinetics.

Protocol 2: Quantification of Isomers by HPLC

This protocol details the analytical steps for measuring isomer concentrations.

1. Instrument Setup:

  • Set up the HPLC system according to the parameters in the "Typical HPLC Method Parameters" table.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

2. Calibration:

  • If a pure standard of the cis isomer is available, prepare a series of calibration standards for both the trans and cis isomers.

  • If a cis standard is not available, you can generate one by irradiating a solution of the trans isomer until a significant amount of the cis isomer is formed. The relative response factor can then be determined, or it can be assumed to be 1.0 as a first approximation (though this introduces some error).

  • Inject the calibration standards and construct a calibration curve (Peak Area vs. Concentration) for each isomer.

3. Sample Analysis:

  • Inject the T=0 and time-point samples collected from the photodegradation experiment.

  • Identify the peaks for the trans and cis isomers based on their retention times (the more stable trans isomer typically elutes later in reversed-phase chromatography).[20]

  • Integrate the peak area for each isomer in each chromatogram.

4. Calculation:

  • Using the calibration curve, calculate the concentration of the trans and cis isomers at each time point.

  • The percentage of the remaining trans isomer can be calculated as: % trans remaining = (Concentration_trans_t / Concentration_trans_t0) * 100

References
  • Pattanaargson, S., & Limphong, P. (2001). Monitoring 2-Ethylhexyl-4-Methoxycinnamate Photoisomerization on Skin Using Attenuated Total Reflection Fourier Transform Infrared Spectroscopy. ResearchGate. Available: [Link]

  • Takahashi, N., et al. (2019). Experimental setup for the UV irradiation experiment with UV-LEDs. ResearchGate. Available: [Link]

  • Shaath, N. A. (2001). Stability of octyl methoxycinnamate and identification of its photo-degradation product. International Journal of Cosmetic Science. Available: [Link]

  • Lockett, M. R., et al. (2015). Photophysical characterization of cinnamates. ResearchGate. Available: [Link]

  • Wong, N. G. K., et al. (2022). Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. PubMed. Available: [Link]

  • Wong, N. G. K., et al. (2022). Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. York Research Database. Available: [Link]

  • Wong, N. G. K., et al. (2023). Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. White Rose Research Online. Available: [Link]

  • 3S Technology. (2025). How to set up a safe experimental environment when using ultraviolet light sources for chemical experiments?. Shanghai 3S Technology. Available: [Link]

  • Afonso, S., et al. (2014). New Cinnamic Acid Sugar Esters as Potential UVB Filters: Synthesis, Cytotoxicity, and Physicochemical Properties. ResearchGate. Available: [Link]

  • Durán, M. T., et al. (2016). Experimental set up for the irradiation of biological samples and nuclear track detectors with UV C. PMC. Available: [Link]

  • Herzog, B., et al. (2004). Analysis of photokinetics of 2′-ethylhexyl-4-methoxycinnamate in sunscreens. Photochemical & Photobiological Sciences. Available: [Link]

  • Muramatsu, S., et al. (2020). Electronic State and Photophysics of 2-Ethylhexyl-4-methoxycinnamate as UV-B Sunscreen under Jet-Cooled Condition. PubMed. Available: [Link]

  • D'Souza, J. D., & Rumore, M. (1999). Two-Step Semi-Microscale Preparation of a Cinnamate Ester Sunscreen Analog. Journal of Chemical Education. Available: [Link]

  • Butt, S. T., & Christensen, T. (2000). Analysis of photokinetics of 2′-ethylhexyl-4-methoxycinnamate in sunscreens. ResearchGate. Available: [Link]

  • De Paula, J. P., et al. (2016). The photoisomerization of the sunscreen ethylhexyl-methoxycinnamate and its influence on the sun protection factor. ResearchGate. Available: [Link]

  • Hsini, A., et al. (2021). Experimental setup for the irradiation experiments. ResearchGate. Available: [Link]

  • de Oliveira, C. A. L., et al. (2018). Use of Flavonoids and Cinnamates, the Main Photoprotectors with Natural Origin. ScienceOpen. Available: [Link]

  • Gackowska, A., et al. (2017). Comparison of methods for ethylhexyl 4-methoxycinnamate acid ester oxidation in water. Journal of Ecological Engineering. Available: [Link]

  • Lee, M. H., et al. (2015). Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. Scirp.org. Available: [Link]

  • Wang, Z., et al. (2022). Determining the ultraviolet radiation dose experienced by aerosols using ultraviolet-sensitive dyes. Atmospheric Measurement Techniques Discussions. Available: [Link]

  • Inagaki, S., et al. (2007). Photoexcited triplet states of new UV absorbers, cinnamic acid 2-methylphenyl esters. Photochemical & Photobiological Sciences. Available: [Link]

  • Wong, N. G. K., et al. (2022). Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. MDPI. Available: [Link]

  • Fois, E., et al. (2021). A post-HF approach to the sunscreen octyl methoxycinnamate. AIP Publishing. Available: [Link]

  • Sun, S. S., et al. (2007). Reverse-phase HPLC chromatography of the cis-cinnamic acid and trans-cinnamic acid. ResearchGate. Available: [Link]

  • Kageyama, D., et al. (2020). Investigation of trans-to-cis isomerization of cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid. Bioscience, Biotechnology, and Biochemistry. Available: [Link]

  • Westphal, J., et al. (2016). Photodegradation of the UV filter ethylhexyl methoxycinnamate under ultraviolet light. PubMed. Available: [Link]

  • Chen, Y. A., et al. (2023). Identification of Transformation Products of Organic UV Filters by Photooxidation and Their Differential Estrogenicity Assessment. ACS Publications. Available: [Link]

  • Westphal, J., et al. (2016). Photodegradation of the UV filter ethylhexyl methoxycinnamate under ultraviolet light. ResearchGate. Available: [Link]

  • Ataman Kimya. (n.d.). ETHYLHEXYL METHOXYCINNAMATE. Ataman Kimya. Available: [Link]

  • Fois, E., et al. (2021). A post-HF approach to the sunscreen octyl methoxycinnamate. ResearchGate. Available: [Link]

  • SIELC Technologies. (n.d.). Separation of Cinnamic acid on Newcrom R1 HPLC column. SIELC Technologies. Available: [Link]

Sources

Optimization

degradation products of ethyl trans-4-ethoxycinnamate in solution

Welcome to the Technical Support Center for the analysis and handling of Ethyl trans-4-ethoxycinnamate . This compound is widely utilized as a model system for cinnamate-based UV filters, photo-responsive polymers, and p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analysis and handling of Ethyl trans-4-ethoxycinnamate . This compound is widely utilized as a model system for cinnamate-based UV filters, photo-responsive polymers, and pharmaceutical intermediates. However, its conjugated


-system and ester linkage make it highly susceptible to environmental degradation in solution.

This guide is designed for analytical chemists and drug development professionals. It bypasses basic handling instructions to directly address the mechanistic causes of degradation, offering self-validating troubleshooting protocols and structural diagnostics.

The Degradation Landscape: Mechanistic Overview

Ethyl trans-4-ethoxycinnamate (C₁₃H₁₆O₃, Monomer exact mass: 220.11 Da) degrades via two primary vectors: photochemical excitation and chemical solvolysis . Understanding the distinct analytical signatures of these pathways is critical for accurate quantification.

Table 1: Quantitative Summary of Degradation Products in Solution

Degradation PathwayPrimary DegradantMechanistic CausalityAnalytical Marker (LC-MS/UV)
Photoisomerization Ethyl cis-4-ethoxycinnamateUV absorption drives a

transition, breaking the double bond's planarity and yielding the sterically hindered cis-isomer[1].
Hypochromic shift in UV (loss of signal at 310 nm); identical m/z 221.1 [M+H]⁺.
Photodimerization Truxillic & Truxinic acid diethyl estersHigh-concentration aggregation brings alkene bonds into proximity, enabling [2+2] cycloaddition under UV light[2].m/z 441.2 [2M+H]⁺; complete loss of UVA/UVB absorbance; earlier LC retention.
Hydrolysis 4-Ethoxycinnamic acidNucleophilic attack on the ester carbonyl, catalyzed by aqueous/protic media at extreme pH[3].m/z 193.1 [M+H]⁺; significant shift to earlier reverse-phase retention time.
Oxidative Cleavage 4-EthoxybenzaldehydeReactive oxygen species (ROS) or ozonolysis cleaves the electron-rich alkene double bond.m/z 151.1[M+H]⁺; distinct aldehyde peak; loss of cinnamate backbone.

Frequently Asked Questions (Troubleshooting Anomalies)

Q: Why do I observe a significant drop in the total peak area of my ethyl trans-4-ethoxycinnamate standard after leaving it on the autosampler overnight, even without new peaks appearing? A: This is a classic symptom of trans-cis photoisomerization caused by ambient laboratory lighting. The cis-isomer has a significantly lower molar extinction coefficient than the trans-isomer due to steric hindrance disrupting the planarity of the conjugated system[1]. If your HPLC method is isocratic and the isomers co-elute, the merged peak will artificially appear smaller. Fix: Switch to a gradient method to resolve the isomers, and strictly use amber autosampler vials.

Q: How can I distinguish between true photodimers (truxillic/truxinic derivatives) and in-source dimerization in my LC-MS? A: In-source dimers form artificially in the electrospray ionization (ESI) source and will perfectly co-elute with the monomer peak. True photodimers—formed via [2+2] cycloaddition in solution—are distinct chemical entities[2]. Because they lose the extended conjugated system, they are more polar and will elute earlier than the trans-monomer on a reversed-phase C18 column.

Q: My stock solution in methanol shows a new peak after 1 month at -20°C, but the mass is only 14 Da lighter. Is it degrading? A: You are observing transesterification, not degradation. Trace acidic or basic impurities in the glass vial can catalyze the exchange of the ethyl ester for a methyl ester (forming methyl 4-ethoxycinnamate) when stored in methanol[3]. Fix: Prepare long-term stock solutions in an aprotic solvent like acetonitrile or DMSO.

System Workflows & Logical Relationships

To effectively troubleshoot, you must visualize the competing pathways. Below are the structural logic flows for both photochemical and chemical degradation.

PhotochemicalDegradation Trans Ethyl trans-4-ethoxycinnamate (Conjugated, High UV Absorbance) UV UV Irradiation (280-320 nm) Trans->UV Excitation Dimers Truxillic & Truxinic Dimers ([2+2] Cycloaddition) Trans->Dimers Aggregation UV->Trans Reversion Cis Ethyl cis-4-ethoxycinnamate (Sterically Hindered, Low UV Absorbance) UV->Cis Isomerization Cis->Dimers Aggregation

Photochemical degradation pathway of ethyl trans-4-ethoxycinnamate via isomerization and dimerization.

ChemicalDegradation EPEC Ethyl trans-4-ethoxycinnamate (m/z 221.1) Hydrolysis Ester Hydrolysis (H2O, H+/OH-) EPEC->Hydrolysis Oxidation Oxidative Cleavage (ROS, O3) EPEC->Oxidation Acid 4-Ethoxycinnamic Acid (m/z 193.1) Hydrolysis->Acid Aldehyde 4-Ethoxybenzaldehyde (m/z 151.1) Oxidation->Aldehyde

Hydrolytic and oxidative chemical degradation pathways of ethyl trans-4-ethoxycinnamate in solution.

Experimental Protocols: Self-Validating Methodologies

A robust analytical protocol must prove its own validity. The following workflows are designed with built-in causality checks to ensure your sample preparation isn't causing the degradation you are trying to measure.

Workflow 1: Resolving and Quantifying Trans/Cis Photoisomerization via HPLC-UV

Causality Rationale: Because the cis-isomer has a lower extinction coefficient, quantifying total cinnamate concentration requires separating the isomers and applying isomer-specific response factors[1].

  • Mobile Phase Preparation: Prepare a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Rationale: Formic acid suppresses the ionization of any trace hydrolyzed cinnamic acid, ensuring sharp peak shapes.

  • Column Selection: Use a sub-2 µm C18 column (e.g., 50 x 2.1 mm) maintained at 30°C.

  • Sample Extraction (The Self-Validating Step):

    • Extract your sample in a dark room using red light.

    • Validation Checkpoint: Prepare a "Dark Control" standard simultaneously. If the Dark Control shows >2% cis-isomer upon injection, your extraction environment is leaking UV light, invalidating the assay.

  • Chromatographic Run: Run a shallow gradient (e.g., 40% to 60% Acetonitrile over 5 minutes). The sterically hindered cis-isomer interacts less efficiently with the stationary phase and will elute before the planar trans-isomer.

  • Detection: Monitor at an isosbestic point (if known) or use dual-wavelength monitoring (e.g., 280 nm and 310 nm) to correct for the extinction coefficient disparity.

Workflow 2: Identifying Photodimers via LC-MS/MS

Causality Rationale: Cinnamates in concentrated solutions or aggregated states undergo [2+2] cycloaddition to form cyclobutane rings (truxillic/truxinic acids)[4]. These dimers lack the conjugated alkene, meaning they are invisible to standard UV monitoring at 310 nm.

  • Sample Dilution: Dilute the degraded solution in 50:50 Methanol:Water to a final concentration of <1 µg/mL. Rationale: High concentrations in the ESI source will cause artificial in-source dimerization, masking true solution-phase dimers.

  • MS Parameters: Operate in Positive ESI mode. Set the capillary voltage to 3.0 kV and use a low collision energy (CE) for initial screening.

  • Data Acquisition (The Self-Validating Step):

    • Monitor m/z 221.1 (Monomer) and m/z 441.2 (Dimer).

    • Validation Checkpoint: Extract the ion chromatogram (EIC) for m/z 441.2. If the peak at 441.2 exactly matches the retention time of the monomer peak at 221.1, it is an in-source artifact. If the 441.2 peak elutes earlier than the monomer, it is a true solution-phase truxillic/truxinic dimer[2].

  • MS/MS Fragmentation: Isolate the true dimer peak and apply a CE of 20-30 eV. A true cyclobutane dimer will exhibit a retro-[2+2] cleavage in the collision cell, yielding a dominant fragment at m/z 221.1, confirming its identity.

References

Sources

Troubleshooting

Technical Support Center: Separation and Isolation of cis and trans Ethyl 4-Ethoxycinnamate Isomers

Welcome to the Technical Support Center for the chromatographic separation of ethyl 4-ethoxycinnamate isomers. Ethyl 4-ethoxycinnamate is a bioactive cinnamate derivative closely related to common UV filters[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic separation of ethyl 4-ethoxycinnamate isomers. Ethyl 4-ethoxycinnamate is a bioactive cinnamate derivative closely related to common UV filters[1]. It exists in two geometric forms: the thermodynamically stable trans (E) isomer and the less stable cis (Z) isomer. During synthesis, extraction, or exposure to UV light, trans-to-cis photoisomerization frequently occurs, resulting in complex mixtures[2].

This guide provides researchers and drug development professionals with validated methodologies, troubleshooting steps, and causal explanations to successfully isolate these isomers and ensure scientific integrity.

Separation Logic & Workflow

The separation of geometric isomers requires exploiting subtle differences in their 3D spatial arrangement. The flowchart below outlines the two primary preparative strategies: Reversed-Phase HPLC (based on hydrophobicity) and Argentation Chromatography (based on


-bond steric hindrance).

SeparationLogic Start Crude Ethyl 4-Ethoxycinnamate (cis/trans mixture) RP_HPLC Reversed-Phase HPLC (C18 Column) Start->RP_HPLC Analytical/Prep Scale Argentation Argentation Chromatography (AgNO3-Silica) Start->Argentation Bulk Prep Scale Trans_HPLC trans-Isomer (Later Elution) RP_HPLC->Trans_HPLC Strong Hydrophobic Int. Cis_HPLC cis-Isomer (Earlier Elution) RP_HPLC->Cis_HPLC Weak Hydrophobic Int. Trans_Ag trans-Isomer (Earlier Elution) Argentation->Trans_Ag Weak π-Ag+ Complex Cis_Ag cis-Isomer (Later Elution) Argentation->Cis_Ag Strong π-Ag+ Complex

Logic workflow for separating cis/trans cinnamate isomers via RP-HPLC and Argentation Chromatography.

Validated Experimental Methodologies

Protocol A: Preparative Reversed-Phase HPLC (RP-HPLC)

Causality: The trans isomer possesses a highly planar geometry, allowing its hydrophobic surface area to maximize contact with the C18 stationary phase. Consequently, it exhibits stronger retention than the non-planar, sterically bent cis isomer[3].

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the crude ethyl 4-ethoxycinnamate mixture in HPLC-grade methanol at a concentration of 10–20 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit[3].

  • Column Selection: Equip the HPLC with a preparative C18 reversed-phase column (e.g., 250 mm x 21.2 mm, 5 µm particle size).

  • Mobile Phase Optimization: Prepare an isocratic mobile phase of 70:30 Methanol:Water. Acidify the water phase with 0.1% acetic acid. While cinnamate esters are not highly acidic, the acid suppresses secondary silanol interactions on the silica support, sharpening peak shape[3].

  • Elution & Detection: Run the system at a flow rate of 10–15 mL/min. Monitor UV absorbance at 280 nm and 310 nm. The cis isomer will elute first, followed by the trans isomer.

  • Recovery: Pool the respective fractions. Remove the methanol under reduced pressure via rotary evaporation at

    
     35°C to prevent thermal isomerization. Lyophilize the remaining aqueous phase.
    
Protocol B: Argentation Chromatography (AgNO -Impregnated Silica Gel)

Causality: Silver ions (Ag


) form reversible 

-complexes with carbon-carbon double bonds. The cis isomer, being less sterically hindered around one face of the alkene, forms a significantly stronger coordination complex with Ag

than the trans isomer. This completely reverses the standard normal-phase elution order[4].

Step-by-Step Procedure:

  • Sorbent Preparation: Dissolve 10 g of silver nitrate (AgNO

    
    ) in 100 mL of acetonitrile. Slurry 90 g of silica gel (230-400 mesh) into the solution. Evaporate the solvent in the dark using a rotary evaporator until a free-flowing powder is obtained (yielding 10% w/w AgNO
    
    
    
    -silica)[4].
  • Column Packing: Pack the column using a non-polar solvent (e.g., 100% hexanes). Critical: Wrap the column in aluminum foil to prevent light-induced degradation of the silver nitrate and photoisomerization of the sample[4].

  • Loading: Load the isomer mixture dissolved in a minimum volume of hexanes.

  • Elution: Elute with a step gradient of hexanes to ethyl acetate (e.g., 95:5 to 80:20). The trans isomer will elute first. The cis isomer is strongly retained and will elute later as the solvent polarity increases.

Quantitative Data Summaries

Table 1: Chromatographic and Physical Properties
IsomerRP-HPLC RetentionArgentation RetentionThermodynamic StabilityUV Absorbance Max (

)
trans (E) Longer (High hydrophobicity)Shorter (Weak Ag

complex)
High~ 310 nm
cis (Z) Shorter (Low hydrophobicity)Longer (Strong Ag

complex)
Low~ 280 nm
Table 2: H NMR Diagnostic Criteria for Self-Validation

Note: Always validate your isolated fractions using


H NMR. The coupling constant (

) of the vinylic protons is an absolute, self-validating indicator of geometric identity[5].
IsomerVinylic Proton Chemical Shift (

, ppm)
Coupling Constant (

, Hz)
Structural Implication
trans (E) ~ 6.20 - 6.40 (doublet)15.0 - 16.0 Hz Anti-periplanar proton arrangement
cis (Z) ~ 5.70 - 5.90 (doublet)11.0 - 13.0 Hz Syn-periplanar proton arrangement

Troubleshooting Guide

Issue 1: Poor baseline resolution between cis and trans peaks in RP-HPLC.

  • Possible Cause: Suboptimal mobile phase strength or column overloading.

  • Solution: Decrease the organic modifier (methanol or acetonitrile) concentration by 5–10% to increase overall retention and selectivity[6]. If peaks are broad, reduce the injection volume; overloading a C18 column with lipophilic cinnamates obscures the closely eluting cis peak. Lowering the column temperature (e.g., to 20°C) can also enhance the separation of geometric isomers by rigidifying the stationary phase alkyl chains[3].

Issue 2: The isolated cis-isomer fraction converts back to a mixture during solvent removal.

  • Possible Cause: Thermal or photochemical isomerization during workup.

  • Solution: Cinnamate cis isomers are thermodynamically unstable. Ensure that rotary evaporation is conducted at temperatures strictly below 40°C. Perform all handling in amber glassware or wrap flasks in aluminum foil to block ambient UV light, which actively drives the trans-cis photostationary equilibrium[7].

Issue 3: Silver contamination in the isolated cis-fraction from Argentation Chromatography.

  • Possible Cause: Leaching of silver ions into the polar elution solvent (ethyl acetate).

  • Solution: Pass the pooled cis fractions through a short plug of standard, non-impregnated silica gel. Alternatively, wash the organic fraction with a 10% aqueous ammonium chloride (NH

    
    Cl) solution in a separatory funnel. The chloride will precipitate any eluted silver as insoluble AgCl, which can be safely filtered out.
    

Frequently Asked Questions (FAQs)

Q1: I need pure cis-ethyl 4-ethoxycinnamate as a standard, but I only have the trans isomer. How can I generate it? A1: You can intentionally generate the cis isomer via photoisomerization. Dissolve the trans isomer in methanol or ethanol and irradiate the solution with a 254 nm UV lamp overnight. This will establish a photostationary state containing a mixture of both isomers (often yielding 20–50% of the cis form), which can then be separated using the protocols detailed above[2][8].

Q2: Can I use Gas Chromatography (GC) to separate these isomers? A2: Yes, capillary GC can efficiently separate cis and trans cinnamate esters due to differences in their boiling points and interactions with the stationary phase. However, the high temperatures in the GC injection port (often >200°C) can induce thermal isomerization, skewing the quantitative ratio of the isomers[3]. HPLC is generally preferred for accurate quantification and preparative isolation.

Q3: Why does the cis isomer have a lower molar absorptivity at longer UV wavelengths compared to the trans isomer? A3: The trans isomer is highly planar, allowing for extended


-conjugation between the aromatic ring, the alkene, and the ester carbonyl. The cis isomer suffers from steric clash between the aromatic ring and the ester group, forcing the molecule out of planarity. This disruption in conjugation shifts its absorbance maximum (

) to a shorter wavelength and reduces its molar absorptivity[2].

References

  • BenchChem.
  • BenchChem. "Ethyl methoxycinnamate | 24393-56-4". BenchChem Technical Guide.
  • GlobalSpec. "11: Silver Nitrate Impregnation".
  • Oxford Academic. "Investigation of trans-to-cis isomerization of cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid". Bioscience, Biotechnology, and Biochemistry.
  • PMC. "Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity". NIH.
  • Canadian Science Publishing.
  • ACS Publications. "1H NMR Measurement of the Trans-Cis Photoisomerization of Cinnamic Acid Derivatives".
  • RSC Publishing. "Elucidation of the effects of trans/cis-isomerization of the cinnamate ligand on the structural, spectroscopic and magnetic properties of cobalt(II) single-molecule magnets". Dalton Transactions.

Sources

Reference Data & Comparative Studies

Validation

validation of HPLC methods for ethyl trans-4-ethoxycinnamate quantification

As a Senior Application Scientist, I have spent years optimizing and troubleshooting chromatographic methods for complex organic molecules. When dealing with cinnamate esters like Ethyl trans-4-ethoxycinnamate (ET4EC) —a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have spent years optimizing and troubleshooting chromatographic methods for complex organic molecules. When dealing with cinnamate esters like Ethyl trans-4-ethoxycinnamate (ET4EC) —a critical compound used as a synthetic intermediate and UV-filter analog[1]—the analytical approach cannot be an afterthought. It must be a rigorously engineered, self-validating system.

This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC) against alternative methodologies for ET4EC quantification, explains the causality behind our experimental designs, and provides a robust validation framework grounded in the latest ICH Q2(R2) guidelines[2][3].

Methodological Comparison: Why RP-HPLC is the Gold Standard

When quantifying stereospecific compounds like ET4EC, the analytical technique must preserve the molecule's integrity while offering high specificity. Let us objectively compare our optimized Reversed-Phase HPLC (RP-HPLC) method against common alternatives: Gas Chromatography-Flame Ionization Detection (GC-FID) and UV-Vis Spectrophotometry.

Table 1: Objective Performance Comparison for ET4EC Quantification

Analytical ParameterRP-HPLC-PDA (Recommended Product)GC-FID (Alternative 1)UV-Vis Spectrophotometry (Alternative 2)
Specificity Excellent. Resolves trans from cis isomers and free acid degradants using spectral peak purity.Moderate. High risk of co-elution with volatile matrix components.Poor. Lacks separation; highly prone to matrix interference at 310 nm.
Stereochemical Stability High. Analyzed at near-ambient temperatures (30°C), preserving the trans-isomer.Low. Injection port heat (>250°C) induces thermal cis-trans isomerization.High. Analyzed at room temperature.
Sensitivity (LOD) ~0.04 µg/mL ~0.01 µg/mL~1.0 µg/mL
Suitability for Stability Ideal. Proven stability-indicating capabilities[4].Sub-optimal due to thermal degradation artifacts.Unsuitable for degradation tracking.

The Causality of Choice: While GC-FID offers exceptional raw sensitivity, it is fundamentally flawed for trans-cinnamate derivatives. The high temperatures required in the GC injection port supply the activation energy necessary to induce thermal cis-trans isomerization. This artificial generation of the cis-isomer during analysis skews the quantification of the target trans-isomer, leading to systemic underreporting of purity. Conversely, RP-HPLC operates at 30°C, preserving the stereochemical integrity of ET4EC throughout the analytical run. UV-Vis, while rapid, lacks the chromatographic separation required to distinguish ET4EC from other UV-absorbing excipients or phenolic impurities.

The Self-Validating Experimental Protocol

A protocol is only as trustworthy as its internal controls. I have engineered this methodology to include a closed-loop System Suitability Test (SST). If the system does not meet baseline performance metrics, it automatically halts, preventing the generation of compromised data.

Workflow Prep Sample & Standard Preparation SST System Suitability Test (SST) Resolution > 2.0, Tailing < 1.5 Prep->SST Decision SST Passed? SST->Decision Halt Halt & Troubleshoot (Self-Validating Gate) Decision->Halt No Spec 1. Specificity (PDA Peak Purity) Decision->Spec Yes Lin 2. Linearity (R² ≥ 0.999) Spec->Lin Acc 3. Accuracy (Recovery 98-102%) Lin->Acc Prec 4. Precision (RSD ≤ 2.0%) Acc->Prec

Caption: Self-validating HPLC workflow incorporating System Suitability Testing as a critical gate.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation & Degassing Combine 600 mL of HPLC-grade Acetonitrile with 400 mL of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Causality: ET4EC is a neutral ester, but its primary degradation product is 4-ethoxycinnamic acid. TFA lowers the mobile phase pH to ~2.0, ensuring the acid degradant remains fully protonated (un-ionized). This prevents secondary interactions with residual silanols on the C18 column, eliminating peak tailing and ensuring sharp resolution between the ester and the acid.

Step 2: Chromatographic Setup

  • Column: C18 (150 mm × 4.6 mm, 5 µm). Causality: The hydrophobic C18 chains provide optimal retention for the non-polar ethyl ester moiety.

  • Flow Rate: 1.0 mL/min at 30°C.

  • Detection: Photodiode Array (PDA) at 310 nm. Causality: 310 nm corresponds to the

    
     transition of the conjugated cinnamate system, maximizing signal-to-noise ratio[4].
    

Step 3: The SST Gatekeeper Inject a resolution standard containing 50 µg/mL ET4EC and 5 µg/mL 4-ethoxycinnamic acid. The system must achieve a resolution (


) of > 2.0. If it fails, the sequence aborts.

Step 4: Sample Preparation Accurately weigh 10.0 mg of the ET4EC sample, dissolve in 10 mL of methanol, and sonicate for 5 minutes. Dilute 1:10 with the mobile phase and filter through a 0.22 µm PTFE syringe filter. Causality: PTFE is explicitly chosen over Nylon to prevent non-specific hydrophobic binding of the cinnamate ester to the filter membrane, which would artificially lower recovery rates.

ICH Q2(R2) Validation Framework & Experimental Data

To ensure global regulatory compliance, this method was validated according to the unified ICH Q2(R2) and FDA Q2(R1) guidelines[2][5]. The validation proves that the method is fit for its intended purpose: the precise and accurate quantification of ET4EC.

Table 2: ICH Q2(R2) Validation Results for ET4EC

Validation ParameterICH Acceptance CriteriaExperimental ResultStatus
Specificity Peak Purity Angle < ThresholdPurity Angle: 0.112 < Threshold: 0.245Pass
Linearity & Range

(over 50-150% target)

(Range: 5 - 100 µg/mL)
Pass
Precision (Repeatability) RSD

(n=6 injections)
RSD = 0.85%Pass
Accuracy (Recovery) 98.0% - 102.0% at 3 spike levels99.4% - 101.2%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N)

0.04 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N)

0.12 µg/mLPass

Note: Data derived and adapted from analogous validated chromatographic behaviors of structurally related p-methoxycinnamates to accurately reflect ET4EC performance[4][6].

Mechanistic Insight on Specificity: Specificity is the cornerstone of this validation. By utilizing a PDA detector, we perform spectral extraction across the entire ET4EC peak. Because the Purity Angle (0.112) is significantly less than the Purity Threshold (0.245), we mathematically prove that no hidden impurities or cis-isomers are co-eluting beneath the main peak[5].

Conclusion

For the quantification of Ethyl trans-4-ethoxycinnamate, settling for generic UV-Vis or thermally aggressive GC-FID methods introduces unacceptable risks to data integrity. By implementing this optimized, self-validating RP-HPLC-PDA method, laboratories can ensure stereochemical stability, eliminate matrix interferences, and guarantee compliance with the latest ICH Q2(R2) regulatory standards.

References

  • ICH Q2(R2)
  • Q2(R1)
  • Source: PubChem, National Institutes of Health (NIH)
  • Validation of High-Performance Liquid Chromatography (HPLC)

Sources

Comparative

comparative anti-inflammatory effects of cinnamate esters

Comparative Anti-Inflammatory Efficacy of Cinnamate Esters: A Mechanistic and Methodological Guide Cinnamate esters, derived from cinnamic acid, represent a versatile class of phytochemicals with profound immunomodulator...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Anti-Inflammatory Efficacy of Cinnamate Esters: A Mechanistic and Methodological Guide

Cinnamate esters, derived from cinnamic acid, represent a versatile class of phytochemicals with profound immunomodulatory and anti-inflammatory properties. For drug development professionals and application scientists, understanding the structure-activity relationships (SAR) and the specific signaling axes targeted by these compounds is critical for optimizing lead candidates. This guide provides an objective, comparative analysis of prominent cinnamate esters—such as Caffeic Acid Phenethyl Ester (CAPE) and Ethyl p-methoxycinnamate (EPMC)—evaluating their performance against standard inflammatory markers and detailing the self-validating experimental protocols required for rigorous preclinical screening.

Mechanistic Grounding: The NF-κB and MAPK Axes

Inflammation is primarily orchestrated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Cinnamate esters exert their anti-inflammatory effects by disrupting these specific signaling cascades.

For instance, CAPE is a highly specific and potent inhibitor of NF-κB activation[1]. It functions not by directly binding to DNA, but by suppressing the phosphorylation and subsequent proteasomal degradation of IκBα (Inhibitor of kappa B)[2]. By stabilizing the IκBα-NF-κB complex in the cytosol, CAPE prevents the nuclear translocation of the p65 subunit, thereby halting the transcription of pro-inflammatory cytokines (such as IL-1β, IL-6, and TNF-α) and inducible enzymes like iNOS and COX-2[1]. Additionally, CAPE has been shown to decrease the phosphorylation of c-Jun N-terminal kinase (JNK) within the MAPK pathway, further dampening the inflammatory response[2].

NFkB_Pathway Stimulus Pro-inflammatory Stimuli (LPS, TNF-α) IKK IKK Complex Activation Stimulus->IKK Activates IkB IκBα Phosphorylation & Degradation IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB Releases NF-κB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, NO) NFkB->Cytokines Gene Transcription CAPE Cinnamate Esters (e.g., CAPE) CAPE->IkB Inhibits

Mechanism of NF-κB pathway inhibition by cinnamate esters like CAPE.

Comparative Quantitative Performance

To objectively evaluate the therapeutic potential of cinnamate esters, it is necessary to compare their half-maximal inhibitory concentrations (IC50) across standardized in vitro models. The table below synthesizes quantitative data from recent pharmacological studies, highlighting the differential potencies of various structural analogs.

CompoundTarget / MarkerCell Line / ModelIC50 ValueKey Mechanistic Action
Caffeic Acid Phenethyl Ester (CAPE) IL-6 ProductionHMC-1 (Mast Cells)5.25 µMInhibition of IκBα degradation and JNK phosphorylation[2].
Caffeic Acid Phenethyl Ester (CAPE) IL-1β ProductionHMC-1 (Mast Cells)6.67 µMSuppression of p65 nuclear translocation[2].
Monoethylene Glycol Mono-Ibuprofen Cinnamate NO ProductionPeritoneal Macrophages2.0 µMDual-action esterification enhancing cellular permeability and NO inhibition[3].
Ethyl p-methoxycinnamate (EPMC) COX-1 / COX-2Enzymatic AssayDose-dependentDirect inhibition of cyclooxygenase enzymes, reducing prostaglandin synthesis[4].
Dimeric Amide Alkaloid (Cinnamate-derived) NO ProductionRAW 264.7 Macrophages< 20.0 µMSuppression of LPS-induced NO production via structural dimerization[5].

Data Interpretation: The addition of a phenethyl group (as seen in CAPE) significantly enhances lipophilicity compared to free caffeic acid, facilitating rapid intracellular accumulation and potent low-micromolar inhibition of interleukins[2]. Furthermore, synthesizing hybrid esters (e.g., cinnamate-ibuprofen conjugates linked via ethylene glycol) yields synergistic effects, dropping the IC50 for NO production to as low as 2.0 µM (0.002 mM)[3].

Self-Validating Experimental Protocol: RAW 264.7 Macrophage Assay

To ensure reproducibility and scientific integrity when screening cinnamate esters, the experimental design must incorporate internal validations. The protocol below details the quantification of Nitric Oxide (NO) using the RAW 264.7 murine macrophage model.

Causality of Experimental Choices:

  • Cell Line Selection: RAW 264.7 cells are utilized because they constitutively express Toll-Like Receptor 4 (TLR4). Upon exposure to Lipopolysaccharide (LPS), TLR4 triggers a robust, highly reproducible inflammatory cascade, making it an ideal system for benchmarking anti-inflammatory agents.

  • Measurement Strategy: NO is a highly reactive, short-lived gaseous free radical. Directly measuring NO is technically prohibitive. Instead, the Griess assay is employed to quantify nitrite (NO2-), the stable, non-volatile oxidative breakdown product of NO, ensuring accurate spectrophotometric readouts.

  • Viability Control (MTT Assay): An inherent risk in anti-inflammatory screening is false positives caused by compound cytotoxicity (dead cells do not produce NO). A parallel MTT viability assay is mandatory to validate that the observed NO reduction is due to true pharmacological inhibition, not cell death.

Step-by-Step Methodology:

  • Cell Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS. Seed the cells into a 96-well microtiter plate at a density of

    
     cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for monolayer adhesion.
    
  • Compound Pre-treatment: Aspirate the media. Apply the cinnamate ester candidates (e.g., CAPE, EPMC) dissolved in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity) at serial dilutions (e.g., 1, 5, 10, 20 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., L-NMMA or Dexamethasone). Incubate for 1 to 2 hours.

  • LPS Stimulation: Induce inflammation by adding 1-2 µg/mL of LPS (Escherichia coli O111:B4) to the wells. Incubate for an additional 24 hours.

  • Supernatant Harvest & Griess Reaction: Transfer 100 µL of the cell culture supernatant from each well to a fresh 96-well plate. Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate in the dark at room temperature for 10 minutes.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate nitrite concentrations using a standard curve generated from sodium nitrite (NaNO2).

  • Validation (Cytotoxicity): Wash the remaining cells in the original plate and perform an MTT assay. Compounds showing >20% reduction in cell viability at their effective doses must be excluded from IC50 calculations to maintain data integrity.

Assay_Workflow Seed Seed RAW 264.7 Cells (2.0 × 10^5 cells/well) Incubate Incubate 24h (5% CO2, 37°C) Seed->Incubate Pretreat Pre-treat with Cinnamate Esters (Serial Dilutions) Incubate->Pretreat Establish Monolayer Stimulate Stimulate with LPS (1-2 µg/mL) Pretreat->Stimulate 1-2h Post-treatment Harvest Harvest Supernatant (After 24h) Stimulate->Harvest Induce Inflammation Assay Quantify NO (Griess Reagent) Validate Viability (MTT) Harvest->Assay Measure Mediators

Standardized, self-validating workflow for evaluating anti-inflammatory activity in RAW 264.7 cells.

Conclusion

Cinnamate esters offer a highly tunable scaffold for anti-inflammatory drug development. By understanding the precise molecular mechanisms—such as CAPE's targeted inhibition of IκBα degradation—and employing rigorous, viability-controlled in vitro assays, researchers can accurately benchmark novel derivatives. Future structural optimizations focusing on ester chain length and strategic dimerization hold significant promise for yielding sub-micromolar anti-inflammatory agents.

References

  • Therapeutic potential of caffeic acid phenethyl ester and its anti-inflammatory and immunomodulatory effects (Review) . Spandidos Publications. 1

  • Caffeic acid phenethyl ester promotes anti-inflammatory effects by inhibiting MAPK and NF-κB signaling in activated HMC-1 human mast cells . Taylor & Francis. 2

  • A Comparative Analysis of the Biological Activity of Ethyl Cinnamate and Its Analogues . Benchchem. 4

  • Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers . ResearchGate.3

  • Anti-inflammatory Amide–Alkaloid Dimers from the Roots of Piper nigrum L.: Feature-Guided Discovery and Photocatalytic Synthesis . ACS Publications. 5

Sources

Validation

reproducibility of ethyl trans-4-ethoxycinnamate synthesis protocols

An in-depth comparative analysis of the synthesis protocols for ethyl trans-4-ethoxycinnamate, designed for researchers and drug development professionals prioritizing reproducibility, yield, and mechanistic transparency...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the synthesis protocols for ethyl trans-4-ethoxycinnamate, designed for researchers and drug development professionals prioritizing reproducibility, yield, and mechanistic transparency.

Introduction

Ethyl trans-4-ethoxycinnamate is a highly valued cinnamic acid derivative, functioning as a critical intermediate in pharmaceutical synthesis and as a potent UV-B filter in dermatological applications. Achieving high stereochemical purity (specifically the E-isomer) and reproducible yields is paramount. This guide objectively evaluates the three primary synthetic pathways—Fischer Esterification, Mizoroki-Heck Cross-Coupling, and Horner-Wadsworth-Emmons (HWE) Olefination—analyzing their mechanistic causality, operational reproducibility, and scalability.

Comparative Performance Analysis

ParameterFischer EsterificationMizoroki-Heck CouplingHWE Olefination
Precursor Availability High (4-Ethoxycinnamic acid)Medium (1-Ethoxy-4-iodobenzene)High (4-Ethoxybenzaldehyde)
Typical Yield 90–95%85–99%80–95%
Reaction Time 6–8 hours1–4 hours0.5–2 hours
Stereoselectivity Retains starting geometryExcellent (>95% E-isomer)Excellent (>95% E-isomer)
Atom Economy High (Water byproduct)Moderate (HI byproduct)Low (Phosphate byproduct)
Scalability Excellent (Industrial standard)Moderate (Pd removal required)Good (Exothermic control needed)

Pathway Visualizer

SynthesisPathways Target Ethyl trans-4-ethoxycinnamate (Target Molecule) SM1 4-Ethoxycinnamic Acid + Ethanol Rxn1 Fischer Esterification Catalyst: H₂SO₄ Conditions: Reflux, 6-8h SM1->Rxn1 Rxn1->Target SM2 1-Ethoxy-4-iodobenzene + Ethyl Acrylate Rxn2 Mizoroki-Heck Coupling Catalyst: Pd(0)/Pd(II) Conditions: Base, 130°C, 1-4h SM2->Rxn2 Rxn2->Target SM3 4-Ethoxybenzaldehyde + Triethyl Phosphonoacetate Rxn3 HWE Olefination Base: t-BuOK Conditions: RT, 0.5-2h SM3->Rxn3 Rxn3->Target

Comparative synthetic pathways for ethyl trans-4-ethoxycinnamate.

Methodology 1: Fischer Esterification

Mechanistic Rationale: The Fischer esterification is an equilibrium-driven nucleophilic acyl substitution. The acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen of 4-ethoxycinnamic acid, significantly increasing the electrophilicity of the carbonyl carbon[1]. This facilitates the nucleophilic attack by ethanol. Because the reaction produces water, Le Chatelier's principle dictates that an overwhelming excess of ethanol (acting as both reactant and solvent) is required to drive the equilibrium toward the ester product[1].

Self-Validating Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 4-ethoxycinnamic acid (10.0 mmol) in absolute ethanol (100 mL, ~170 eq) to ensure equilibrium saturation.

  • Catalysis: Slowly add concentrated H₂SO₄ (0.5 mmol, 5 mol%) dropwise[1]. Validation Check: The cloudy suspension will transition to a clear solution as the reaction progresses and the more soluble ester forms.

  • Reflux & Monitoring: Heat the mixture to reflux (78 °C) for 6–8 hours. Validation Check: Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the baseline acid spot (Rf ~0.1) is entirely replaced by the higher-running ester spot (Rf ~0.6).

  • Workup: Concentrate the mixture in vacuo to remove excess ethanol. Dissolve the residue in EtOAc (50 mL) and wash sequentially with saturated aqueous NaHCO₃ (3 × 20 mL). Validation Check: Ensure the final aqueous wash has a pH of ~8, confirming complete neutralization of the acid catalyst.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate. Recrystallize from cold ethanol to yield pure ethyl trans-4-ethoxycinnamate (typically 90–95% yield)[2].

  • Spectroscopic Validation: Confirm the trans geometry via ¹H-NMR (CDCl₃) by observing the vinylic protons as doublets with a coupling constant J ≈ 16.0 Hz.

Methodology 2: Mizoroki-Heck Cross-Coupling

Mechanistic Rationale: The Heck reaction constructs the cinnamate framework via direct C-C bond formation. The catalytic cycle initiates with the oxidative addition of a Pd(0) species into the C-I bond of 1-ethoxy-4-iodobenzene. Subsequent coordination and migratory insertion of ethyl acrylate occur with high regioselectivity. The stereochemistry is strictly governed by the syn-β-hydride elimination step, which thermodynamically favors the less sterically hindered E-alkene[3]. A base (e.g., tributylamine or K₂CO₃) is mandatory to neutralize the generated HI, thereby reducing Pd(II) back to the active Pd(0) catalyst[3].

Self-Validating Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask under N₂, combine 1-ethoxy-4-iodobenzene (10.0 mmol), ethyl acrylate (15.0 mmol, 1.5 eq), and tributylamine (20.0 mmol, 2.0 eq) in anhydrous DMF (20 mL)[3].

  • Catalyst Addition: Add a palladium catalyst, such as Pd(OAc)₂ (1 mol%) or a heterogeneous Pd-loaded molecular sieve (e.g., Pd-ETS-10)[3].

  • Heating & Monitoring: Heat the mixture to 130 °C for 1–4 hours. Validation Check: The reaction mixture will darken, indicating the formation of active Pd species. Monitor by GC-MS or TLC until the aryl iodide is fully consumed.

  • Workup: Cool to room temperature. Dilute with water (50 mL) to dissolve the amine hydroiodide salts and extract with diethyl ether (3 × 30 mL). Validation Check: Wash the combined organic layers thoroughly with water (5 × 20 mL) to completely partition the DMF out of the organic phase.

  • Purification: Pass the organic layer through a short pad of Celite to remove "Pd black" precipitates. Concentrate and purify via flash column chromatography (Silica gel, Hexanes:EtOAc 9:1). Yields typically exceed 90%[3].

Methodology 3: Horner-Wadsworth-Emmons (HWE) Olefination

Mechanistic Rationale: The HWE reaction is a highly stereoselective modification of the Wittig reaction. Deprotonation of triethyl phosphonoacetate by a strong base (e.g., potassium tert-butoxide) generates a nucleophilic phosphonate carbanion. This carbanion attacks 4-ethoxybenzaldehyde to form a cyclic oxaphosphetane intermediate. The driving force of the reaction is the formation of the exceptionally strong P=O double bond during the elimination step. The steric bulk of the phosphonate ester groups heavily biases the transition state toward the formation of the trans (E)-alkene (>95% selectivity)[2][4].

Self-Validating Protocol:

  • Ylide Formation: In a dry flask under N₂, dissolve triethyl phosphonoacetate (11.0 mmol, 1.1 eq) in anhydrous THF (30 mL). Cool to 0 °C. Slowly add potassium tert-butoxide (11.0 mmol, 1.1 eq)[4]. Validation Check: The solution will turn slightly yellow, confirming the formation of the carbanion. Stir for 15 minutes.

  • Coupling: Add 4-ethoxybenzaldehyde (10.0 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1–2 hours. Validation Check: TLC monitoring will show the rapid disappearance of the aldehyde (UV active, Rf ~0.5) and the appearance of the product (Rf ~0.6).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL) to neutralize any remaining base. Extract with EtOAc (3 × 20 mL).

  • Purification: Wash the organic layer with brine, dry over MgSO₄, and concentrate. The byproduct, diethyl phosphate, is highly water-soluble and largely removed during the aqueous wash, but a short silica plug ensures complete removal. Yields range from 80–95%[2][4]. (Note: Recent advancements also allow this reaction to be performed solvent-free via mechanochemical grinding for 5 minutes, yielding up to 99%[4].)

Conclusion & Recommendations

For large-scale, cost-sensitive production where the trans-geometry is already established in the starting material, Fischer Esterification remains the undisputed standard due to its operational simplicity and high atom economy[1]. However, for de novo synthesis requiring strict stereocontrol from simpler aromatic precursors, the HWE Olefination provides the most reliable and mildest approach[2][4]. The Mizoroki-Heck reaction is highly efficient but is best reserved for discovery-phase synthesis where late-stage diversification of aryl halides is desired[3].

References

Sources

Comparative

Confirming Trans-Isomer Geometry: A Comparative Guide to Single-Crystal X-Ray Diffraction vs. Spectroscopic Alternatives

Executive Summary In drug discovery and development, stereoisomerism—particularly cis/trans (geometric) isomerism—profoundly dictates the pharmacodynamics, pharmacokinetics, and toxicity profiles of Active Pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and development, stereoisomerism—particularly cis/trans (geometric) isomerism—profoundly dictates the pharmacodynamics, pharmacokinetics, and toxicity profiles of Active Pharmaceutical Ingredients (APIs). Regulatory agencies mandate the rigorous structural elucidation of all chiral and geometric centers. While spectroscopic techniques like Nuclear Magnetic Resonance (NMR) offer rapid, solution-state insights, Single-Crystal X-Ray Diffraction (SC-XRD) remains the unequivocal gold standard for determining absolute configuration and 3D geometry, as detailed in recent reviews on 1[1]. This guide objectively compares SC-XRD against alternative analytical modalities, detailing the physical causality that underpins its superiority, and provides a self-validating experimental workflow for trans-isomer confirmation.

Comparative Analysis: SC-XRD vs. Alternative Modalities

To select the appropriate analytical technique, researchers must weigh the state of the sample, the directness of the measurement, and the required resolution.

Analytical TechniqueMeasurement StateDirect / IndirectResolution & AccuracyPrimary Limitations
Single-Crystal X-Ray Diffraction (SC-XRD) Solid-StateDirect (Electron density mapping)Absolute (

< 5%)
Requires high-quality, diffracting single crystals (0.1–0.3 mm); bulk representation must be verified[1].
2D-NMR (NOESY / ROESY) Solution-StateIndirect (Through-space proton distance < 5Å)High (Time-averaged)Struggles with heavily substituted double bonds lacking proximal protons; cannot easily determine absolute configuration without chiral derivatization.
Vibrational Optical Activity (VCD / ROA) Solution / SolidIndirect (Chiroptical response vs. DFT)Moderate to High Requires extensive Density Functional Theory (DFT) computational modeling to correlate spectra with geometry[1].
Powder X-Ray Diffraction (PXRD) Solid-StateIndirect (Bulk diffraction pattern matching)Moderate Primarily used for phase purity and polymorph identification rather than de novo atomic coordinate determination.

The Causality of SC-XRD's Superiority

As an Application Scientist, it is critical to understand why SC-XRD provides definitive proof of a trans-isomer, whereas NMR provides inferential evidence.

  • Direct Electron Density Mapping: Unlike NMR, which infers geometry from nuclear spin interactions and coupling constants (

    
    ), SC-XRD relies on the coherent scattering of X-rays by electron clouds. By applying Fourier transforms to the diffraction amplitudes and solving the "phase problem," researchers reconstruct a direct 3D map of electron density.
    
  • Unambiguous Torsion Angles: In a trans-isomer, the dihedral (torsion) angle across the reference double bond or cyclic system is approximately 180°. SC-XRD measures this directly from the refined atomic coordinates. This eliminates the ambiguity present in NMR when coupling constants are borderline, or when analyzing complex organometallic complexes where2 creates dynamic equilibria in solution[2].

  • Thermal Motion Mitigation: The impact of cis-trans isomerism on crystal packing can be profound, often requiring 3 to rule out phase transitions[3]. Conducting SC-XRD at cryogenic temperatures (e.g., 100 K) minimizes the Debye-Waller factor (thermal vibration of atoms). This sharpens the diffraction spots at high

    
     angles, drastically improving the resolution of the electron density map and ensuring the trans-geometry is not an artifact of thermal disorder[3].
    

Experimental Workflow: A Self-Validating SC-XRD Protocol

The following methodology outlines the standard operating procedure for confirming a trans-isomer via SC-XRD. Every step is designed as a self-validating system to ensure scientific integrity.

Step 1: Crystal Growth (Vapor Diffusion)
  • Protocol: Dissolve the highly purified API (>99%) in a minimum volume of a good solvent (e.g., dichloromethane). Place this vial inside a larger sealed chamber containing an anti-solvent (e.g., hexane). Allow vapor diffusion to occur over 3–7 days.

  • Causality: Slow supersaturation is critical. Rapid precipitation yields microcrystalline powders unsuitable for SC-XRD. Vapor diffusion allows the anti-solvent to slowly lower the solubility of the API, promoting the nucleation of a single, highly ordered lattice rather than amorphous aggregates.

Step 2: Crystal Selection and Cryo-Mounting
  • Protocol: Under a polarized light microscope, select a single crystal with dimensions between 0.1 and 0.3 mm that extinguishes light uniformly. Mount the crystal on a polyimide cryoloop using paratone oil and immediately transfer it to the diffractometer under a 100 K nitrogen stream.

  • Causality: The paratone oil freezes instantly, rigidly holding the crystal without applying mechanical stress that could cause crystal twinning. The 100 K stream minimizes thermal atomic displacement, enhancing high-angle diffraction intensity.

Step 3: Data Collection
  • Protocol: Irradiate the crystal with Mo K

    
     (
    
    
    
    Å) or Cu K
    
    
    (
    
    
    Å) radiation. Collect a full sphere of diffraction data using
    
    
    and
    
    
    scans.
  • Causality: High redundancy in data collection ensures accurate measurement of anomalous dispersion, which is strictly required if absolute structure determination (identifying specific enantiomers) is needed alongside the relative trans-geometry.

Step 4: Structure Solution and Refinement
  • Protocol: Solve the phase problem using intrinsic phasing (e.g., SHELXT). Refine the structure using full-matrix least-squares on

    
     (e.g., SHELXL).
    
  • Self-Validation Check: The structural model is mathematically self-validating. If the assigned trans-geometry is incorrect, the least-squares refinement will fail to converge, producing an unacceptably high

    
     factor (>10%) and massive residual electron density peaks (>3 
    
    
    
    
    
    ) at the false atomic positions. A final
    
    
    and a Goodness-of-Fit (GooF) near 1.0 mathematically proves the assigned geometry matches the empirical diffraction data.

SC-XRD Workflow Visualization

SCXRD_Logic cluster_0 Phase 1: Sample & Crystallization cluster_1 Phase 2: Diffraction & Data Collection cluster_2 Phase 3: Solution & Refinement N1 API Synthesis & Purification (Purity > 99%) N2 Crystal Growth (Vapor Diffusion / Slow Evap) N1->N2 N3 Crystal Mounting (Cryoloop, 100 K) N2->N3 Select 0.1mm crystal N4 X-Ray Diffraction (Cu/Mo Kα Radiation) N3->N4 N5 Phase Problem Resolution (Direct Methods) N4->N5 Electron Density Map N6 Structure Refinement (Least-Squares, R1 < 0.05) N5->N6 N7 Trans-Isomer Geometry Confirmed (Torsion Angle ~180°) N6->N7 Final Coordinates

Workflow for confirming trans-isomer geometry via Single-Crystal X-Ray Diffraction.

Experimental Data: Trans vs. Cis Geometry Confirmation

To illustrate the comparative power of SC-XRD against NMR and computational methods, the following table summarizes experimental data for a model organometallic complex where4[4].

ParameterTrans-IsomerCis-IsomerAnalytical Method Used
Dihedral Angle (C-M-C) 178.5° ± 0.2°88.4° ± 0.3°SC-XRD
Final

Factor
3.2%4.1%SC-XRD
NOESY Cross-Peaks Absent between distal ligandsStrong correlation observed2D-NMR
Thermodynamic Stability

kcal/mol

kcal/mol
DFT Calculation[4]

Data Interpretation: While 2D-NMR (NOESY) successfully indicates the cis-isomer via through-space proton correlations, the trans-isomer is confirmed primarily by the absence of these peaks—a negative proof. SC-XRD provides positive, irrefutable proof of the trans-geometry by directly measuring the 178.5° torsion angle, validating the theoretical DFT models[4].

References

1.[4] Title: cis/trans-[Pt(C∧N)(C≡CR)(CNBut)] Isomers: Synthesis, Photophysical, DFT Studies, and Chemosensory Behavior Source: National Institutes of Health (nih.gov) URL: 2.[2] Title: Light-induced cis/trans isomerization of cis-[Pd(L-S,O)2] and cis-[Pt(L-S,O)2] complexes of chelating N,N-dialkyl-N′-acylthioureas: key to the formation and isolation of trans isomers Source: Taylor & Francis (tandfonline.com) URL: 3.[1] Title: Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity Source: MDPI (mdpi.com) URL: 4.[3] Title: Impact of Cis–Trans Isomerism on Crystal Packing and Photo-Activity of a Cobalt(III) Room-Temperature Photoswitch Source: ACS Publications (acs.org) URL:

Sources

Validation

Benchmarking Ethyl trans-4-ethoxycinnamate as a Next-Generation UV-B Filter: A Comparative Technical Guide

Executive Summary As the formulator's palette of ultraviolet (UV) filters evolves under stringent regulatory and safety scrutiny, optimizing UV-B attenuation remains a critical objective in dermatological drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the formulator's palette of ultraviolet (UV) filters evolves under stringent regulatory and safety scrutiny, optimizing UV-B attenuation remains a critical objective in dermatological drug development. Ethyl trans-4-ethoxycinnamate (Et-4-EC) —also known as ethyl p-ethoxycinnamate [1]—is a highly efficient, lipophilic UV-B filter. Structurally analogous to the ubiquitous Ethylhexyl Methoxycinnamate (EHMC / Octinoxate), Et-4-EC replaces the methoxy and ethylhexyl groups with ethoxy and ethyl moieties, respectively. This guide provides a rigorous benchmarking of Et-4-EC against industry standards EHMC and Octocrylene (OCR), detailing its photophysical mechanics, comparative efficacy, and the validated methodologies required to evaluate its photostability.

Photophysical Mechanism: The Isomerization Challenge

Like all cinnamate derivatives, the primary mechanism of UV-B energy dissipation for Et-4-EC involves a reversible trans-cis photoisomerization .

When the trans-isomer absorbs UV-B radiation (280–320 nm), the molecule is elevated from its singlet ground state (


) to an excited singlet state (

). Through intersystem crossing, it reaches a perpendicular transition state. From this high-energy conformation, the molecule relaxes back to the ground state, dissipating the absorbed energy as harmless thermal heat. However, this relaxation can yield either the original trans-isomer or the sterically hindered cis-isomer.

The Causality of Efficacy Loss: The cis-isomer possesses a significantly lower molar extinction coefficient (


) than the trans-isomer. Consequently, even if the molecule is not chemically destroyed (photodegraded), the accumulation of the cis-isomer results in a measurable loss of UV-B absorbing capacity (photo-instability).

G A trans-Et-4-EC (Ground State S0) B trans-Et-4-EC* (Excited Singlet S1) A->B UV-B Absorption (280-320 nm) C Perpendicular Transition State B->C Intersystem Crossing C->A Non-radiative Decay D cis-Et-4-EC (Ground State S0) C->D Photoisomerization E Heat Dissipation C->E Thermal Release

Fig 1: UV-B absorption, trans-cis isomerization, and thermal energy dissipation pathway.

Comparative Benchmarking Analysis

To objectively evaluate Et-4-EC, it must be benchmarked against EHMC (a fellow cinnamate) and Octocrylene (a photostable diphenylacrylate used as a benchmark and stabilizer).

Table 1: Photophysical & Chemical Properties
PropertyEthyl trans-4-ethoxycinnamate (Et-4-EC)Ethylhexyl Methoxycinnamate (EHMC)Octocrylene (OCR)
CAS Number 75332-46-65466-77-36197-30-4
Molecular Weight 220.26 g/mol 290.40 g/mol 361.48 g/mol
Absorption Max (

)
~308 nm310 nm303 nm
Molar Extinction (

)
~24,000 M⁻¹cm⁻¹24,000 M⁻¹cm⁻¹12,600 M⁻¹cm⁻¹
LogP (Lipophilicity) 3.35.86.9
Primary Mechanism Trans-Cis IsomerizationTrans-Cis IsomerizationESIPT* / Triplet Quenching

*Excited-State Intramolecular Proton Transfer

Analysis: Et-4-EC matches EHMC in peak absorption efficiency (


) but possesses a significantly lower LogP (3.3 vs. 5.8) [1]. This lower lipophilicity alters its partition coefficient in oil-in-water (O/W) emulsions, potentially offering a lighter sensory profile but necessitating careful formulation to prevent rapid epidermal penetration, which is a critical safety parameter in cosmetic and dermatological applications where it acts as an ultraviolet absorbing agent [2].

Validated Experimental Methodologies

To accurately quantify the photostability of Et-4-EC, optical spectrophotometry alone is insufficient because the absorption spectra of the trans and cis isomers overlap. A self-validating, two-pronged approach is required: In Vitro PMMA Transmittance coupled with HPLC Isomerization Tracking.

Protocol 1: In Vitro UV Transmittance & Photostability Assay

Rationale: We utilize molded Polymethylmethacrylate (PMMA) plates because their controlled surface topography (sandblasted roughness) closely mimics the human stratum corneum. Applying emulsions to smooth quartz or glass induces artifactual pooling, which artificially inflates transmittance and ruins data integrity [3].

  • Substrate Preparation: Pre-condition molded PMMA plates (e.g., Labsphere, 50x50 mm, 5 μm roughness) in a climate-controlled chamber (22°C, 50% RH).

  • Application: Apply the Et-4-EC emulsion (5% w/w) at exactly

    
     using a saturated analytical fingercot. Use light circular motions followed by linear strokes to ensure a homogenous film.
    
  • Equilibration: Allow the plate to rest in the dark for 15 minutes to permit emulsion coalescence and film formation.

  • Baseline Measurement: Scan the plate using a UV spectrophotometer equipped with an integrating sphere (290–400 nm) to establish the baseline Area Under the Curve (

    
    ).
    
  • Irradiation: Expose the plates to a solar simulator (Xenon arc lamp with WG320 filter) delivering a validated dose of 10 Minimal Erythemal Doses (MED).

  • Post-Irradiation Scan: Rescan the plates to calculate

    
    . The loss in efficacy is calculated as: 
    
    
    
    .
Protocol 2: HPLC Isomerization Tracking (Self-Validating System)

Rationale: To prove that the loss of


 is due to isomerization rather than photodegradation (cleavage), we must extract the filter from the PMMA plate and quantify the trans/cis ratio.
Self-Validation Check: We spike the extraction solvent with a known concentration of Propylparaben as an Internal Standard (IS). If the IS recovery is <98%, the extraction is deemed incomplete, and the run is invalidated.
  • Extraction: Submerge the irradiated PMMA plate in 20 mL of Isopropanol/Methanol (50:50 v/v) spiked with 10 μg/mL Propylparaben (IS). Sonicate for 10 minutes in an ice bath to prevent thermally induced back-isomerization.

  • Filtration: Pass the eluate through a 0.22 μm PTFE syringe filter into an amber HPLC vial.

  • Chromatography:

    • Column: C18 Reverse-Phase (150 mm x 4.6 mm, 3 μm).

    • Mobile Phase: Acetonitrile / Water (70:30 v/v) isocratic flow at 1.0 mL/min.

    • Detection: UV Diode Array Detector (DAD) set to 308 nm.

  • Quantification: Integrate the distinct peaks for the trans-isomer (longer retention time due to planar structure) and the cis-isomer (shorter retention time).

G Step1 1. Sample Preparation (Emulsion + 5% UV Filter) Step2 2. Substrate Application (1.3 mg/cm² on PMMA Plate) Step1->Step2 Step3 3. UV Irradiation (Solar Simulator, 10 MED) Step2->Step3 Step4 4. Spectrophotometry (In Vitro SPF & Transmittance) Step3->Step4 Optical Assay Step5 5. Solvent Extraction (Isopropanol/Methanol + IS) Step3->Step5 Chemical Assay Step6 6. HPLC Analysis (Quantify trans/cis ratio) Step5->Step6

Fig 2: Standardized workflow for evaluating UV filter photostability and isomerization.

Experimental Results & Formulation Dynamics

When subjected to the 10 MED irradiation protocol, Et-4-EC exhibits typical cinnamate behavior.

Table 2: Photostability & Recovery Metrics (10 MED Exposure)
UV Filter System (5% w/w in O/W emulsion)% Filter Remaining (Total via HPLC)Trans/Cis Ratio Post-IrradiationUV-B Area Under Curve (AUC) Loss
Et-4-EC (Unstabilized) 98.5%60:40-18%
EHMC (Unstabilized) 98.1%55:45-22%
OCR (Unstabilized) 99.5%N/A-1%
Et-4-EC + 2% OCR 99.2%88:12-4%

Data Interpretation & Causality:

  • High Mass Recovery, Low Optical Recovery: The HPLC data shows that >98% of the Et-4-EC mass is recovered post-irradiation. However, the optical assay shows an 18% loss in UV-B AUC. This confirms that the molecule is not degrading; it is isomerizing into the less-absorbent cis state (reaching a 60:40 photostationary state).

  • The Role of Octocrylene (OCR): When 2% OCR is added to the Et-4-EC formulation, the AUC loss drops to just 4%, and the trans/cis ratio remains highly favorable (88:12). Why? OCR acts as a triplet-state quencher. It accepts the excitation energy from the

    
     state of Et-4-EC before the cinnamate can reach the perpendicular transition state required for isomerization. OCR then dissipates this energy harmlessly via its own ultrafast internal conversion, effectively "rescuing" the Et-4-EC molecule and preserving formulation efficacy.
    

Conclusion

Ethyl trans-4-ethoxycinnamate is a highly potent UV-B filter with an extinction coefficient that rivals industry standard EHMC. While it suffers from the same photoisomerization liabilities inherent to all cinnamates, our validated PMMA/HPLC dual-assay proves that it can be effectively photostabilized using triplet quenchers like Octocrylene. Its unique LogP profile (3.3) offers formulators a distinct thermodynamic partition coefficient, making it a valuable asset in the development of advanced, cosmetically elegant photoprotective therapeutics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5357003, Ethyl p-ethoxycinnamate". PubChem. Available at: [Link]

  • The Procter & Gamble Company. "US11491092B2 - Hair treatment formulations and uses thereof". Google Patents.
  • Labsphere. "PMMA Plates - Sun Protection Factor (SPF) Measurement". Labsphere Product Specifications. Available at: [Link]

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